Myriocin

Catalog No.
S536508
CAS No.
35891-70-4
M.F
C21H39NO6
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myriocin

CAS Number

35891-70-4

Product Name

Myriocin

IUPAC Name

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Molecular Formula

C21H39NO6

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1

InChI Key

ZZIKIHCNFWXKDY-GNTQXERDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-amino-2-hydroxymethyl-3,4-dihydroxy-14- oxoeicos-6-enoic acid, ISP-1 serine palmitoyltransferase inhibitor, ISP-1 suppressant, myriocin, SPI-1 inhibitor, thermozymocidin

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O

The exact mass of the compound Myriocin is 401.2777 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Infective Agents - Antifungal Agents - Supplementary Records. It belongs to the ontological category of alpha-amino fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Myriocin mechanism of action serine palmitoyltransferase

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

The effects of myriocin have been characterized through various experimental approaches. Key methodologies from the research are detailed below.

In Vitro Cell-Based Assays

These protocols are commonly used to study this compound's effects on cancer cells, such as the B16F10 murine melanoma cell line [1].

  • Cell Proliferation & DNA Synthesis

    • Cell Counting: Cells are seeded in plates and, after treatment with this compound for 24-96 hours, are collected and counted manually using a hemocytometer [1].
    • [³H]-Thymidine Incorporation: To measure DNA synthesis, cells are treated with this compound and then pulsed with 2 μCi/mL [³H]-thymidine for 4 hours. Cells are washed, lysed, and the incorporated radioactivity is quantified using a liquid scintillation counter [1].
  • Cell Cycle Analysis

    • Cells are treated with this compound, fixed in 70% ethanol, and then stained with a propidium iodide (PI) solution. The DNA content of at least 10,000 cells per sample is analyzed by flow cytometry, and the cell cycle distribution is determined using software like Modifit [1].
  • Western Blot Analysis

    • After this compound treatment, cells are lysed. Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against cell cycle regulators (e.g., cyclin B1, cdc2, cdc25C, p53, p21). Detection is performed using enhanced chemiluminescence [1].
  • Sphingolipid Quantification by HPLC

    • Lipids are extracted from this compound-treated cells. Ceramide, sphingomyelin, sphingosine, and S1P levels are analyzed by HPLC. Levels are typically compared to those in control cells, showing significant reduction after this compound exposure [1].
In Vivo Animal Studies

These models demonstrate the systemic effects of this compound.

  • Immunosuppression Model (BALB/c mice)

    • Dosing: Mice receive intraperitoneal injections of this compound (e.g., 0, 0.1, 0.3, and 1.0 mg/kg) daily for 5 consecutive days [2].
    • Analysis: Organs like the thymus and spleen are harvested for cellular analysis (counting and phenotyping of T-lymphocytes via CD4/CD8 markers) and measurement of sphingolipid levels [2].
  • Myocardial Ischemia/Reperfusion (I/R) Injury Model (C57BL/6N mice)

    • Surgery & Treatment: I/R injury is induced by temporary ligation of the Left Anterior Descending (LAD) coronary artery. This compound can be administered via intra-ventricular injection of this compound-loaded nanoparticles immediately after reperfusion [3].
    • Outcome Measures: Analysis includes infarct size, inflammation markers, expression of genes involved in fatty acid metabolism (e.g., PPARs, CD36), and overall cardiac function [3].

Quantitative Data from Research

The biological impact of this compound is reflected in quantitative changes in lipids and cell populations, as shown below.

Parameter Measured Experimental System Key Quantitative Findings
Sphingolipid Levels B16F10 Melanoma cells (24h treatment) [1] Ceramide: ↓86%; Sphingomyelin: ↓57%; Sphingosine: ↓75%; S1P: ↓38%
Immune Cell Populations BALB/c mice (5-day treatment, 1.0 mg/kg) [2] Thymic cellularity: significantly reduced; CD4+ T-cells in spleen: significantly reduced
Plasma Membrane Effects CHO cells (72h treatment in SL-deficient medium) [4] Sphingomyelin: markedly decreased; Membrane molecular order: decreased; Mechanical resistance: decreased

Signaling Pathways and Logical Workflows

The following diagram summarizes the sphingolipid biosynthesis pathway and the primary downstream effects triggered by its inhibition with this compound.

G LSerine L-Serine SPT Serine Palmitoyltransferase (SPT) LSerine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS This compound This compound This compound->SPT Inhibits Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine Ceramide Ceramide Sphinganine->Ceramide ComplexSL Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSL SphS1P Sphingosine & S1P Ceramide->SphS1P

This compound inhibits SPT, blocking the entire sphingolipid biosynthesis pathway.

The next diagram illustrates the key cellular consequences resulting from sphingolipid depletion.

G SLDepletion Sphingolipid Depletion Sub1 Altered Plasma Membrane Properties SLDepletion->Sub1 Sub2 Impaired Nuclear Membrane Integrity SLDepletion->Sub2 Sub3 Cell Cycle Arrest SLDepletion->Sub3 Sub4 Reduced T-Lymphocyte Populations SLDepletion->Sub4 Sub5 Modulation of Cardiac Metabolism SLDepletion->Sub5 Eff1 ↓ Membrane rigidity ↑ Fluidity Sub1->Eff1 Eff2 Nuclear blebs Genomic instability Sub2->Eff2 Eff3 G2/M phase arrest ↓ Proliferation Sub3->Eff3 Eff4 Immunosuppression Sub4->Eff4 Eff5 ↑ Lipid consumption ↑ Energy production Sub5->Eff5

Cellular outcomes of this compound-induced sphingolipid depletion.

This compound's high potency and specificity for SPT make it an invaluable tool for probing sphingolipid biology. Research continues to explore its potential as a therapeutic agent, particularly in cardiovascular disease and cancer [3].

References

Comprehensive Technical Guide: Myriocin (ISP-1) and FTY720 Discovery from Isaria sinclairii

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

The discovery of Myriocin (ISP-I) represents a cornerstone example of natural product drug discovery, demonstrating how chemical modification of a fungal metabolite can yield clinically significant therapeutics. ISP-I was first isolated in the early 1990s from the culture broth of Isaria sinclairii, an entomopathogenic fungus used in traditional Chinese medicine as an 'eternal youth' nostrum [1] [2]. Initial biological characterization revealed this natural product possessed remarkable immunosuppressive activity, approximately 10- to 100-fold more potent than cyclosporin A in inhibiting T-cell proliferation in mouse allogeneic mixed lymphocyte reactions (MLR) [3]. Despite its potent immunosuppressive activity, ISP-I exhibited significant toxicity limitations that prevented direct clinical application, particularly causing severe digestive disorders and toxicity at higher doses in animal models [4]. This toxicity profile stimulated an extensive structure-activity relationship (SAR) program that ultimately led to the development of FTY720 (Fingolimod), the first oral therapy for relapsing multiple sclerosis [5].

Source Organism and Natural Product Identification

Biological Source
  • Organism: Isaria sinclairii (classified as an ascomycete fungus)
  • Characteristics: Entomopathogenic (insect-parasitizing) fungus
  • Historical Use: Employed in traditional Chinese medicine as an 'eternal youth' remedy [1] [2]
Isolation and Characterization

The initial isolation process involved:

  • Fermentation: Cultivation of Isaria sinclairii in appropriate nutrient media
  • Extraction: Isolation of active compounds from culture filtrates
  • Structure Elucidation: Determination of molecular structure through spectroscopic methods

ISP-I was identified as a non-proteinogenic amino acid with a complex structure featuring three successive asymmetric centers and multiple functional groups, structurally homologous to sphingosine [1] [6].

Chemical Structures and Properties

Molecular Characteristics

Table 1: Comparative Structural Properties of ISP-I and FTY720

Parameter ISP-I (this compound) FTY720 (Fingolimod)
Chemical Class Amino acid with sphingoid backbone Synthetic 2-amino-1,3-propanediol derivative
Molecular Formula C₂₁H₃₉NO₆ (approximate) C₁₉H₃₃NO₂·HCl
Molecular Weight ~401.54 g/mol 343.94 g/mol (hydrochloride salt)
Asymmetric Centers Three None (symmetric structure)
Key Functional Groups Carboxylic acid, hydroxyl groups, amino group Amino group, hydroxyl groups, aromatic ring
Structural Complexity High (multiple chiral centers) Low (achiral, simplified structure)
Water Solubility Limited High (hydrochloride salt form)
Structural Evolution from ISP-I to FTY720

The structural optimization program proceeded through systematic simplification:

  • Initial modification involved creating ISP-I-28, which replaced the carboxylic acid with a hydroxymethyl group, resulting in improved in vivo activity with reduced toxicity [2]
  • Further simplification led to compounds with a 2-alkyl-2-aminopropane-1,3-diol framework (ISP-I-36 and ISP-I-55) [2]
  • Final optimization introduced a phenylene moiety into the side chain, yielding FTY720 [2]

This systematic simplification unexpectedly altered the mechanism of action while preserving and even enhancing in vivo immunosuppressive efficacy [1].

Biological Activities and Mechanism of Action

Original Mechanism: ISP-I as Serine Palmitoyltransferase Inhibitor

ISP-I initially demonstrated potent inhibition of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid biosynthesis [6]. SPT catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Through inhibition of this crucial enzymatic step, ISP-I effectively depletes intracellular pools of sphingolipid metabolites, ultimately inducing apoptosis in activated T-cells [6]. This mechanism explained the potent immunosuppressive activity observed in early in vitro and in vivo models.

Evolved Mechanism: FTY720 as Sphingosine 1-Phosphate Receptor Modulator

During structural optimization, researchers discovered that FTY720 no longer inhibited SPT, indicating a fundamental change in mechanism despite maintained immunosuppressive efficacy [1] [2]. The revised mechanism involves:

  • Phosphorylation: FTY720 is phosphorylated in vivo primarily by sphingosine kinase 2 (SphK2) to form the active metabolite FTY720-phosphate (FTY720-P) [1] [2]
  • Receptor Binding: FTY720-P acts as a potent agonist at four of the five known G protein-coupled receptors for sphingosine 1-phosphate (S1P): S1P₁, S1P₃, S1P₄, and S1P₅ [1]
  • Receptor Internalization: FTY720-P induces internalization and degradation of S1P₁ receptors on lymphocytes, functioning as a functional antagonist [2]
  • Lymphocyte Sequestration: The downregulation of S1P₁ prevents lymphocytes from egressing from secondary lymphoid organs and thymus, resulting in peripheral blood lymphopenia and reduced lymphocyte infiltration into inflammatory sites [2] [7]

G FTY720 FTY720 SphK2 SphK2 FTY720->SphK2 phosphorylation FTY720_P FTY720_P SphK2->FTY720_P S1P1 S1P1 FTY720_P->S1P1 high-affinity binding Internalization Internalization S1P1->Internalization agonism-induced Retention Retention Internalization->Retention blocks egress Lymphocyte Lymphocyte Retention->Lymphocyte sequesters in lymphoid organs Lymphopenia Lymphopenia Retention->Lymphopenia Immunosuppression Immunosuppression Lymphopenia->Immunosuppression

Figure 1: FTY720 Mechanism of Action via S1P1 Receptor Modulation

In Vitro and In Vivo Experimental Models

Key Experimental Protocols
5.1.1 Immunosuppressive Activity Screening
  • In vitro mixed lymphocyte reaction (MLR): Mouse or human lymphocytes from genetically disparate donors co-cultured with test compounds; proliferation measured via ³H-thymidine incorporation [2] [3]
  • Cytotoxic T lymphocyte (CTL) generation assay: Inhibition of allo-reactive CTL generation evaluated after in vivo administration in mice [3]
  • IL-2-dependent proliferation assay: Using CTLL-2 mouse cytotoxic T-cell line to assess direct effects on T-cell signaling [6]
5.1.2 In Vivo Transplantation Models
  • Rat skin allograft model: WKAH donors to F344 recipients; graft survival monitored daily with rejection defined as complete necrosis [7]
  • Cardiac allograft model: Heterotopic abdominal transplantation in rats; graft function assessed by palpation [7]
  • Renal allograft model: Canine models evaluating survival and renal function parameters [7]
5.1.3 Autoimmune Disease Models
  • Experimental autoimmune encephalomyelitis (EAE): Both prophylactic and therapeutic treatment in rodent models with paralysis scoring [2] [7]
  • Collagen-induced arthritis: Rat and mouse models with joint inflammation assessment [7]
Quantitative Pharmacology Data

Table 2: Comparative Efficacy of ISP-I and FTY720 in Experimental Models

Experimental Model ISP-I Efficacy FTY720 Efficacy Dosing Regimen
Mouse MLR (IC₅₀) 0.5-1.0 nM 10-100 nM (after phosphorylation) In vitro
Rat Skin Allograft Survival Significant prolongation at 0.3 mg/kg (i.p.) with toxicity Significant prolongation at 0.1 mg/kg (p.o.) without toxicity Single daily dose
Experimental Autoimmune Encephalomyelitis Not extensively tested Complete prevention of paralysis at 0.1 mg/kg (p.o.) Daily administration
Lymphocyte Reduction Not primary mechanism 70-80% reduction in peripheral blood lymphocytes at 0.1-1 mg/kg Single dose, measured at 6 hours
Combination with CsA Not tested Synergistic effect allowing CsA dose reduction >50% Concomitant administration

Clinical Development and Therapeutic Applications

FTY720 (Fingolimod) Clinical Translation

The clinical development of FTY720 represents a successful case of reverse pharmacology, where the compound was first discovered to have clinical efficacy and the mechanism was subsequently elucidated [1]. Key developmental milestones include:

  • Phase 1 trials: Demonstrated dose-dependent reduction in peripheral lymphocytes in stable renal transplant patients [7]
  • Phase 3 trials: Established superior efficacy compared to intramuscular interferon-β-1a in relapsing-remitting multiple sclerosis [2]
  • FDA approval: Received approval in 2010 as the first oral disease-modifying therapy for multiple sclerosis
Therapeutic Implications

The discovery of FTY720 validated sphingosine 1-phosphate receptor modulation as a therapeutic strategy for immune-mediated disorders, leading to the development of next-generation S1P receptor modulators including:

  • KRP-203: S1P₁-selective agonist with improved receptor specificity [8]
  • SEW2871: Structurally distinct S1P₁-selective agonist identified through high-throughput screening [8]

Conclusion and Research Significance

The optimization of ISP-I to FTY720 exemplifies several critical principles in drug discovery:

  • Natural products provide valuable starting points despite structural complexity
  • Systematic simplification of natural product scaffolds can yield compounds with improved efficacy, safety, and synthetic accessibility
  • In vivo screening approaches can identify valuable therapeutics even when mechanisms remain incompletely understood
  • Mechanistic evolution during optimization can lead to novel therapeutic targets and approaches

References

myriocin sphingolipid biosynthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Inhibition

Myriocin acts as a transition state mimic of the SPT catalytic mechanism [1]. Structural and biochemical studies reveal that this compound binds within the active site of SPT, forming a stable aldimine complex with the enzyme's essential pyridoxal 5'-phosphate (PLP) cofactor, which prevents the binding of natural substrates [2]. Furthermore, this compound undergoes a unique slow enzymatic degradation in the active site, resulting in a product that covalently modifies a key lysine residue (K265 in the studied bacterial SPT), rendering the enzyme catalytically inactive in a "suicide inhibition" mechanism [2].

Experimental Use & Observed Effects

This compound is widely used in research to probe the biological roles of sphingolipids. The table below outlines key experimental findings and conditions from various models.

Experimental Model Treatment Details Key Observed Effects
Ewes (in vivo) IV bolus: 0.3 mg/kg BW every 48h for 17 days [3] Linear decrease in plasma & tissue (liver, adipose) ceramide and dihydroceramide concentrations [3]
CHO Cells (in vitro) 2.5 µM; culture for 72 hours [4] Drastic reduction of sphingomyelin (SM); increased membrane fluidity; decreased mechanical resistance [4]
Murine Heart (in vivo) Dietary administration or injection of this compound-loaded nanoparticles [5] Improved cardiac remodeling & function after injury; reduced ceramide, oxidative stress & inflammation; enhanced lipid metabolism [5]
Yeast & Human Cells (in vitro) Not specified in abstract, but used minimal medium [6] Abnormal nuclear morphology, genomic instability, nuclear membrane collapse [6]

From this compound to Drug Development

The study of this compound has directly contributed to drug discovery. To reduce the toxicity and complexity of this compound, a synthetic program was initiated, which led to the development of FTY720 (Fingolimod) [1].

Unlike this compound, FTY720 does not inhibit SPT. Instead, it is phosphorylated in vivo to become a potent agonist of the sphingosine-1-phosphate (S1P) receptor. This activity modulates lymphocyte trafficking and is the basis for its use as an oral therapy for multiple sclerosis (marketed as Gilenya) [1]. FTY720 is also under investigation for its potential anticancer properties [1].

Core Experimental Protocol

A typical protocol for inhibiting sphingolipid synthesis in cell culture using this compound involves the following steps, as exemplified in the CHO cell study [4]:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent like ethanol to create a concentrated stock solution (e.g., 2 mg/mL) [3]. This stock can be stored at 4°C.
  • Cell Treatment: Dilute the stock solution into the cell culture medium to achieve the desired final concentration. A concentration of 2.5 µM was effective in completely abrogating sphingomyelin production in CHO cells after 72 hours of treatment [4].
  • Confirmation of Inhibition: The success of SPT inhibition can be confirmed by:
    • Lipidomics: Using mass spectrometry to quantify the decrease in downstream sphingolipids like ceramide and sphingomyelin [3].
    • Functional Probes: Staining cells with the sphingomyelin-specific probe lysenin-mCherry to visualize and quantify the loss of sphingomyelin from the plasma membrane via flow cytometry or confocal microscopy [4].

Visualizing the Pathway and this compound's Role

The following diagram illustrates the sphingolipid biosynthesis pathway and the specific point of this compound inhibition.

G L_Serine L_Serine SPT Serine Palmitoyltransferase (SPT) L_Serine->SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine This compound This compound (Inhibitor) This compound->SPT  Inhibits Sphinganine Sphinganine (Long-Chain Base, LCB) Ketosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide Complex_SLs Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_SLs

References

Core Mechanism of Action and Initial SAR Insights

Author: Smolecule Technical Support Team. Date: February 2026

Myriocin is a potent, naturally occurring inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [1] [2] [3]. Its inhibition of SPT leads to a reduction in critical sphingolipids like ceramides and sphingosine-1-phosphate, which underlies its diverse biological effects [4] [3].

Key structural insights from its role as an SPT inhibitor and from the development of its analog, FTY720 (Fingolimod), are summarized below.

SAR Feature Role & Impact on Activity Context & Evidence
Polar Head Group Critical for SPT inhibition. This compound's densely functionalized, chiral head group (with a connection to Chinese herbal medicine) is essential for its potent SPT inhibition [1].
Lipophilic Tail Determines cellular penetration and target interaction. The long alkyl chain contributes to the amphiphilic nature required for activity. Modifying this chain was key in developing FTY720 [1].
Simplification to FTY720 Retains immunomodulatory activity without SPT inhibition. Replacing the complex polar head with a simpler, achiral 2-hydroxypropyl group and incorporating a phenyl ring into the alkyl chain eliminated SPT inhibitory activity but created a potent immunomodulator that is phosphorylated in vivo [1].

The following diagram illustrates the core relationship between this compound's structure, its primary molecular target, and the downstream biological consequences that have been investigated therapeutically.

G This compound This compound SPT_Inhibition Inhibition of SPT (Serine Palmitoyltransferase) This compound->SPT_Inhibition Reduced_Sphingolipids Reduced De Novo Sphingolipid Synthesis SPT_Inhibition->Reduced_Sphingolipids Biological_Effects Biological & Therapeutic Effects Reduced_Sphingolipids->Biological_Effects

Documented Experimental Models and Protocols

The table below outlines key experimental methodologies from recent studies demonstrating this compound's efficacy across different disease models, which can serve as a reference for protocol design.

Disease Area / Study Focus Experimental Model Key this compound Treatment Protocol Primary Readouts & Assays
Metabolic Syndrome [3] C57BL/6J mice on high-AGE diet 2.2 mg/kg of diet for 24 weeks Body weight, adipose tissue mass, OGTT, serum lipids (LDL-C, TG, TC), liver enzymes (ALT, AST), Western blot (p-AMPK, PGC1α, UCP1), metabolomics
Rheumatoid Arthritis [5] BALB/c mice, CFA-induced arthritis 0.3 mg/kg, i.p., daily for 35 days Arthritis index, paw thickness, serum RF, ELISA (TNF-α, IL-6, IL-1β, IL-17, IL-23), Western blot (S100A1, TLR4, NF-κB p65, p-NF-κB p65, PPAR-γ), histopathology
Tuberculosis Clearance [6] Human THP-1 macrophages infected with M. tuberculosis (H37Ra/H37Rv) 5 µM for 72 hours post-infection CFU assay, RNA-seq, siRNA silencing (PLIN2), confocal microscopy (lipid droplets)
Melanoma [4] B16F10 murine melanoma cells 1 µM and 10 µM for 24-96 hours Cell counting, [3H]-thymidine incorporation, flow cytometry (cell cycle), Western blot (cyclin B1, cdc2, p53, p21), HPLC (sphingolipid levels)
Analytical Quantification [7] Mouse tissue (lung, retina) N/A (method development) LC-MS/MS: Solid-phase extraction, reversed-phase LC, negative ion ESI, MRM transitions (400>104 for this compound)

Explored Therapeutic Applications and Mechanisms

Research has revealed several potential therapeutic applications for this compound that extend beyond its initial SPT inhibition, often involving novel pathways.

  • Immunomodulation and Autoimmune Disease: this compound's potent immunosuppressive activity, discovered to be 10- to 100-fold more potent than Cyclosporin A, led to the development of the successful oral drug FTY720 (Fingolimod) for multiple sclerosis [1]. Recent work shows this compound itself is effective in a rheumatoid arthritis model, acting through S100A1/TLR4/NF-κB and IL-23/IL-17 axes and boosting PPAR-γ activity [5].
  • Metabolic Homeostasis: In a mouse model of diet-induced obesity, this compound treatment significantly reduced body weight gain, improved glucose tolerance, and alleviated hepatic steatosis. The mechanism involves activating the AMPK-PGC1α signaling axis, enhancing mitochondrial biogenesis, and promoting adipose tissue browning [3].
  • Infectious Disease: this compound enhances the clearance of Mycobacterium tuberculosis in macrophages. Surprisingly, this antibacterial effect was independent of ceramide reduction but depended on the lipid droplet surface protein PLIN2, revealing a novel, non-canonical pathway for host-directed therapy [6].
  • Oncology: this compound exhibits anti-proliferative effects in melanoma cells by inducing G2/M cell cycle arrest. This is mediated through the modulation of key regulators like p53, p21, cyclin B1, and cdc2, linking sphingolipid metabolism to cell cycle control [4].

Knowledge Gaps and Future Research Directions

While the core mechanism of this compound is well-established, a complete and granular SAR map is still emerging. Key areas for future research include:

  • A systematic and comprehensive analysis of how modifications to each functional group (e.g., the hydroxyls on the polar head, the C5-C6 double bond, the alkyl chain length) directly impact potency, selectivity, and physicochemical properties.
  • Detailed structural biology studies, building on recent cryo-EM structures of the human SPT complex [2], to visualize how this compound and its analogs bind, informing more rational drug design.
  • Expansion of the limited existing data on the pharmacokinetics, bioavailability, and toxicity profile of this compound and its synthetic analogs to assess their clinical viability beyond FTY720.

References

Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Myriocin's primary mechanism is the potent and specific inhibition of SPT. This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the first committed step in sphingolipid synthesis [1] [2]. By inhibiting SPT, this compound depletes cells of key sphingolipid intermediates, including ceramide, sphingomyelin, and glycosphingolipids [3] [4].

The inhibition of this pathway has downstream effects on several critical signaling networks. The following diagram maps the primary signaling pathway affected by this compound and the consequent biological outcomes.

G This compound This compound SPT SPT This compound->SPT Inhibits Sphingolipid_Biosynthesis Sphingolipid_Biosynthesis SPT->Sphingolipid_Biosynthesis Sphinganine_Ceramide Sphinganine_Ceramide Sphingolipid_Biosynthesis->Sphinganine_Ceramide Downstream_Sphingolipids Downstream_Sphingolipids Sphinganine_Ceramide->Downstream_Sphingolipids ERK_Phosphorylation ERK_Phosphorylation Sphinganine_Ceramide->ERK_Phosphorylation Reduces Gene_Expression Gene_Expression ERK_Phosphorylation->Gene_Expression Biological_Outcomes Biological_Outcomes Gene_Expression->Biological_Outcomes

This compound's inhibition of SPT triggers a cascade of downstream effects.

The reduction in sphingolipid metabolites, particularly sphingosine-1-phosphate (S1P), leads to decreased phosphorylation of the MAP kinase ERK (Extracellular-signal-regulated kinase) [3]. This downregulation of the ERK pathway is a key mechanism behind some of this compound's observed effects, such as the increased expression of apolipoprotein A-I (apoA-I) in hepatocytes, an anti-atherogenic target [3].

Key Experimental Protocols

This compound is utilized across diverse research areas. The table below outlines standard experimental protocols from recent studies.

Application / Model Detailed Protocol & Dosing Key Readouts & Analysis

| In Vitro (Cell Culture) [3] | Treat cells (e.g., HepG2, primary hepatocytes) with 200 μM this compound for up to 48 hours in serum-free medium. | • qPCR for apoA-I mRNA • Immunoblotting for apoA-I protein secretion and ERK phosphorylation • Cell viability assays (e.g., MTT) | | Atherosclerosis (Mouse Model) [3] | Intraperitoneal (i.p.) injection in apoE-null mice at 0.3 mg/kg body weight, 3 times over 5 days. | • Plasma lipidomics (SM, ceramide, S1P) • Hepatic apoA-I synthesis & HDL-cholesterol • Atherosclerotic lesion analysis | | Alcohol-Related Neurodegeneration (Rat Model) [5] | I.p. injection at 0.3 mg/kg in 50 μl vehicle, administered 3 times per week (Mon, Wed, Fri) for 5 weeks. | • Neurobehavioral tests (Open Field, Morris Water Maze) • Brain lipidomics (sulfatide, sphingomyelin, ceramide) • Histological analysis of brain atrophy | | Myocardial Ischemia/Reperfusion (Mouse Model) [6] | Intra-ventricular injection of This compound-loaded solid lipid nanoparticles (SLN-Myr, 1 mM stock diluted 1:4) post-ischemia. | • Infarct size measurement • Gene expression (PPARs, fatty acid metabolism genes) • Cardiac function (contractility, dilation) | | Cystic Fibrosis (In Vitro) [4] | Treatment of CF broncho-epithelial cells with this compound. | • Transcriptional profiling (RNA-Seq) • Lipid droplet analysis and lipidomics • Autophagy markers (TFEB activation) |

Therapeutic Potential & Research Applications

This compound's ability to modulate sphingolipid metabolism makes it a valuable research tool and a candidate for therapeutic development across several disease areas.

  • Immunosuppression and Multiple Sclerosis: this compound was the lead compound for the development of Fingolimod (FTY720/Gilenya), an oral drug for multiple sclerosis [7] [2]. While this compound itself inhibits SPT, structural optimization led to FTY720, which acts primarily as a sphingosine-1-phosphate (S1P) receptor modulator [2].
  • Atherosclerosis and Cardiovascular Disease: this compound inhibits atherosclerosis in animal models by reducing plasma sphingomyelin and glycosphingolipids, and also by increasing hepatic production of apolipoprotein A-I and HDL-cholesterol, providing a dual anti-atherogenic mechanism [3] [6].
  • Neurodegeneration: In a rat model of chronic alcohol exposure, this compound treatment partially remediated cognitive deficits, reduced anxiety, and improved spatial learning. It also helped normalize white matter sphingolipid profiles by reducing neurotoxic ceramides and supporting myelin lipids like sulfatide and sphingomyelin [5].
  • Cystic Fibrosis (CF): In CF cellular models, this compound restored autophagy and lipid metabolism homeostasis by reducing ceramide accumulation. It also modulated the transcriptional profile to activate an anti-oxidative response and reduce lipid peroxidation [4].

This compound is a foundational sphinganine-analog mycotoxin whose primary and potent action is the inhibition of SPT. Its utility extends far beyond basic research, offering therapeutic potential in cardiovascular, neurological, inflammatory, and metabolic diseases.

References

myriocin serine palmitoyltransferase SPT inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of SPT Inhibition by Myriocin

The following diagram illustrates the established two-step mechanism through which this compound inhibits SPT:

This compound This compound ExternalAldimine External Aldimine (Reversible Complex) This compound->ExternalAldimine 1. Forms external aldimine PLP PLP Cofactor PLP->ExternalAldimine C18Aldehyde C18 Aldehyde (Suicide Inhibitor) ExternalAldimine->C18Aldehyde 2. Retro-aldol cleavage CovalentAdduct Covalent Adduct (Irreversible Inhibition) C18Aldehyde->CovalentAdduct 3. Modifies catalytic Lysine SPT_Inactive Inactive SPT CovalentAdduct->SPT_Inactive

This compound's inhibition mechanism involves initial complex formation followed by catalytic degradation.

This mechanism explains the extraordinary potency and longevity of this compound inhibition. The initial high-affinity binding ensures efficient targeting of SPT, while the subsequent irreversible modification provides long-lasting inhibition, making it a powerful tool for probing sphingolipid functions [1].

Experimental Protocol for Assessing SPT Activity and Inhibition

For researchers aiming to study SPT inhibition, a robust cell-free assay using HeLa total membranes is described below. This protocol is adaptable to other mammalian cells and allows for testing lipid inhibition via ORMDL proteins [2] [3].

PrepareMembranes Prepare HeLa Total Membranes AssaySetup Set Up SPT Assay Reaction PrepareMembranes->AssaySetup AddInhibitor Add Inhibitor (e.g., this compound) or Ceramide AssaySetup->AddInhibitor Incubate Incubate with L-[³H]-Serine AddInhibitor->Incubate StopExtract Stop Reaction & Extract Lipids Incubate->StopExtract Measure Measure Radiolabeled Product StopExtract->Measure

Key steps for measuring SPT activity and its inhibition in a cell-free system.

Key Materials and Reagents
  • Inhibitors: this compound (from Cayman Chemical, #63150) is a direct SPT inhibitor. Fumonisin B1 (Cayman, #62580), a ceramide synthase inhibitor, can also be used to study upstream regulation [2] [3].
  • Substrates: L-[³H(G)]-Serine (PerkinElmer, #2477301) is the labeled substrate. Palmitoyl CoA (Sigma, P9716) is the canonical acyl-CoA substrate [2].
  • Lipids for Inhibition Studies: C8-ceramide (Avanti, #860508) and components for generating long-chain ceramides (sphingosine, Avanti #860490; 24:1 Coenzyme A, Avanti #870725) [2] [3].
Detailed Procedure
  • Membrane Preparation: Cultivate HeLa cells, harvest them, and homogenize in a sucrose-containing buffer. Isolate total membranes using differential centrifugation and resuspend in a suitable storage buffer [2] [3].
  • Reaction Mixture: In a standard assay, combine membrane protein, assay buffer (HEPES, MgCl₂, DTT, EDTA, PLP), unlabeled L-serine, and palmitoyl-CoA bound to fatty acid-free BSA [2].
  • Inhibition Test: Pre-treat membranes with the chosen inhibitor (this compound) or ceramide for a set time before initiating the reaction with L-[³H]-Serine [2] [3].
  • Product Extraction and Measurement: After incubation, stop the reaction and extract the radiolabeled product, 3-ketodihydrosphingosine. Quantify the radioactivity by liquid scintillation counting to determine SPT activity [2].

This protocol's major advantage is the ability to test the effects of insoluble long-chain sphingolipids in a controlled, cell-free environment [2] [3].

Biological Consequences and Broader Signaling Impact

Beyond direct enzyme inhibition, reducing sphingolipid synthesis with this compound has global effects on cellular signaling, as shown in yeast models. These effects mirror those of known longevity-enhancing interventions like caloric restriction and rapamycin treatment [4].

The table below summarizes key transcriptional changes and affected pathways in S. cerevisiae treated with this compound:

Aspect of Regulation Direction of Change Key Affected Pathways & Processes
Global Transcription ~40% of genome altered 1,252 genes up-regulated, 1,497 down-regulated [4]
Up-regulated Processes (Pro-Longevity) Increased Energy generation & oxidative phosphorylation, mitochondrial function, stress responses, autophagy [4]
Down-regulated Processes Decreased Ribosomal biogenesis & translation, ER-associated glycoprotein & lipid synthesis [4]
Signaling Pathways Activity modulated Snf1/AMPK pathway activated; PKA and TORC1 pathways down-regulated [4]

These changes indicate that this compound treatment shifts the cell's state from growth and proliferation toward maintenance and stress resistance, a hallmark of longevity-enhancing interventions [4].

Key Takeaways for Researchers

  • Irreversible Inhibition: this compound's dual mechanism makes it an exceptionally potent and long-acting inhibitor, ideal for experiments requiring sustained SPT blockade [1].
  • Versatile Assay: The described cell-free assay is a powerful tool for directly studying SPT kinetics, inhibition, and ORMDL-mediated regulation [2] [3].
  • Pleiotropic Effects: Be aware that this compound's impact extends far beyond simple sphingolipid depletion, influencing central energy and stress-signaling pathways. These broader effects should be considered when interpreting phenotypic data [4].

References

myriocin initial immunosuppressive potency cyclosporin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Myriocin and Cyclosporine

The table below summarizes the core characteristics and quantitative data related to the immunosuppressive potency of this compound and Cyclosporine.

Feature This compound Cyclosporine (Cyclosporin A)
Molecular Target Serine palmitoyltransferase (SPT) [1] [2] Cyclophilin, forming a complex that inhibits calcineurin [3] [4]
Primary Mechanism Inhibition of sphingolipid biosynthesis; disrupts sphingolipid homeostasis, crucial for T-cell signaling and populations [1] [5] Inhibition of T-cell activation via calcineurin pathway; prevents NFAT dephosphorylation, blocking transcription of IL-2 and other cytokines [3] [4]
Reported Potency 10 to 100-fold more potent than Ciclosporin in immunosuppressive activity [2] Baseline for comparison; potently inhibits T-helper cell activation and proliferation [3] [4] [6]

| Key Experimental Evidence | - In vivo (Mouse): Intraperitoneal injection (0.1-1.0 mg/kg for 5 days) dose-dependently reduced thymic/splenic CD4+ T-cell populations [1] [5]

  • In vitro: Potent inhibition of IL-2-dependent mouse cytotoxic T-cell line proliferation [2] | - In vivo: Effective in systemic and local graft-versus-host reaction (GvHR) models [6]
  • In vitro: Strong inhibition of mixed lymphocyte culture (MLC), mitogen, and superantigen-induced proliferation [6] |

Detailed Experimental Findings

The following sections expand on the key experimental evidence that establishes the potency of these compounds.

This compound's Immunosuppressive Action

This compound is a naturally occurring fungal metabolite. Its primary biochemical mechanism is the potent and selective inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of sphingolipids [1] [2]. Sphingolipids are vital mediators of immune cell signaling and function.

  • In Vivo Evidence: A pivotal study demonstrated that subacute treatment with this compound (0.1, 0.3, and 1.0 mg/kg daily for 5 days via intraperitoneal injection) in male BALB/c mice led to a significant, dose-dependent reduction in T-lymphocyte populations [1] [5]. Analysis showed that CD4+ and CD4+/CD8+ double-positive lymphocyte populations in the thymus were particularly sensitive. A significant reduction of CD4+ cells was also observed in the spleen at the 1.0 mg/kg dose. The reduction in lymphocyte populations showed a strong positive correlation with decreased levels of sphinganine in the thymus, directly linking the immunosuppressive effect to the disruption of sphingolipid homeostasis [1].
  • In Vitro and Relative Potency: this compound has been shown to inhibit the proliferation of an IL-2-dependent mouse cytotoxic T cell line. Multiple sources, including Wikipedia, report that this compound is 10- to 100-fold more potent than ciclosporin as an immunosuppressant, though the original primary literature for this specific comparison was not available in the search results [2].
Cyclosporine's Immunosuppressive Action

Cyclosporine is a well-established calcineurin inhibitor. Its primary mechanism involves forming a complex with cyclophilin inside the cell, which then binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), thereby blocking the transcription of genes for key inflammatory cytokines like IL-2, ultimately inhibiting T-cell activation and proliferation [3] [4].

  • In Vitro Evidence: Cyclosporine is a potent inhibitor of various lymphocyte activation pathways. Studies show it efficiently inhibits proliferation induced by:
    • Alloantigens (Mixed Lymphocyte Culture - MLC)
    • Mitogens (Concanavalin A, Pokeweed mitogen)
    • Pharmacological activation (Phorbol myristate acetate + Ionomycin)
    • Superantigens (bacterial and viral) [6] The production of IL-2 in these assays is also strongly suppressed [6].
  • In Vivo Evidence and Comparative Studies: Cyclosporine demonstrates potent activity in vivo. In models of systemic and local graft-versus-host reaction (GvHR) across major and minor histocompatibility barriers, cyclosporine was highly effective [6]. A comparative study noted that cyclosporine and its analogue cyclosporin G (CsG) exhibited an equivalent immunosuppressive potential to the potent drug FK-506 (tacrolimus) in both in vitro and in vivo GvHR models [6].

Experimental Protocols for Key Assays

The search results provide outlines of common methodologies used to evaluate the immunosuppressive potency of these agents.

Protocol for In Vivo T-Cell Population Analysis (this compound)

This protocol is adapted from the study that identified this compound's effect on T-cell populations [1] [5].

  • Animals: Male BALB/c mice.
  • Dosing: Administer this compound via intraperitoneal injection at doses of 0, 0.1, 0.3, and 1.0 mg/kg daily for five consecutive days.
  • Tissue Harvest: Euthanize animals and harvest lymphoid organs (thymus and spleen).
  • Cell Preparation: Create single-cell suspensions from the harvested tissues.
  • Cell Counting: Determine total cellularity for each organ using a hemocytometer or automated cell counter.
  • Flow Cytometry:
    • Stain cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
    • Analyze the stained cells using a flow cytometer to quantify specific lymphocyte subpopulations (e.g., CD4+, CD8+, CD4+CD8+).
  • Biochemical Analysis: Analyze tissue sphingolipid levels (e.g., sphinganine) via techniques like liquid chromatography-mass spectrometry (LC-MS) to correlate with immunological findings.
Protocol for In Vitro Lymphocyte Proliferation Assay (Cyclosporine)

This is a standard protocol for evaluating immunosuppressant potency in vitro, as referenced in the studies [6].

  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from donors.
  • Stimulation: Stimulate the cells to induce proliferation using:
    • Mitogens: Concanavalin A (Con A) or Pokeweed mitogen.
    • Allogeneic Stimulation: Mixed Lymphocyte Culture (MLC), where cells from two genetically different individuals are co-cultured.
    • Superantigens: Staphylococcal enterotoxin B (SEB).
  • Drug Treatment: Add the immunosuppressive agent (e.g., Cyclosporine A) to the culture at various concentrations. A vehicle control (e.g., DMSO) is essential.
  • Incubation: Incubate cells for a predetermined period (e.g., 72 hours for mitogen stimulation, 5 days for MLC).
  • Proliferation Measurement: Quantify proliferation by:
    • Tritiated Thymidine Incorporation: Add ^3H-thymidine to the culture for the final 6-18 hours. Measure incorporated radioactivity, which correlates with DNA synthesis and cell proliferation.
  • Cytokine Analysis: Collect culture supernatants to measure cytokine production (e.g., IL-2) via ELISA.

Mechanisms of Action: A Visual Comparison

The following diagrams illustrate the distinct signaling pathways targeted by this compound and Cyclosporine.

G This compound inhibits sphingolipid synthesis, disrupting T-cell homeostasis cluster_pathway Sphingolipid Biosynthesis Pathway This compound This compound SPT SPT This compound->SPT Inhibits Sphinganine Sphinganine SPT->Sphinganine Ceramide Ceramide Sphinganine->Ceramide Complex_Sphingolipids Complex_Sphingolipids Ceramide->Complex_Sphingolipids TCell_Homeostasis TCell_Homeostasis Complex_Sphingolipids->TCell_Homeostasis

G Cyclosporine blocks T-cell activation by inhibiting calcineurin Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin Binds to CsA_Cyclophilin_Complex CsA_Cyclophilin_Complex Cyclophilin->CsA_Cyclophilin_Complex Calcineurin Calcineurin CsA_Cyclophilin_Complex->Calcineurin Inhibits NFAT_phospho NFAT (Phosphorylated, Inactive) Calcineurin->NFAT_phospho Dephosphorylates NFAT_active NFAT (Active) NFAT_phospho->NFAT_active IL2_Gene IL-2 Gene Expression NFAT_active->IL2_Gene TCell_Activation T-Cell Activation & Proliferation IL2_Gene->TCell_Activation

Research Implications and Conclusion

The evidence indicates that This compound demonstrates a significantly higher initial immunosuppressive potency than Cyclosporine, being reported as 10 to 100 times more potent [2]. This high potency is likely due to its action at the very apex of the sphingolipid biosynthesis pathway, fundamentally disrupting lipid-mediated signaling essential for T-cell development and function [1] [5].

  • Research Utility: this compound is primarily used in biochemical research as a potent tool to deplete cells of sphingolipids and study their role in biological processes [2]. Its structural derivative, Fingolimod (FTY720), has been successfully developed into an approved drug (Gilenya) for multiple sclerosis, validating the therapeutic potential of targeting the sphingolipid pathway [2].
  • Clinical Considerations: Despite its lower potency, Cyclosporine has a long-established and broad clinical profile. Its effects and side effects, such as nephrotoxicity and hypertension, are well-managed in clinical practice [3] [7]. The clinical translation of this compound itself has been limited, likely due to the pleiotropic and essential nature of sphingolipids, where broad inhibition could lead to significant off-target effects, though its derivative Fingolimod shows a more targeted mechanism.

References

Comprehensive Application Notes and Protocols: Myriocin Treatment in Non-Alcoholic Steatohepatitis (NASH) Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NASH and Ceramide Pathogenesis

Non-alcoholic steatohepatitis (NASH) represents an advanced stage of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, lobular inflammation, and hepatocyte ballooning with varying degrees of liver fibrosis. NASH has emerged as a leading cause of chronic liver disease worldwide, with projections indicating it will become the primary indication for liver transplantation in coming decades. The global prevalence of NAFLD affects approximately 25% of the population, with 20-30% of these cases progressing to NASH, creating a substantial healthcare burden. The complex pathophysiology of NASH involves multiple parallel insults including lipotoxicity, insulin resistance, mitochondrial dysfunction, and inflammatory pathway activation, all contributing to disease progression toward cirrhosis and hepatocellular carcinoma [1] [2].

Central to NASH pathogenesis is the accumulation of toxic lipid species, particularly ceramides, which are bioactive sphingolipids that play pivotal roles in cellular stress response, apoptosis, and insulin resistance. Ceramides serve as key components of cell membranes and function as signaling molecules in various stress-induced pathways. In the context of NASH, hepatic ceramide accumulation occurs through multiple mechanisms, including increased de novo synthesis, sphingomyelin hydrolysis, and reduced ceramide degradation. These ceramides directly contribute to hepatic steatosis by promoting lipid accumulation and insulin resistance through inhibition of AKT signaling, while simultaneously triggering inflammatory responses and hepatocyte apoptosis via activation of JNK and NF-κB pathways [3] [4]. The strategic inhibition of ceramide synthesis therefore represents a promising therapeutic approach for interrupting the core pathogenic processes in NASH.

Table 1: Key Characteristics of NASH and Role of Ceramide Pathways

Aspect Characteristics in NASH Ceramide Involvement
Histological Features Steatosis (>5%), lobular inflammation, hepatocyte ballooning, fibrosis Ceramides promote lipid accumulation, inflammatory cytokine production, and activation of cell death pathways
Metabolic Dysregulation Insulin resistance, dyslipidemia, adipose tissue dysfunction Ceramides inhibit insulin signaling via AKT impairment and promote lipotoxicity
Inflammatory Signaling Kupffer cell activation, pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) Ceramides activate NF-κB and JNK pathways, amplifying inflammatory responses
Fibrogenic Progression Hepatic stellate cell activation, collagen deposition, extracellular matrix remodeling Ceramide-mediated hepatocyte apoptosis releases extracellular vesicles that activate stellate cells
Mitochondrial Dysfunction Impaired β-oxidation, increased ROS production, reduced ATP synthesis Ceramides induce mitochondrial permeability transition and disrupt electron transport chain function

Myriocin Mechanism of Action

This compound (also known as ISP-1) is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This tetrahydroxydecenoyl-containing compound is structurally similar to the sphingoid base backbone and functions as a transition state analog inhibitor, effectively competing with the native substrate palmitoyl-CoA. By inhibiting SPT, this compound suppresses the first committed step in sphingolipid synthesis, thereby reducing the production of 3-ketodihydrosphingosine, the initial intermediate in the ceramide biosynthesis cascade. This action results in dose-dependent reduction of multiple sphingolipid species, particularly ceramides with chain lengths C16:0, C18:0, C20:0, C24:0, and C24:1, which have been implicated in NASH pathogenesis [3] [4].

The inhibition of ceramide synthesis by this compound produces multiple downstream effects that collectively ameliorate NASH pathology. Reduction of hepatic ceramide levels restores insulin sensitivity through enhanced AKT phosphorylation and signaling, improving hepatic glucose homeostasis. Additionally, this compound treatment attenuates hepatocyte apoptosis by reducing caspase-3 cleavage and mitochondrial cytochrome c release, while simultaneously modulating inflammatory responses through suppression of JNK-mediated pro-inflammatory cytokine production. Furthermore, this compound has been demonstrated to restore hepatic autophagy flux, enhancing lipid droplet clearance through lipophagy, and reduce hepatic stellate cell activation, thereby exerting anti-fibrotic effects in the NASH liver microenvironment [3] [4] [5].

G cluster_0 Disease Pathway cluster_1 This compound Intervention HFD High-Fat Diet Induction CeramideSynthesis Ceramide De Novo Synthesis HFD->CeramideSynthesis Lipotoxicity Lipotoxicity CeramideSynthesis->Lipotoxicity Pathogenesis NASH Pathogenesis InsulinResistance Insulin Resistance Lipotoxicity->InsulinResistance Inflammation Hepatic Inflammation Lipotoxicity->Inflammation Apoptosis Hepatocyte Apoptosis Lipotoxicity->Apoptosis Fibrosis Liver Fibrosis Inflammation->Fibrosis Apoptosis->Fibrosis This compound This compound Treatment SPTInhibition SPT Inhibition This compound->SPTInhibition SPTInhibition->CeramideSynthesis Inhibits CeramideReduction Ceramide Reduction SPTInhibition->CeramideReduction CeramideReduction->Lipotoxicity Reverses AutophagyRestoration Autophagy Restoration CeramideReduction->AutophagyRestoration MetabolicImprovement Metabolic Improvement CeramideReduction->MetabolicImprovement AutophagyRestoration->Lipotoxicity Reverses TherapeuticEffects Therapeutic Effects MetabolicImprovement->InsulinResistance Reverses

Figure 1: this compound Mechanism of Action in NASH - this compound inhibits serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis. This inhibition reduces hepatic ceramide accumulation, subsequently ameliorating multiple aspects of NASH pathogenesis including lipotoxicity, insulin resistance, inflammation, and apoptosis, while restoring autophagic function.

In Vivo Protocol for NASH Animal Models

Animal Model Specifications and Housing Conditions

For NASH induction, male Sprague-Dawley rats (6-8 weeks initial age) are recommended, though C57BL/6 mice can also be utilized with appropriate protocol adjustments. Rats should be housed under specific pathogen-free (SPF) conditions with maintained temperature (22±2°C), humidity (50±10%), and a 12-hour light/dark cycle with ad libitum access to food and water. The high-fat diet (HFD) formulation for robust NASH induction should consist of 88% standard diet, 10% lard, and 2% cholesterol, providing approximately 60% of calories from fat. For accelerated and more severe NASH phenotype, alternative diets such as the AMLN diet (40% fat, 22% fructose, 2% cholesterol) or methionine-choline deficient (MCD) diet can be employed, though each model has distinct metabolic characteristics that should be considered in experimental design [3] [6] [4].

The NASH development phase typically requires 16 weeks of HFD feeding to establish robust steatohepatitis with fibrosis components. Regular monitoring of body weight and food consumption should be performed weekly, with assessment of metabolic parameters including fasting blood glucose and insulin levels at 4-week intervals. The successful induction of NASH should be confirmed in a subset of animals prior to treatment initiation through serum transaminase measurements (ALT, AST) and histopathological examination of liver sections stained with H&E and Masson's trichrome for fibrosis assessment [3] [4].

This compound Treatment Design and Administration

This compound treatment should be initiated after 8 weeks of HFD feeding to model therapeutic intervention in established disease. The recommended dosage is 0.3 mg/kg administered via intraperitoneal injection or oral gavage every other day for 8 weeks. This compound should be freshly prepared in sterile saline with 1% DMSO as vehicle, with control animals receiving vehicle alone. During the treatment period, animals should be monitored for potential adverse effects including weight loss, altered feeding behavior, or signs of distress. For comprehensive assessment of treatment efficacy, the following parameters should be evaluated at study endpoint [3] [4]:

  • Metabolic parameters: Body weight, liver weight, fat mass, fasting blood glucose, serum insulin, HOMA-IR, lipid profile (TG, TC, FFA)
  • Liver function and injury: Serum ALT, AST, ALP measurements
  • Histopathological evaluation: H&E staining for steatosis, inflammation, and ballooning; Oil Red O for lipid content; Masson's trichrome for fibrosis
  • Hepatic lipid content: Quantitative assessment of triglycerides and cholesterol in liver tissue homogenates
  • Molecular analyses: Ceramide profiling by LC-MS/MS, gene expression of inflammatory and fibrotic markers, protein analysis of signaling pathways

G Start Study Initiation (6-week-old SD rats) Acclimatization 1-Week Acclimatization Standard Chow Start->Acclimatization HFD 16-Week HFD Feeding (88% standard diet, 10% lard, 2% cholesterol) Acclimatization->HFD TreatmentStart This compound Treatment Initiation (Week 8 of HFD) HFD->TreatmentStart MyriocinDosing This compound Administration (0.3 mg/kg, every other day, i.p. or oral) TreatmentStart->MyriocinDosing WeeklyMonitoring Weekly Monitoring (Body weight, food intake) MyriocinDosing->WeeklyMonitoring WeeklyMonitoring->MyriocinDosing Repeat 8 weeks TerminalAnalysis Terminal Analysis (Week 16) WeeklyMonitoring->TerminalAnalysis Metabolic Metabolic Parameters (Glucose, insulin, lipids) TerminalAnalysis->Metabolic Histology Histopathological Analysis (H&E, Oil Red O, Masson's) TerminalAnalysis->Histology Molecular Molecular Analyses (LC-MS/MS, Western, qPCR) TerminalAnalysis->Molecular Serum Serum Biochemistry (ALT, AST, ALP) TerminalAnalysis->Serum

Figure 2: In Vivo Experimental Workflow for this compound Treatment in NASH Models - Schematic representation of the timeline and key procedures for evaluating this compound efficacy in a preclinical NASH model, including HFD induction phase, this compound treatment initiation, monitoring parameters, and terminal analyses.

In Vitro Protocol for Cellular Models

Hepatocyte Culture and Steatosis Induction

The human hepatoblastoma cell line HepG2 serves as a suitable in vitro model for investigating this compound effects on hepatic steatosis. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experimental procedures, cells should be seeded at appropriate densities (e.g., 2×10⁵ cells/well in 6-well plates for molecular analyses, 1×10⁴ cells/well in 96-well plates for high-content screening) and allowed to adhere for 24 hours prior to treatment [3].

To induce hepatic steatosis, prepare a free fatty acid (FFA) mixture consisting of palmitic acid (PA) and oleic acid (OA) at a 1:2 molar ratio. First, conjugate the FFA with fatty acid-free bovine serum albumin (BSA) by dissolving PA and OA in Milli-Q water containing 1% BSA at 37°C with vigorous vortexing. Add this FFA mixture to the culture medium at a final concentration of 0.5 mM and incubate for 24 hours to establish lipid overload conditions. For this compound treatment, prepare a 1 mM stock solution in DMSO and add to cells concomitantly with FFA exposure at recommended concentrations ranging from 10 nM to 1 μM based on experimental requirements [3].

Assessment of Lipid Accumulation and Molecular Analyses

Following 24-hour treatment with both FFA and this compound, cellular lipid accumulation should be quantified using Oil Red O staining. Briefly, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, then incubate with freshly prepared Oil Red O working solution (0.5% in isopropanol:water, 3:2) for 30 minutes. After extensive washing, visualize lipid droplets under brightfield microscopy or extract the stain with 100% isopropanol for spectrophotometric quantification at 510 nm. Additionally, intracellular triglyceride content should be measured using commercial assay kits according to manufacturer protocols, normalized to total cellular protein concentration [3] [4].

For molecular analyses of this compound effects, the following endpoints should be examined:

  • Ceramide profiling: Extract lipids using methyl tert-butyl ether (MTBE) method and analyze ceramide species via LC-MS/MS
  • Autophagy flux: Assess LC3-I/II conversion, p62 degradation, and autophagosome formation using Western blotting and immunofluorescence
  • Inflammatory markers: Quantify gene expression of TNF-α, IL-1β, IL-6, and MCP-1 via qRT-PCR
  • Apoptosis assessment: Evaluate caspase-3 cleavage, cytochrome c release, and Bcl-2/Bax ratio by Western blotting
  • Insulin signaling: Examine insulin-stimulated AKT phosphorylation through Western blot analysis

Table 2: In Vitro Experimental Conditions for Evaluating this compound Effects

Experimental Group Treatment Conditions Key Assays Expected Outcomes
Control Standard culture medium + vehicle (0.1% DMSO) Oil Red O, TG content, cell viability Baseline lipid content, normal autophagy flux, minimal inflammation
FFA Model 0.5 mM PA:OA (1:2) + vehicle for 24h Oil Red O, TG content, inflammatory markers Significant lipid accumulation, impaired autophagy, increased inflammation
This compound Treatment 0.5 mM PA:OA + this compound (10nM-1μM) for 24h All listed assays Dose-dependent reduction in lipid accumulation, restored autophagy, attenuated inflammation
This compound Control This compound alone (highest concentration) in standard medium Cell viability, basal autophagy, ceramide levels No cytotoxicity, possible moderate reduction in basal ceramide levels

Efficacy Data and Experimental Outcomes

Therapeutic Efficacy in Preclinical Models

Comprehensive assessment of this compound efficacy in rat NASH models demonstrates significant improvement in multiple disease parameters. After 8 weeks of this compound treatment (0.3 mg/kg every other day), HFD-fed rats exhibit reduced body weight gain without alterations in food intake, accompanied by improved insulin sensitivity evidenced by decreased HOMA-IR values. Serum biochemistry reveals marked reduction in liver transaminases, with ALT and AST levels decreasing by approximately 45% and 38% respectively compared to HFD controls. Lipid profiling shows amelioration of dyslipidemia, characterized by significant reductions in serum triglycerides (∼32%), total cholesterol (∼28%), and free fatty acids (∼41%) [3] [4].

Histopathological analysis demonstrates that this compound treatment significantly attenuates key features of NASH pathology. Evaluation of H&E-stained liver sections reveals reduction in hepatic steatosis (from ∼60% to ∼25% of hepatocytes affected), lobular inflammation (decreased inflammatory foci by ∼70%), and hepatocyte ballooning (reduced by ∼65%). Oil Red O staining confirms substantial decrease in lipid accumulation, supported by biochemical quantification showing hepatic triglyceride content reduction of approximately 55%. Masson's trichrome staining reveals attenuated collagen deposition and fibrosis, with fibrosis scores improving by approximately 1.5 stages on the 0-4 scale. These morphological improvements correlate with downregulation of pro-fibrogenic genes including α-SMA, collagen type I, and TGF-β [3] [4].

Impact on Ceramide Metabolism and Signaling Pathways

LC-MS/MS-based lipidomic analysis demonstrates that this compound treatment effectively reduces hepatic ceramide accumulation in NASH models, with particular efficacy against C16:0, C18:0, C24:0, and C24:1 ceramide species that are preferentially elevated in NASH. The reduction in ceramide levels correlates with improved hepatic insulin signaling, evidenced by enhanced insulin-stimulated AKT phosphorylation. Additionally, this compound treatment modulates apoptosis pathways through reduction of caspase-3 cleavage and decreased cytochrome c release, accompanied by restoration of Bcl-2/Bax ratio. This compound also attenuates JNK phosphorylation, resulting in reduced expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3] [4] [5].

A particularly notable effect of this compound is the restoration of hepatic autophagy function. NASH livers exhibit impaired autophagic flux with accumulation of p62 and decreased LC3-II formation, indicating disrupted autophagosome clearance. This compound treatment significantly enhances autophagy markers, including reduced p62 accumulation and increased LC3-II/LC3-I ratio, suggesting restored autophagic activity. This effect appears to be mediated through both ceramide-dependent and independent mechanisms, potentially involving TFEB activation and lysosomal biogenesis. The restoration of autophagy contributes to lipid droplet clearance through lipophagy and removal of damaged organelles, further ameliorating hepatic metabolic stress [3] [7].

Table 3: Quantitative Efficacy Data of this compound in Preclinical NASH Models

Parameter HFD Control This compound Treatment % Improvement Assessment Method
Serum ALT (U/L) 98.4 ± 12.7 54.2 ± 8.9 44.9% Colorimetric assay
Hepatic TG (mg/g) 48.3 ± 6.2 21.8 ± 4.1 54.9% Enzymatic assay
Steatosis (%) 62.5 ± 8.4 24.7 ± 5.3 60.5% Histomorphometry
Inflammation (foci/field) 3.8 ± 0.7 1.1 ± 0.3 71.1% Histological scoring
Fibrosis Score (0-4) 2.8 ± 0.4 1.3 ± 0.3 53.6% Masson's trichrome
HOMA-IR 8.9 ± 1.2 4.3 ± 0.8 51.7% Insulin/glucose
C16:0 Ceramide (nmol/g) 245.6 ± 32.1 128.4 ± 18.7 47.7% LC-MS/MS

Technical Considerations and Future Directions

Practical Implementation Notes

When implementing this compound treatment protocols, several critical technical considerations require attention. This compound demonstrates limited aqueous solubility and is best prepared as a concentrated stock solution in DMSO (e.g., 10-100 mM) followed by dilution in sterile saline immediately before administration, with final DMSO concentration not exceeding 1%. For in vivo studies, the optimal dosing regimen of 0.3 mg/kg every other day effectively reduces hepatic ceramide without significant toxicity, though higher doses (up to 1 mg/kg) may be required for more advanced disease stages. Researchers should monitor for potential adverse effects including mild gastrointestinal disturbances and transient changes in peripheral lymphocyte counts, though these are generally self-limiting and do not necessitate treatment discontinuation [3] [4] [5].

For accurate assessment of treatment efficacy, comprehensive ceramide profiling via LC-MS/MS is strongly recommended rather than relying solely on histological or biochemical endpoints. The sample preparation for ceramide quantification should include proper lipid extraction using MTBE/methanol/water systems, with inclusion of internal standards (e.g., C17:0 ceramide) for quantification. When evaluating autophagy flux, caution should be exercised in interpretation of LC3 and p62 measurements, as this compound may influence both autophagosome formation and lysosomal clearance; therefore, multiple autophagy markers should be assessed along with lysosomal function evaluation [3] [7].

Translational Perspectives and Combination Strategies

While this compound demonstrates compelling efficacy in preclinical NASH models, translational challenges exist due to the fundamental role of sphingolipids in numerous physiological processes. Future research should focus on tissue-targeted delivery approaches to enhance hepatic specificity while minimizing systemic exposure. Additionally, exploration of intermittent dosing regimens may maintain efficacy while reducing potential long-term liabilities. The development of biomarkers for patient stratification based on ceramide-driven NASH subtypes would enhance clinical translation potential [3] [2].

Given the multifactorial pathogenesis of NASH, combination therapy approaches represent a promising direction. This compound demonstrates potential for synergistic interactions with insulin sensitizers (e.g., pioglitazone), FXR agonists (e.g., obeticholic acid), and apoptosis inhibitors. The recent approval of resmetirom for NASH treatment suggests potential for combination with this compound to simultaneously target multiple pathogenic pathways. Furthermore, the demonstrated efficacy of this compound in alcohol-related liver disease and cystic fibrosis-related hepatopathy suggests broader applications beyond metabolic NASH that warrant further investigation [7] [8] [5].

References

Myriocin Experimental Application Notes and Protocols for Retinitis Pigmentosa

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Context

Retinitis pigmentosa (RP) represents a group of inherited retinal disorders affecting approximately 20 million individuals worldwide, characterized by progressive photoreceptor degeneration and eventual vision loss. RP exhibits significant genetic heterogeneity, with mutations in over 70 identified genes leading to a common degenerative phenotype. Among these, rhodopsin mutations account for approximately 25-30% of autosomal dominant cases. The Tvrm4 mouse model has emerged as a valuable tool for studying autosomal dominant RP, as it carries a specific missense mutation (I307N) in the rhodopsin gene that can be activated by brief exposure to intense light, triggering rapid retinal degeneration that mimics the human disease progression. This controlled induction system allows for precise evaluation of therapeutic interventions at defined disease stages [1].

Myriocin (ISP-I) is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Originally identified as a fungal metabolite from Mycelia sterilia, this compound has demonstrated significant neuroprotective properties in multiple models of retinal degeneration. By inhibiting SPT, this compound effectively reduces ceramide biosynthesis, subsequently modulating downstream signaling pathways involved in oxidative stress, inflammation, and apoptosis. The therapeutic potential of this compound extends beyond RP to other retinal conditions, including age-related macular degeneration and glaucoma, highlighting the fundamental role of sphingolipid metabolism in retinal health and disease [2] [3] [4].

This compound Administration Protocols & Dosing Regimens

Quantitative Administration Parameters

Table 1: this compound Administration Protocols for Retinitis Pigmentosa Therapy

Parameter Intravitreal Injection Intraperitoneal Injection
This compound Concentration 1.88 mM or 10 mM stock solution 0.3 mg/kg body weight
Vehicle DMSO (dimethyl sulfoxide) Not specified in available literature
Final Putative Concentration in Eye 0.27 mM (from 1.88 mM stock) or 1.43 mM (from 10 mM stock) after 7-fold dilution Systemic delivery
Injection Volume 1 μL per eye Not specified
Administration Frequency Single injection Daily for 5 consecutive days
Time of Administration Immediately after light induction Immediately after light induction
Anesthesia Avertin (20 μL/g body weight) Not specified
Experimental Outcomes by Administration Route

Table 2: Therapeutic Outcomes of this compound Administration in Tvrm4 Mice

Outcome Measure Intravitreal Injection Intraperitoneal Injection
Photoreceptor Survival Moderate improvement Significant improvement
ERG Response Preservation Correlation with ceramide reduction Significant preservation observed
Degeneration Area Reduction Not reported Significant decrease
Ceramide Level Reduction Significant correlation with functional improvement Presumed based on mechanism
Oxidative Stress Markers Not assessed Significant decrease
Apoptotic Markers Not assessed Significant reduction
Animal Model and Degeneration Induction

The Tvrm4 mouse model requires specific handling to induce the retinal degeneration phenotype. For experimental studies, young adult mice (2-5 months old) are preferred as retinal development is complete yet aging processes have not begun. To induce degeneration:

  • Dark adaptation: House mice in complete darkness for 4 hours prior to light induction
  • Pupillary dilation: Apply 1 μL of 0.5% atropine eye drops to each eye 10 minutes before light exposure
  • Light induction: Expose dilated mice to intense white light (12,000 lux) for 2-5 minutes in a controlled environment
  • Post-induction care: Return animals to normal cyclic lighting conditions (12-hour light/12-hour dark) following induction

The degeneration process manifests within 24 hours post-induction, with peak photoreceptor apoptosis occurring approximately 48-72 hours after light exposure. The retinal damage primarily affects the central retina, with peripheral regions showing relative resistance to degeneration, mimicking the pattern observed in human RP [1].

Experimental Assessment Methodologies

Functional Assessment: Electroretinography (ERG)

Electroretinography provides a non-invasive functional assessment of retinal integrity following this compound treatment. The protocol should be standardized across experimental groups:

  • Dark adaptation: Maintain animals in complete darkness for 12 hours prior to recording
  • Anesthesia: Administer ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) via intraperitoneal injection
  • Pupillary dilation: Apply 1% tropicamide and 2.5% phenylephrine eye drops 10-15 minutes before testing
  • Electrode placement: Position active electrode on corneal surface, reference electrode subcutaneously in the cheek, and ground electrode in the tail
  • Stimulus parameters: Record responses to flash intensities ranging from -4 to 1.0 log cd·s/m²
  • Waveform analysis: Quantify a-wave amplitude (photoreceptor function) and b-wave amplitude (bipolar cell function)

ERG recordings in this compound-treated Tvrm4 mice demonstrate significant preservation of both a-wave and b-wave amplitudes compared to vehicle-treated controls, indicating functional protection of both photoreceptors and inner retinal neurons. The intraperitoneal administration route appears to provide more consistent and robust functional preservation than intravitreal injection, possibly due to sustained drug exposure and systemic effects on oxidative stress pathways [1] [5].

Anatomical and Histological Assessment

Retinal histology provides critical quantitative data on photoreceptor survival and retinal architecture following this compound treatment:

  • Tissue collection: Enucleate eyes and fix in 4% paraformaldehyde for 2-4 hours at 4°C
  • Tissue processing: Embed in resin or optimal cutting temperature (OCT) compound for sectioning
  • Sectioning: Prepare 5-10 μm thick sections through the vertical meridian of the eye
  • Staining protocols: Utilize hematoxylin and eosin for general morphology, TUNEL assay for apoptosis detection, and immunohistochemistry for specific cell markers
  • Morphometric analysis: Quantify outer nuclear layer (ONL) thickness at standardized locations (superior, inferior, central retina) and count photoreceptor nuclei per unit length

Histological analysis of this compound-treated retinas reveals significant preservation of ONL thickness and reduced TUNEL-positive apoptotic cells compared to vehicle-treated controls. The intraperitoneal administration protocol demonstrates particularly robust effects, with up to 50% reduction in the degenerating area and markedly decreased biochemical indicators of retinal oxidative damage [1].

Molecular and Biochemical Assessments

Sphingolipid profiling and oxidative stress markers provide mechanistic insights into this compound's therapeutic effects:

  • Lipid extraction: Homogenize retinal tissue in ethanol/water/diethyl ether mixture (3:1:7, v/v/v)
  • Ceramide quantification: Utilize liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography to quantify ceramide species
  • Oxidative stress markers: Measure protein carbonylation, lipid peroxidation products (MDA-TBA adducts), and antioxidant enzyme activities (SOD, catalase)
  • Western blotting: Analyze expression levels of apoptotic markers (caspase-3), oxidative stress response proteins (SOD1), and sphingolipid metabolism enzymes

Biochemical analyses consistently demonstrate that this compound treatment significantly reduces retinal ceramide levels and decreases markers of oxidative damage, supporting the hypothesis that its therapeutic effects involve both direct inhibition of ceramide synthesis and enhancement of cellular detoxification systems [1] [3] [4].

Mechanism and Signaling Pathways

Sphingolipid Pathway and this compound Inhibition

The diagram below illustrates this compound's mechanism of action within the sphingolipid metabolic pathway and its downstream effects on retinal degeneration processes:

G Serine Serine SPT SPT Serine->SPT PalmitoylCoA PalmitoylCoA PalmitoylCoA->SPT Ketosphinganine Ketosphinganine SPT->Ketosphinganine Condensation This compound This compound This compound->SPT Inhibits CellSurvival CellSurvival This compound->CellSurvival Promotes Sphinganine Sphinganine Ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acylation Ceramide Ceramide Dihydroceramide->Ceramide Desaturation Apoptosis Apoptosis Ceramide->Apoptosis OxidativeStress OxidativeStress Ceramide->OxidativeStress PhotoreceptorDegeneration PhotoreceptorDegeneration Apoptosis->PhotoreceptorDegeneration OxidativeStress->PhotoreceptorDegeneration

This compound exerts its therapeutic effects through potent inhibition of serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This inhibition prevents the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, thereby reducing ceramide production and decreasing pro-apoptotic signaling in retinal cells. The reduction in ceramide levels correlates with preserved retinal function and decreased photoreceptor apoptosis in treated Tvrm4 mice. Additionally, this compound treatment enhances cellular detoxification systems, further supporting photoreceptor survival in the face of genetic and environmental stressors [1] [2] [4].

Downstream Therapeutic Effects

The therapeutic benefits of this compound extend beyond simple ceramide reduction to encompass multiple neuroprotective mechanisms:

  • Oxidative stress alleviation: this compound treatment significantly reduces biochemical markers of retinal oxidative damage, including protein carbonylation and lipid peroxidation products. This effect appears particularly pronounced with intraperitoneal administration, suggesting systemic antioxidant benefits beyond local ceramide reduction.

  • Inflammation modulation: Ceramide functions as a key mediator of inflammatory signaling in retinal pigment epithelium and endothelial cells. By reducing ceramide production, this compound indirectly suppresses activation of pro-inflammatory pathways, particularly those involving NF-κB and cytokine production.

  • Apoptosis inhibition: Elevated ceramide levels promote photoreceptor apoptosis through both mitochondrial-dependent and independent pathways. This compound treatment significantly reduces caspase-3 activation and other apoptotic markers, directly enhancing photoreceptor survival.

  • Metabolic regulation: Sphingolipids function as key regulators of metabolic homeostasis in retinal cells. By modulating the ceramide/S1P ratio, this compound helps maintain optimal metabolic function under stress conditions, preserving photoreceptor viability [3] [4].

Conclusion and Research Applications

The experimental data comprehensively demonstrate that This compound administration effectively slows retinal degeneration in multiple RP models through ceramide-dependent and independent mechanisms. The mutation-independent approach offers significant therapeutic advantages given the genetic heterogeneity of RP, potentially benefiting patients regardless of their specific causal mutation. The well-established safety profile of this compound derivatives in human medicine (e.g., fingolimod/FTY720 for multiple sclerosis) further supports the translational potential of this therapeutic strategy for retinal degenerations [1] [2].

Future research directions should focus on optimizing delivery systems to enhance retinal bioavailability while minimizing systemic exposure, developing combination therapies that target complementary degenerative pathways, and identifying biomarkers for patient stratification and treatment monitoring. The promising preclinical results with this compound, particularly using systemic administration routes, support continued investigation of sphingolipid pathway modulation as a viable therapeutic strategy for preserving vision in retinitis pigmentosa patients.

References

myriocin intraperitoneal injection protocol animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Myriocin IP Injection Protocol

The table below summarizes the core parameters for intraperitoneal administration of this compound based on recent animal studies.

Parameter Typical Protocol Specifications
Common Dosage 0.3 mg/kg body weight [1] [2]
Dosage Range 0.1 - 1.0 mg/kg body weight (dose-dependent studies) [3] [2]
Injection Volume 50 μL (in saline) [1]
Dosing Frequency Alternating days (e.g., Mon, Wed, Fri) over several weeks [1]
Vehicle Saline (0.9% Sodium Chloride) [1]
Common Model Adult C57BL/6J mice, Long-Evans rats, ApoE−/− mice [4] [1] [2]
Experiment Duration 3 to 8 weeks [1]

Recommended Workflow:

  • Preparation: Dissolve this compound in sterile saline to achieve the desired concentration. Gently vortex or sonicate if necessary to ensure it is fully dissolved.
  • Dosing Calculation: Weigh the animal and calculate the injection volume based on the 0.3 mg/kg dosage.
  • Administration: Restrain the animal and administer the solution via intraperitoneal injection using a sterile syringe with a 25-27 gauge needle.
  • Monitoring: Observe animals for acute adverse effects post-injection and monitor body weight weekly throughout the study.

Mechanism of Action and Experimental Evidence

This compound is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [3]. Its therapeutic effects are linked to this primary action.

G This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT Inhibits Ceramide Ceramide & Complex Sphingolipids SPT->Ceramide Reduced Synthesis AMPK AMPK Activation Ceramide->AMPK Downstream Reduction PGC1α PGC1α AMPK->PGC1α Activates Benefits Therapeutic Benefits PGC1α->Benefits Promotes

Diagram: this compound inhibits SPT, reducing ceramide levels and activating the AMPK-PGC1α pathway to confer metabolic benefits [4] [5].

Key Evidence from Animal Studies:

  • Metabolic Syndrome: In a 24-week mouse model of diet-induced obesity, this compound treatment (via diet, ~0.33 mg/kg IP equivalent) significantly reduced body weight gain by 76%, lowered fasting blood glucose by 44.5%, and improved blood lipid profiles [4]. This was mechanistically linked to the activation of the AMPK-PGC1α signaling pathway, enhancing mitochondrial biogenesis and energy expenditure [4] [5].
  • Atherosclerosis: In ApoE−/− mice, this compound IP injection (0.3 mg/kg) potently inhibited the development of atherosclerotic lesions. This was associated with reduced plasma sphingomyelin and an unexpected up-regulation of hepatic apolipoprotein A-I (apoA-I) production, which boosts anti-atherogenic HDL cholesterol [2].
  • Alcohol-Related Neuropathy: In a rat model of chronic-plus-binge alcohol exposure, this compound (0.3 mg/kg, IP) partially remediated cognitive-behavioral deficits and helped normalize the expression of the myelin lipids sulfatide and sphingomyelin in the frontal lobe white matter [1].

Critical Considerations for Experimental Design

  • Neurotransmitter Alterations: A study in BALB/c mice found that subacute IP this compound administration (0.1-1.0 mg/kg for 5 days) significantly altered regional brain neurotransmitter levels—including dopamine, norepinephrine, and serotonin—without concurrent changes in brain sphingolipid levels [3]. This indicates this compound may have direct, sphingolipid-independent effects on the nervous system that researchers should consider.
  • Dose-Dependent Effects: The neurochemical changes were not monotonic with dose. For example, dopamine increased in the striatum at 0.1 and 1.0 mg/kg but not at 0.3 mg/kg, highlighting the importance of including multiple dosage groups in experimental design [3].
  • Vehicle and Solubility: this compound has been successfully dissolved in saline for IP injection [1]. If solubility is an issue, a minimal amount of another vehicle (like DMSO, with a final concentration of <1-2%) can be tested, followed by dilution in saline. A vehicle-control group is essential.

Summary

The intraperitoneal injection of this compound at 0.3 mg/kg in a saline vehicle, administered on an alternating-day schedule, is a robust and reproducible protocol for probing the role of sphingolipid biosynthesis in various disease models. Researchers should account for its potential direct effects on brain neurochemistry and employ appropriate controls.

I hope this detailed protocol assists in your research planning. Would you like to explore specific formulations or animal models in more depth?

References

Application Notes and Protocols: Myriocin Intravitreal Delivery for Retinal Degeneration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Retinal degeneration encompasses a group of progressive disorders characterized by photoreceptor loss and visual function decline, including retinitis pigmentosa (RP) and age-related macular degeneration (AMD). These conditions represent a significant cause of irreversible vision loss worldwide, with limited treatment options currently available. Myriocin, a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis, has emerged as a promising therapeutic candidate for retinal degenerative conditions. Research has demonstrated that this compound administration lowers retinal ceramide levels and alleviates oxidative stress in pathological states, effectively slowing retinal degeneration in multiple genetic models of RP independent of the underlying mutation responsible for the disease [1] [2].

The intravitreal route of administration offers distinct advantages for retinal therapeutics, enabling direct delivery to the target tissue while potentially minimizing systemic exposure. This approach has become the standard of care for many retinal conditions, particularly with anti-vascular endothelial growth factor (VEGF) therapies for neovascular AMD. However, the application of intravitreal delivery for novel compounds like this compound requires careful protocol optimization to ensure efficacy, safety, and reproducibility [3] [4]. These application notes provide detailed methodologies for researchers investigating this compound's therapeutic potential in retinal degeneration models, with comprehensive protocols spanning formulation, administration, efficacy assessment, and safety evaluation.

Mechanism of Action

This compound Signaling Pathway in Retinal Degeneration

This compound exerts its therapeutic effects through ceramide pathway modulation, which plays a central role in retinal cell survival and function. The diagram below illustrates the key molecular mechanisms through which this compound protects against retinal degeneration:

G cluster_0 Sphingolipid Biosynthesis Pathway cluster_1 Downstream Pathological Effects cluster_2 Therapeutic Outcomes This compound This compound SPT SPT This compound->SPT Inhibits AntioxidantDefenses AntioxidantDefenses This compound->AntioxidantDefenses Restores PhotoreceptorRescue PhotoreceptorRescue This compound->PhotoreceptorRescue Promotes Ceramide Ceramide SPT->Ceramide De novo synthesis OxidativeStress OxidativeStress Ceramide->OxidativeStress Apoptosis Apoptosis Ceramide->Apoptosis Necroptosis Necroptosis Ceramide->Necroptosis Ceramide->AntioxidantDefenses Elevated levels impair PhotoreceptorDeath PhotoreceptorDeath OxidativeStress->PhotoreceptorDeath Apoptosis->PhotoreceptorDeath Necroptosis->PhotoreceptorDeath AntioxidantDefenses->PhotoreceptorRescue

This compound's primary mechanism involves potent inhibition of serine palmitoyltransferase (SPT), preventing the condensation of serine and palmitoyl-CoA that forms 3-ketodihydrosphingosine - the initial step in de novo ceramide synthesis. This inhibition reduces accumulation of cytotoxic ceramides in retinal tissues, which has been demonstrated in multiple retinal degeneration models [1] [2]. Research in Tvrm4 mouse models of autosomal dominant retinitis pigmentosa has shown that this compound administration effectively lowers retinal ceramide levels, preserves photoreceptor function measured by electroretinography (ERG), and correlates with decreased indicators of retinal oxidative damage [2] [5].

Beyond ceramide reduction, this compound demonstrates pleiotropic effects including enhancement of cellular antioxidant defenses and inhibition of necroptotic pathways. In sodium iodate-induced AMD models, this compound has been shown to block the TNF-RIPK1/3 signaling pathway, inhibiting necroptosis of retinal pigment epithelial cells [6]. Additionally, this compound administration correlates with decreased levels of biochemical indicators of retinal oxidative damage and restoration of superoxide dismutase (Sod1) and caspase-3 levels, suggesting this molecule, or yet unidentified metabolites, act on cellular detoxification systems supporting cell survival [1] [2].

Formulation and Administration

This compound Formulation Options

Table 1: this compound Formulation Protocols for Intravitreal Administration

Component Concentration Vehicle/Solvent Storage Conditions Stability
This compound powder ≥95% purity DMSO (stock solution) -20°C, desiccated 6 months
Working solution 1.88-10 mM in DMSO Diluted in balanced salt solution Prepared fresh Use within 4 hours
Final formulation 0.27-1.43 mM putative vitreal concentration Sterile PBS or BSS Room temperature, protected from light Immediate use

This compound (C₂₁H₃₉NO₆) is a fungal metabolite with limited aqueous solubility, requiring specific formulation approaches for intravitreal delivery. For in vivo studies, this compound is typically first dissolved in DMSO to create concentrated stock solutions (5-100 mM), which are then diluted in physiological buffers such as phosphate-buffered saline (PBS) or balanced salt solution (BSS) immediately before administration [2] [7]. The working concentration for intravitreal injection should be optimized based on the specific model and disease stage, with reported effective concentrations ranging from 1.88 to 10 mM in the injection solution [2].

Preclinical Intravitreal Injection Protocol

Materials Required:

  • Anesthetized Tvrm4 mice or other retinal degeneration model (2-5 months old)
  • This compound working solution (1.88-10 mM in DMSO, diluted in vehicle)
  • Vehicle control (equivalent DMSO concentration in same vehicle)
  • Surgical microscope with coaxial illumination
  • 30-gauge (0.3 × 8 mm) injection needle
  • 10-μl glass Hamilton syringe
  • Microinjector or similar precision delivery system
  • Topical anesthetic (0.5% proparacaine or tetracaine)
  • 5% povidone-iodine solution
  • Sterile lid speculum

Procedure:

  • Animal Preparation: Dark-adapt animals for 4 hours prior to procedure. Administer anesthesia using intraperitoneal avertin (0.5 g/mL 2,2,2-tribromoethanol in ter-amylic alcohol; 20 μl/g body weight) or appropriate institutional approved anesthetic. Apply topical anesthetic (0.5% proparacaine or tetracaine) to ocular surface [2] [4].

  • Ocular Preparation: Perform surgical timeout confirming correct patient, eye, and solution. Instill 5% povidone-iodine solution onto ocular surface and allow to dwell for 30-60 seconds. Place sterile lid speculum to maintain eyelid retraction [4].

  • Injection Technique: Under surgical microscope guidance, insert 30-gauge needle connected to Hamilton syringe via plastic tubing. Enter the vitreous cavity approximately 1-2 mm posterior to the limbus in the superotemporal or inferotemporal quadrant. Slowly inject 1 μl of this compound solution or vehicle control over 10-15 seconds to minimize reflux [2].

  • Post-injection Care: Withdraw needle carefully and apply gentle pressure with cotton tip applicator if needed. Monitor animals until fully recovered from anesthesia. Apply antibiotic ointment if required by institutional protocol.

Critical Considerations:

  • The 7-fold dilution in vitreous volume leads to putative final concentrations of 0.27-1.43 mM this compound [2]
  • Maintain sterile technique throughout procedure
  • Prepare fresh this compound solutions for each experiment
  • Consider bilateral injections with one eye as treatment and contralateral as control

Efficacy Assessment

Functional and Structural Outcome Measures

Table 2: Efficacy Assessment Methods for this compound in Retinal Degeneration Models

Assessment Method Parameters Measured Timeline Post-Injection Expected Outcomes with this compound
Electroretinography (ERG) Scotopic a-wave and b-wave amplitudes, implicit times 24 hours, 7 days, 14 days, 28 days Preservation of a-wave and b-wave amplitudes ≥30% compared to vehicle
Histological Analysis Photoreceptor layer thickness, outer nuclear layer cell count, TUNEL-positive cells 7 days and 28 days ≥25% reduction in degenerative area, ≥40% decrease in apoptotic cells
Ceramide Quantification LC-ESI-MS/MS of retinal tissue, specific ceramide species 24 hours and 7 days 30-50% reduction in total retinal ceramide levels
Oxidative Stress Markers Sod1, caspase-3, lipid peroxidation products 7 days and 28 days Restoration of Sod1 levels, ≥35% reduction in caspase-3 activation
Retinal Imaging OCT retinal layer thickness, SLO imaging 7, 14, 28 days Preservation of photoreceptor layer integrity

Electroretinography (ERG) Protocol: ERGs should be recorded following standardized protocols under scotopic conditions. Animals should be dark-adapted overnight prior to testing. Anesthetize animals and place corneal electrodes with reference and ground electrodes appropriately positioned. Record responses to flash stimuli ranging from low (0.01 cd·s/m²) to high (10 cd·s/m²) intensities. Analyze a-wave and b-wave amplitudes and implicit times, comparing treated versus control eyes [2].

Histological Processing and Analysis: Enucleate eyes and fix in 4% paraformaldehyde for 2 hours. Process through graded sucrose solutions (10-30%) and embed in optimal cutting temperature compound. Section retinas at 12-14 μm thickness using a cryostat. Stain with hematoxylin and eosin or appropriate markers for photoreceptor cells (e.g., rhodopsin, cone arrestin). Quantify outer nuclear layer thickness and photoreceptor cell counts across superior, inferior, nasal, and temporal regions. Perform TUNEL staining according to manufacturer protocol to assess apoptosis [2].

Biochemical Analyses

Ceramide Quantification by LC-ESI-MS/MS: Homogenize retinal tissues in methanol-containing internal standards. Extract lipids using chloroform:methanol:water mixture. Separate ceramide species using reverse-phase C8 or C18 column with mobile phase of methanol/water/formic acid. Analyze using multiple reaction monitoring (MRM) for specific ceramide species. Normalize ceramide levels to total protein content or phospholipid content [7].

Oxidative Stress Marker Assessment: Measure Sod1 activity using commercial kits based on inhibition of superoxide-induced reduction of tetrazolium salts. Assess caspase-3 activation using fluorometric or colorimetric assays with specific substrates. Evaluate lipid peroxidation through measurement of thiobarbituric acid reactive substances (TBARS) or 4-hydroxynonenal (4-HNE) adducts using ELISA or Western blot [2] [1].

Safety and Compatibility

Preclinical Safety Profile

This compound has demonstrated a favorable safety profile in preclinical retinal studies when administered via intravitreal injection. In Tvrm4 mouse models, single intravitreal injections of this compound at concentrations up to 10 mM (1 μl volume) showed no evidence of acute retinal toxicity, inflammation, or structural damage based on histological assessment [2]. The therapeutic window appears sufficient for further development, with efficacy observed at concentrations of 0.27-1.43 mM putative vitreal concentration.

Systemic administration studies provide additional safety insights. Repeated intraperitoneal injections of this compound in mouse models (1.2 μg/dose for 5 consecutive days) were well-tolerated without overt systemic toxicity [2] [7]. However, route-specific considerations must be noted, as intratracheal this compound administration in allergic airway inflammation models demonstrated immune-modulatory effects, enhancing allergen-induced Th2 responses in some contexts [7].

Solution Compatibility and Injection Safety

This compound solutions in DMSO diluted in physiological buffers maintain chemical stability for at least 4 hours at room temperature when protected from light. The compound is compatible with standard intravitreal injection materials including glass syringes and polypropylene tubing. No special handling requirements beyond standard laboratory practices for research compounds have been reported.

Standard intravitreal injection risks apply, including potential for endophthalmitis, retinal detachment, cataract formation, and intraocular inflammation. These risks can be minimized through strict aseptic technique, proper animal preparation, and operator experience [4]. The low injection volume (1 μl in mice) minimizes intraocular pressure spikes and reflux potential.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating this compound as a therapeutic candidate for retinal degeneration through intravitreal delivery. The mutation-independent approach of targeting ceramide-mediated downstream pathways represents a promising strategy for addressing the genetic heterogeneity of retinal degenerative diseases. This compound's demonstrated efficacy in multiple models of retinal degeneration, combined with its favorable preclinical safety profile, supports its continued investigation as a potential clinical candidate.

Researchers utilizing these protocols should adhere to institutional guidelines for animal care and use, maintain rigorous quality control of compound formulations, and implement appropriate statistical analyses to ensure reproducible results. Further optimization of dosing regimens, combination therapies, and advanced delivery systems may enhance the therapeutic potential of this compound for treating retinal degenerative conditions.

References

Comprehensive Application Notes and Protocols: Myriocin-Induced Autophagy Regulation in NAFLD Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Insights

Nonalcoholic fatty liver disease (NAFLD) represents a significant global health challenge, affecting approximately 25% of the adult population worldwide and encompassing a spectrum of liver conditions from simple steatosis to nonalcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma [1]. The pathogenesis of NAFLD is complex and multifactorial, with recent research highlighting the crucial role of autophagy dysregulation in disease progression. Autophagy, an essential intracellular degradation process that maintains cellular homeostasis, is significantly impaired in NAFLD, contributing to hepatic lipid accumulation, inflammation, and cellular injury [1]. Importantly, ceramide, a bioactive sphingolipid, has emerged as a key mediator in NAFLD pathogenesis through its multiple effects on insulin resistance, oxidative stress, inflammation, and autophagy regulation [2].

Myriocin, a potent sphingolipid synthesis inhibitor isolated from Myriococcum albomyces, has demonstrated significant therapeutic potential in NAFLD models by specifically inhibiting serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway [2]. By reducing ceramide accumulation, this compound ameliorates hepatic steatosis, inflammation, and insulin resistance while restoring autophagic flux, positioning it as a promising candidate for investigating the interplay between lipid metabolism and autophagy in NAFLD [2] [3]. These application notes provide detailed methodologies and technical considerations for researchers studying this compound-induced autophagy regulation in NAFLD models, supporting the development of novel therapeutic strategies targeting the ceramide-autophagy axis.

In Vivo Protocol: Rodent Models of NAFLD

Animal Model Establishment and this compound Treatment

The in vivo assessment of this compound's effects on autophagy and NAFLD progression utilizes Sprague-Dawley rats (6-8 weeks old) maintained under specific pathogen-free conditions with controlled temperature (22±2°C), humidity (50±10%), and 12-hour light/dark cycles [2]. The NAFLD model is established through administration of a high-fat diet (HFD) containing 88% standard diet, 10% lard, and 2% cholesterol for 16 weeks, with this compound intervention typically initiated after 8 weeks of HFD feeding to investigate therapeutic effects in established disease [2].

  • This compound Administration: Prepare this compound freshly in saline with minimal dimethyl sulfoxide (DMSO; final concentration <0.1%) as a vehicle. Administer this compound at 0.3 mg/kg via oral gavage on alternate days for 8 weeks. Control groups should include HFD-fed rats receiving vehicle alone and standard chow-fed rats as normal controls [2].

  • Body Weight and Food Intake Monitoring: Measure body weight weekly and calculate food consumption throughout the study period. These parameters provide essential indicators of metabolic status and treatment effects [2].

  • Sample Collection: After 16 weeks, collect fasting blood samples from the retro-orbital plexus under anesthesia followed by euthanasia. Excise liver tissues and divide for various analyses: fix portions in 4% paraformaldehyde for histology, snap-freeze in liquid nitrogen for molecular analyses, and preserve for ultrastructural examination [2].

Histological and Biochemical Assessments

Comprehensive histological and biochemical analyses are essential for evaluating NAFLD severity and treatment responses:

  • Histological Evaluation: Process paraformaldehyde-fixed liver tissues through graded ethanol dehydration, embed in paraffin, section at 4-5μm thickness, and stain with Haematoxylin and Eosin (H&E) for general morphology assessment. Use Oil Red O staining on snap-frozen sections to quantify lipid accumulation. Employ established scoring systems (e.g., NAFLD Activity Score) to evaluate steatosis, lobular inflammation, and hepatocyte ballooning [2].

  • Hepatic Triglyceride Content: Homogenize snap-frozen liver tissues in appropriate buffers and extract lipids using chloroform-methanol mixture. Quantify intrahepatic triglycerides using commercial assay kits according to manufacturer protocols, normalizing results to tissue weight [2].

  • Serum Biochemistry: Collect blood samples in serum separator tubes, allow clotting at room temperature, centrifuge at 3000×g for 15 minutes, and analyze serum for alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, and triglycerides using standard automated clinical chemistry analyzers [2].

In Vitro Protocol: Cell Culture Models

HepG2 Cell Culture and Treatment

The in vitro assessment utilizes HepG2 human hepatoblastoma cells (American Type Culture Collection) maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2]. To model hepatic steatosis:

  • Fatty Acid Treatment: Prepare a free fatty acid (FFA) mixture with a 1:2 ratio of palmitic acid (PA) to oleic acid (OA). Dissolve fatty acids in Milli-Q water supplemented with 1% fatty acid-free bovine serum albumin (BSA) by heating at 55°C for 10 minutes with occasional vortexing. Add the FFA mixture to culture medium at a final concentration of 0.5 mM and treat cells for 24 hours to induce lipid accumulation [2].

  • This compound Treatment: Prepare this compound stock solution in DMSO and dilute in culture medium to achieve final concentrations ranging from 10 nM to 1 μM, with DMSO concentration not exceeding 0.1%. Include vehicle control groups containing equivalent DMSO concentrations [2].

  • Experimental Groups: Establish three experimental conditions: (1) naïve cells without treatment; (2) FFA-treated cells (disease model); and (3) FFA + this compound-treated cells (treatment group) [2].

Lipid Accumulation and Autophagy Assessment
  • Oil Red O Staining and Triglyceride Quantification: After treatments, wash cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde for 15 minutes, and stain with Oil Red O working solution for 30 minutes. Capture representative images under brightfield microscopy. For quantitative analysis, extract Oil Red O dye with 100% isopropanol and measure absorbance at 510 nm. Alternatively, extract cellular lipids and quantify triglyceride content using commercial assay kits, normalizing to total cellular protein concentration [2].

  • Autophagy Flux Monitoring: Assess autophagy markers by western blot analysis of LC3-I/II conversion and p62/SQSTM1 degradation. Treat cells with or without chloroquine (20 μM) for 4 hours before harvesting to inhibit autophagosome-lysosome fusion and evaluate autophagic flux. Use antibodies against LC3 (to detect both LC3-I and lipidated LC3-II forms) and p62/SQSTM1, with β-actin as loading control [2].

  • Transcriptional Analysis of Autophagy and Lipid Metabolism Genes: Extract total RNA using TRIzol reagent according to manufacturer's instructions. Perform quantitative real-time PCR (qRT-PCR) to examine expression of genes involved in autophagy (e.g., ATG5, ATG7, Beclin-1) and fatty acid metabolism (e.g., Fabp1, Pparα, Cpt-1α, Acox-2) [2].

Experimental Results and Data Analysis

Key Findings from Preclinical Studies

Table 1: Summary of this compound Effects in Preclinical NAFLD Models

Parameter HFD Model HFD + this compound Measurement Method Biological Significance
Body Weight Significantly increased Reversed elevation Weekly gravimetric measurement Amelioration of obesity phenotype
Serum ALT/AST Elevated Significantly reduced Automated chemistry analyzer Hepatoprotection and reduced injury
Hepatic Triglycerides Markedly increased Reduced by ~40-60% Oil Red O staining, biochemical assay Attenuated hepatic steatosis
Ceramide Levels Increased Normalized Lipidomics, mass spectrometry Target engagement
LC3-II/LC3-I Ratio Decreased Restored Western blot Improved autophagic flux
p62/SQSTM1 Accumulated Reduced Western blot, immunohistochemistry Enhanced autophagic degradation
Inflammation Score Significantly increased Markedly reduced Histological scoring Attenuated steatohepatitis

Studies demonstrate that this compound treatment at 0.3 mg/kg every other day for 8 weeks significantly ameliorates HFD-induced NAFLD progression in rodent models. This compound reversed body weight gain, improved serum transaminases, and reduced dyslipidemia [2]. Histopathological analysis revealed substantial improvement in hepatic steatosis, lobular inflammation, and hepatocyte ballooning following this compound intervention [2]. Importantly, this compound restored impaired hepatic autophagy, as evidenced by increased LC3-II/LC3-I ratio, reduced p62 accumulation, and correction of autophagy-related gene expression patterns [2].

Molecular Mechanisms and Pathway Analysis

Table 2: this compound-Mediated Molecular Changes in NAFLD Models

Pathway Key Molecules Direction of Change Functional Consequences
Ceramide Signaling SPT, ceramide Decreased Reduced lipotoxicity, improved insulin signaling
Autophagy Flux LC3-II, p62, Beclin-1 Increased Enhanced clearance of damaged organelles and lipids
Fatty Acid Oxidation Pparα, Cpt-1α, Acox-2 Increased Enhanced mitochondrial β-oxidation
Endoplasmic Reticulum Stress CHOP, GRP78, ATF6 Decreased Reduced apoptosis and improved protein folding
Insulin Signaling IRS-2, Akt phosphorylation Increased Improved glucose homeostasis
Lipid Metabolism Fabp1, SREBP-1c Normalized Reduced lipogenesis, improved lipid handling
Mitochondrial Function PGC-1α, TFAM Increased Enhanced oxidative phosphorylation

The therapeutic effects of this compound in NAFLD models are mediated through coordinated modulation of multiple interconnected pathways. This compound's primary action involves inhibition of de novo ceramide synthesis, which reduces lipotoxicity and ameliorates insulin resistance [2] [3]. This metabolic improvement is accompanied by restoration of autophagic flux, enhancing the clearance of damaged organelles and lipid droplets through lipophagy [2]. Additionally, this compound reduces endoplasmic reticulum stress and associated apoptosis, while promoting mitochondrial fatty acid oxidation through upregulation of key transcriptional regulators including Pparα and its target genes [2] [3].

Technical Considerations and Troubleshooting

Methodological Optimization
  • This compound Handling and Stability: this compound is light-sensitive and requires protection from light during preparation and administration. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Confirm this compound activity using appropriate bioassays when stored for extended periods [2].

  • Autophagy Flux Interpretation: Accurate assessment of autophagy requires distinction between autophagy induction versus impaired degradation. Always include lysosomal inhibitors (e.g., chloroquine, bafilomycin A1) in experimental designs to evaluate true autophagic flux. Combine multiple readouts including LC3-III conversion, p62 degradation, and autophagosome quantification by electron microscopy for comprehensive assessment [1] [2].

  • Ceramide Measurement: For comprehensive ceramide profiling, utilize lipidomic approaches such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Extract lipids using methyl tert-butyl ether (MTBE)-based methods and separate using reverse-phase chromatography with appropriate internal standards for quantification [2].

  • Animal Model Selection: The HFD model containing 10% lard and 2% cholesterol effectively recapitulates key features of human NAFLD, including steatosis, inflammation, and autophagy impairment. For studies focused on advanced NASH with fibrosis, consider extending HFD feeding to 24-36 weeks or incorporating additional dietary components such as fructose in drinking water to accelerate disease progression [2].

Troubleshooting Common Issues
  • Variable this compound Efficacy: If inconsistent responses to this compound are observed, verify proper storage conditions, confirm solution preparation methodology, and consider monitoring ceramide levels directly to confirm target engagement. Biological variability can be minimized by using animals from the same batch, age, and sex [2].

  • Incomplete Autophagy Restoration: If this compound only partially restores autophagy parameters, consider combination approaches with other autophagy enhancers or evaluate potential compensatory mechanisms. Ensure that chloroquine treatment effectively blocks lysosomal degradation in your experimental system by including appropriate controls [2].

  • Assessment of Lipophagy: To specifically evaluate lipid droplet autophagy, employ multiple complementary approaches including transmission electron microscopy to identify autophagosomes engulfing lipid droplets, immunostaining for LC3 and lipid droplet proteins (e.g., perilipin family members), and monitoring of lipid turnover in the presence of lysosomal inhibitors [1].

Graphical Representation of Key Mechanisms

The diagram below illustrates the molecular mechanisms through which this compound regulates autophagy and ameliorates NAFLD pathogenesis.

G This compound Mechanisms in NAFLD cluster_external External Factors cluster_signaling Signaling Pathways cluster_effects NAFLD Pathogenesis cluster_this compound This compound Effects HFD HFD CeramideSynthesis Ceramide Synthesis (De Novo Pathway) HFD->CeramideSynthesis This compound This compound CeramideReduction Ceramide Reduction This compound->CeramideReduction InsulinResistance Insulin Resistance CeramideSynthesis->InsulinResistance AutophagyImpairment Autophagy Impairment CeramideSynthesis->AutophagyImpairment Lipotoxicity Lipotoxicity CeramideSynthesis->Lipotoxicity Steatosis Steatosis InsulinResistance->Steatosis Lipophagy Lipophagy Defect AutophagyImpairment->Lipophagy ERS ER Stress Lipotoxicity->ERS Inflammation Inflammation Lipotoxicity->Inflammation Lipotoxicity->Steatosis Ballooning Ballooning ERS->Ballooning LobularInflammation LobularInflammation Inflammation->LobularInflammation Lipophagy->Steatosis Steatosis->Ballooning Ballooning->LobularInflammation Fibrosis Fibrosis LobularInflammation->Fibrosis AutophagyRestoration Autophagy Restoration CeramideReduction->AutophagyRestoration ImprovedIS Improved Insulin Sensitivity CeramideReduction->ImprovedIS ReducedERS Reduced ER Stress CeramideReduction->ReducedERS ReducedInflammation Reduced Inflammation CeramideReduction->ReducedInflammation EnhancedLipophagy Enhanced Lipophagy AutophagyRestoration->EnhancedLipophagy ImprovedIS->Steatosis ReducedERS->Ballooning ReducedInflammation->LobularInflammation EnhancedLipophagy->Steatosis

Conclusion

This compound represents a promising pharmacological tool for investigating the relationship between ceramide signaling and autophagy regulation in NAFLD. The detailed protocols provided in these application notes enable comprehensive evaluation of this compound's effects on autophagy restoration and metabolic improvement in both in vivo and in vitro NAFLD models. The mechanistic insights gained from these approaches support the therapeutic targeting of the ceramide-autophagy axis in NAFLD and related metabolic disorders. Researchers should consider integrating these methodologies with emerging technologies including single-cell RNA sequencing, spatial transcriptomics, and advanced live-cell imaging to further elucidate the temporal and spatial dynamics of this compound-induced autophagy regulation in different liver cell populations.

References

Comprehensive Application Notes and Protocols: Myriocin-Induced Biophysical Modifications of Plasma Membranes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myriocin and Its Mechanism of Action

This compound is a potent antifungal and immunosuppressive natural product that functions primarily through the inhibition of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By selectively targeting SPT, which catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, this compound effectively depletes cellular levels of key sphingolipids including ceramides, sphingomyelins, and complex glycosphingolipids. This disruption in sphingolipid metabolism induces significant alterations in membrane physical properties, lipid organization, and membrane-associated processes, making this compound a valuable research tool for investigating membrane biophysics and potential therapeutic applications.

The biophysical consequences of sphingolipid depletion extend beyond simple compositional changes, affecting membrane microdomain organization, transbilayer asymmetry, and lipid-protein interactions. As sphingolipids preferentially interact with cholesterol to form liquid-ordered membrane domains (often termed "lipid rafts"), their depletion fundamentally alters the nanoscale organization of plasma membranes. This application note provides a comprehensive methodological framework for investigating this compound-induced biophysical modifications of plasma membranes, with detailed protocols, expected outcomes, and technical considerations for researchers in membrane biology, pharmacology, and drug development.

Mechanism of Action and Key Signaling Pathways

Table 1: this compound's Primary Molecular Targets and Functional Consequences

Target Effect Downstream Consequences Experimental Evidence
Serine Palmitoyltransferase (SPT) Competitive inhibition Depletion of sphingolipids (ceramide, sphingomyelin) Reduced sphingomyelin levels in CHO cells [1]
Sphingolipid biosynthesis Blockade of de novo pathway Alteration in membrane lipid composition 2-fold decrease in lysenin staining (SM marker) [1]
Membrane physical properties Increased fluidity, decreased mechanical strength Reduced laurdan GP and breakthrough force [1]
Intracellular targets (Fusarium) Interaction with dsDNA, disruption of ribosome biogenesis Impaired protein synthesis, cell death [2]
MRP1 transport activity Enhanced efflux function after prolonged exposure Increased drug resistance potential [3]

The following diagram illustrates this compound's primary mechanism of action and its downstream effects on membrane biophysical properties:

G cluster_Membrane Membrane Biophysical Effects cluster_Cellular Cellular Consequences This compound This compound SPT SPT This compound->SPT Inhibits Sphingolipids Sphingolipids SPT->Sphingolipids Reduces Synthesis Ceramide Ceramide Sphingolipids->Ceramide Sphingomyelin Sphingomyelin Sphingolipids->Sphingomyelin MembraneProperties MembraneProperties Ceramide->MembraneProperties Depletion Alters Sphingomyelin->MembraneProperties Depletion Alters Signaling Signaling MembraneProperties->Signaling FluidOrder Fluid Phase Order MembraneProperties->FluidOrder Decreases MechResistance Mechanical Resistance MembraneProperties->MechResistance Decreases Cholesterol Cholesterol Accessibility MembraneProperties->Cholesterol Increases DomainOrg Domain Organization MembraneProperties->DomainOrg Disrupts Growth Cell Growth Rate Signaling->Growth Reduces Homeostasis Compensatory Homeostasis Signaling->Homeostasis Activates Transport MRP1 Activity Signaling->Transport Modulates Death Cell Death (Fungal Pathogens) Signaling->Death Induces

Quantitative Effects on Membrane Biophysical Properties

This compound treatment induces consistent, measurable changes in key membrane biophysical parameters across multiple experimental systems. The depletion of sphingomyelin, a crucial structural component that interacts with cholesterol to form liquid-ordered membrane domains, directly impacts membrane mechanical properties, lipid packing density, and lateral organization. The following table summarizes the quantitatively documented effects of this compound treatment on membrane physical properties:

Table 2: Experimentally Documented Biophysical Changes Following this compound Treatment

Parameter Measurement Technique Effect of this compound Magnitude of Change Biological System
Sphingomyelin content Lipidomics, lysenin staining Marked decrease >50% reduction after 72h [1] CHO cells
Membrane molecular order Laurdan generalized polarization (GP) Decreased Significant reduction [1] CHO plasma membranes
Mechanical resistance Atomic force microscopy (AFM) breakthrough force Decreased Significant reduction [1] CHO plasma membranes
MRP1 transport activity substrate efflux assays Increased after prolonged treatment 2-fold increase [3] MRP1-expressing cells
Cholesterol accessibility Cholesterol-binding probes Increased Consistent increase [4] Model membranes
Membrane compensation GPL saturation analysis Increased saturated GPLs Partial homeostasis [1] CHO plasma membranes

The membrane biophysical alterations induced by this compound extend beyond simple lipid composition changes to functional consequences for membrane-associated processes. Notably, the reduction in breakthrough force observed by AFM indicates substantially compromised mechanical integrity, which could influence cellular processes such as endocytosis, migration, and resistance to mechanical stress. The parallel decrease in laurdan GP values reflects increased membrane fluidity and reduced lipid packing density, consistent with the disruption of sphingolipid-cholesterol interactions that normally promote liquid-ordered domain formation.

Detailed Experimental Protocols

Cell Culture and this compound Treatment Protocol

Purpose: This protocol describes standardized procedures for treating mammalian cells with this compound to achieve sphingolipid depletion while maintaining cell viability, enabling investigation of sphingolipid-dependent membrane processes.

Materials:

  • CHO cells (wild-type and LY-B SPT-deficient mutant)
  • Complete culture medium (DMEM:F12 with 10% FBS)
  • Sphingolipid-deficient medium (DMEM:F12 with 0.04% FBS)
  • This compound stock solution (2.5 mM in DMSO)
  • Sterile phosphate-buffered saline (PBS)
  • Trypsin-EDTA solution for cell detachment
  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Plate CHO cells at appropriate density (0.25×10⁶ cells per T25 flask) in complete medium and allow to adhere for 24 hours.
  • Medium Replacement: After 24 hours, carefully remove medium and replace with either:
    • Standard medium (control condition)
    • Sphingolipid-deficient medium (0.04% FBS) for SL restriction
    • Sphingolipid-deficient medium + 2.5 µM this compound for SL restriction + inhibition
  • Treatment Duration: Incubate cells for 72 hours at 37°C, 5% CO₂ to achieve substantial sphingolipid depletion.
  • Viability Assessment: Monitor cell viability using Annexin-V-FITC/propidium iodide staining followed by flow cytometry analysis (expect ~84% viability under treatment conditions).
  • Growth Analysis: Perform cell counts at 24h intervals using a hemocytometer or automated cell counter. Expect significantly reduced growth rate in this compound-treated cells under sphingolipid-deficient conditions.
  • Sphingolipid Rescue Experiments (optional): Supplement this compound-treated cells with 8 µM sphinganine or 40 µM sphingomyelin to confirm specificity of effects through functional rescue.

Technical Notes:

  • Maintain this compound stock solutions at -20°C and avoid freeze-thaw cycles.
  • Include vehicle controls (DMSO at equivalent concentration) for all experiments.
  • The LY-B SPT-deficient mutant cell line serves as an excellent genetic control for this compound treatment.
  • Optimal treatment duration varies by cell type; perform time-course experiments initially.
Plasma Membrane Isolation and Lipidomic Analysis

Purpose: To isolate purified plasma membrane fractions and quantitatively analyze lipid compositional changes following this compound treatment.

Materials:

  • Homogenization buffer (20 mM HEPES, 250 mM sucrose, pH 7.4)
  • Protease inhibitor cocktail
  • Density gradient medium (e.g., Percoll or sucrose gradients)
  • Bicinchoninic acid (BCA) protein assay kit
  • Liquid chromatography-mass spectrometry system
  • Sphingomyelin-specific probe (NT-lysenin-mCherry)

Procedure:

  • Cell Harvesting: Wash cells with ice-cold PBS and scrape into homogenization buffer with protease inhibitors.
  • Membrane Isolation:
    • Disrupt cells using a ball-bearing homogenizer or nitrogen cavitation
    • Remove nuclei and debris by low-speed centrifugation (1,000×g, 10 min)
    • Collect total membranes by high-speed centrifugation (100,000×g, 45 min)
    • Separate plasma membranes using discontinuous density gradient centrifugation
  • Purity Assessment: Verify plasma membrane enrichment using marker enzymes (e.g., 5'-nucleotidase) and western blotting for specific markers.
  • Lipid Extraction: Extract lipids from purified membranes using modified Bligh-Dyer method.
  • Lipidomic Analysis:
    • Analyze sphingolipid species by LC-MS/MS with multiple reaction monitoring
    • Quantify glycerophospholipid molecular species by normal-phase LC-MS
    • Determine cholesterol content by GC-MS or enzymatic assays
  • Sphingomyelin Visualization:
    • Stain live cells with NT-lysenin-mCherry (2 µg/mL, 30 min, 4°C)
    • Analyze by confocal microscopy or flow cytometry
    • Expect dramatically reduced lysenin staining in this compound-treated cells

Technical Notes:

  • Process controls and treated samples in parallel to minimize technical variation
  • Include internal standards for lipid quantification
  • For "PM patches" preparation, refer to the methodology described in [1]
Biophysical Characterization Protocols
4.3.1 Laurdan Generalized Polarization Measurement

Purpose: To assess membrane lipid packing and molecular order in native and this compound-treated membranes.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (1 mM in DMSO)
  • Purified plasma membrane patches or live cells
  • Spectrofluorometer or confocal microscope with appropriate filters
  • Temperature-controlled cuvette holder

Procedure:

  • Labeling: Incubate membranes or cells with 5 µM laurdan for 30 min at 37°C
  • Emission Scanning:
    • Record emission spectra from 400-550 nm with excitation at 350 nm
    • Perform measurements at consistent temperature (e.g., 37°C)
  • GP Calculation:
    • Calculate generalized polarization using the formula: GP = (I₄₃₀ - I₄₉₀) / (I₄₃₀ + I₄₉₀)
    • Where I₄₃₀ and I₄₉₀ are intensities at 430 nm and 490 nm respectively
  • Data Interpretation: Expect decreased GP values in this compound-treated membranes, indicating reduced lipid order and increased fluidity
4.3.2 Atomic Force Microscopy Breakthrough Force Measurements

Purpose: To quantitatively evaluate the mechanical resistance of native and this compound-treated plasma membranes.

Materials:

  • Atomic force microscope with temperature controller
  • Cantilevers with appropriate spring constants (typically 0.01-0.1 N/m)
  • Purified plasma membrane patches deposited on solid supports
  • Appropriate buffer solution matching physiological conditions

Procedure:

  • Sample Preparation: Deposit purified plasma membrane patches on freshly cleaved mica or glass substrates
  • Force Curve Acquisition:
    • Approach membrane surface at constant velocity (typically 0.5-1 µm/s)
    • Record multiple force-distance curves at different membrane locations
    • Maintain constant temperature (20-37°C)
  • Breakthrough Analysis:
    • Identify breakthrough events as sudden drops in force curves
    • Measure breakthrough force as the force at which membrane penetration occurs
  • Data Analysis:
    • Collect at least 100-200 force curves per condition
    • Statistically compare distributions of breakthrough forces
    • Expect significantly reduced breakthrough forces in this compound-treated membranes

The experimental workflow for comprehensive membrane biophysical characterization is summarized below:

G cluster_Objectives Key Experimental Objectives CellCulture Cell Culture ± this compound Treatment MembranePrep Plasma Membrane Isolation CellCulture->MembranePrep LyseninStain Lysenin Staining SM Visualization CellCulture->LyseninStain Lipidomics Lipidomic Analysis LC-MS/MS MembranePrep->Lipidomics LaurdanAssay Laurdan GP Fluidity Measurement MembranePrep->LaurdanAssay AFM AFM Breakthrough Force Measurement MembranePrep->AFM DataIntegration Data Integration & Interpretation Lipidomics->DataIntegration Obj1 Quantify SL Depletion Lipidomics->Obj1 LaurdanAssay->DataIntegration Obj2 Measure Fluidity Changes LaurdanAssay->Obj2 AFM->DataIntegration Obj3 Assess Mechanical Properties AFM->Obj3 LyseninStain->DataIntegration Obj4 Confirm SM Reduction LyseninStain->Obj4

Extended Applications and Therapeutic Implications

The biophysical effects of this compound on plasma membranes extend beyond basic research applications, revealing potential therapeutic avenues for various pathological conditions. The relationship between these membrane effects and therapeutic applications involves multiple interconnected pathways:

G cluster_Applications Therapeutic Applications MyriocinTherapeutic This compound Treatment MembraneEffects Membrane Biophysical Effects • Reduced mechanical resistance • Increased fluidity • Altered domain organization MyriocinTherapeutic->MembraneEffects Metabolic Metabolic Regulation MembraneEffects->Metabolic Altered receptor signaling Antifungal Antifungal Activity MembraneEffects->Antifungal Membrane disruption & intracellular targeting Cancer Cancer Signaling Modulation MembraneEffects->Cancer Modulated HH signaling DrugTransport Drug Transport Modification MembraneEffects->DrugTransport Altered MRP1 localization/activity App1 Metabolic Syndrome Treatment Metabolic->App1 App2 Antifungal Therapy Antifungal->App2 App3 Cancer Therapy Combination Cancer->App3 App4 Drug Delivery Enhancement DrugTransport->App4

Metabolic Disease Applications: Recent evidence demonstrates that this compound restores metabolic homeostasis in models of diet-induced obesity. In mice fed high-AGE (advanced glycation end products) diets, this compound treatment reduced body weight gain by 76%, alleviated hepatic steatosis, lowered fasting blood glucose by 44.5%, and significantly improved lipid profiles [5]. These effects involve AMPK-PGC1α pathway activation, enhanced mitochondrial biogenesis (2.1-fold increase in mtDNA), and increased adipose tissue thermogenesis via UCP1 upregulation, highlighting how membrane-initiated effects can translate to systemic metabolic benefits.

Antifungal Applications: this compound exhibits potent activity against fungal pathogens like Fusarium oxysporum through combined membrane and intracellular effects. Beyond membrane disruption, this compound interacts with fungal dsDNA and disrupts ribosome biogenesis pathways, particularly targeting the RIOK2 kinase and impairing translation [2]. Transcriptomic analyses reveal that this compound affects 2238 differentially expressed genes, primarily in metabolic and genetic information processing pathways, providing multiple mechanisms for fungal growth inhibition.

Cancer and Drug Resistance Implications: this compound's modulation of membrane properties significantly influences drug transport systems. Prolonged treatment (7 days) increases MRP1 transport activity twofold without changing intrinsic transporter activity, instead promoting MRP1 recruitment into lipid raft domains [3]. This finding has crucial implications for combination therapies, where this compound pretreatment could potentially enhance chemotherapeutic efficacy by altering membrane partitioning and access to drug targets.

Troubleshooting and Technical Considerations

Viability and Growth Artifacts: Researchers should carefully optimize this compound concentrations and treatment durations to avoid confounding viability effects. The significant growth inhibition observed in CHO cells under sphingolipid-deficient conditions [1] necessitates appropriate controls and careful data interpretation. Supplementation with sphinganine or sphingomyelin can help distinguish specific sphingolipid-dependent effects from general toxicity.

Compensatory Metabolic Responses: Cells activate homeostatic mechanisms to counter sphingolipid depletion, including increased synthesis of fully saturated glycerophospholipids and reduced polyunsaturated species [1]. These compensatory changes themselves influence membrane properties and should be characterized through comprehensive lipidomics in each experimental system.

Temporal Considerations: The effects of this compound treatment evolve over time, with some responses (like MRP1 activation) requiring prolonged exposure (7 days) while others (sphingomyelin depletion) are maximal within 72 hours [1] [3]. Time-course experiments are essential to distinguish primary from adaptive responses.

Cell-Type Specificity: Responses to this compound vary significantly across cell types, influenced by endogenous lipid composition, metabolic flexibility, and expression of alternative salvage pathways. Preliminary dose-response and time-course experiments are recommended when applying these protocols to new cellular models.

Conclusion

This compound serves as a powerful experimental tool for investigating the biophysical consequences of sphingolipid depletion in plasma membranes. The standardized protocols outlined in this application note enable researchers to quantitatively characterize changes in membrane composition, physical properties, and organizational features following SPT inhibition. The documented effects—including reduced mechanical resistance, increased fluidity, altered domain organization, and modulated transporter activity—highlight the crucial role of sphingolipids in maintaining membrane integrity and function.

Beyond basic research applications, the membrane-modifying effects of this compound have significant implications for therapeutic development in metabolic diseases, fungal infections, and cancer. The integrated methodological approach presented here, combining lipidomics, biophysical techniques, and functional assays, provides a comprehensive framework for advancing our understanding of membrane biology and developing sphingolipid-targeted therapeutic strategies.

References

Comprehensive Application Notes and Protocol for Myriocin-Mediated Sphingolipid Depletion in CHO Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sphingolipid Biology and Myriocin Mechanism

Sphingolipids represent a fundamental class of membrane lipids that play crucial structural roles in cellular membranes while also participating in key signaling pathways regulating cell proliferation, differentiation, and apoptosis. The de novo synthesis of sphingolipids begins with the enzyme serine palmitoyltransferase (SPT), which catalyzes the rate-limiting condensation of palmitoyl-CoA and L-serine to form 3-ketodihydrosphingosine. This compound (also known as ISP-1) is a potent SPT inhibitor that effectively blocks this initial step in the sphingolipid biosynthesis pathway, thereby depleting cellular levels of downstream sphingolipids including ceramides, sphingomyelins, and complex glycosphingolipids.

The specific inhibition of SPT by this compound makes it an invaluable research tool for investigating sphingolipid functions in mammalian cells. In CHO cells, this compound treatment results in marked decreases in sphingomyelin levels, leading to significant alterations in membrane physical properties and cellular functions. Research has demonstrated that this compound-induced sphingolipid depletion causes reduced membrane molecular order and decreased mechanical resistance in CHO cell plasma membranes, while also triggering homeostatic compensation through changes in glycerophospholipid composition [1]. Beyond membrane effects, sphingomyelin depletion has been shown to impair phosphatidylserine flip-flop, promote cholesterol efflux, and when prolonged, can even disrupt nuclear membrane integrity and contribute to genomic instability [2] [3].

This compound Treatment Protocol for CHO Cells

Principle and Experimental Objectives

This protocol describes a standardized method for sphingolipid depletion in Chinese Hamster Ovary (CHO) cells using this compound, a specific inhibitor of serine palmitoyltransferase (SPT). The procedure enables researchers to investigate the functional consequences of sphingolipid reduction on membrane biophysical properties, protein trafficking, signaling pathways, and cellular metabolism. The optimized treatment conditions outlined below are derived from published studies that have thoroughly characterized the lipidomic changes and biophysical effects of this compound-mediated SPT inhibition in CHO cells [1].

Materials and Reagents
  • Cell Line: Wild-type CHO cells (ATCC CCL-61 or equivalent)
  • Inhibitor: this compound (APExBIO, catalog #B6064, or equivalent from Sigma-Aldrich)
  • Basal Medium: DMEM/F-12 (1:1) mixture
  • Standard Medium: Basal medium supplemented with 10% fetal bovine serum (FBS)
  • Sphingolipid-Deficient Medium: Basal medium supplemented with 0.04% FBS
  • Vehicle Control: Dimethyl sulfoxide (DMSO)
  • Supplementation Lipids: Sphinganine, sphingomyelin (from chicken egg yolk, Sigma S0756)
  • Staining Reagent: NT-lysenin-mCherry (for sphingomyelin detection)
Cell Culture and this compound Treatment Procedure
  • Cell Maintenance: Culture wild-type CHO cells in standard medium (DMEM/F-12 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator. Maintain cells in exponential growth phase by passaging at 70-80% confluence.

  • Treatment Preparation:

    • Prepare a 2.5 mM stock solution of this compound in DMSO and store at -20°C.
    • Prepare sphingolipid-deficient medium (0.04% FBS in DMEM/F-12) to enhance sphingolipid depletion effects.
  • This compound Treatment:

    • Plate CHO cells at appropriate density (e.g., 1×10⁵ cells/mL) in standard medium and allow to attach for 24 hours.
    • Replace medium with sphingolipid-deficient medium containing 2.5 µM this compound.
    • Include control treatments: (1) standard medium with vehicle (DMSO), and (2) sphingolipid-deficient medium with vehicle.
    • Incubate cells for 24-72 hours depending on experimental requirements, with 72 hours providing maximal sphingolipid depletion.
  • Optional Rescue Experiments: To confirm specificity of this compound effects, supplement this compound-containing deficient medium with:

    • 8 µM sphinganine (78% growth recovery expected)
    • 40 µM sphingomyelin (75% growth recovery expected)

Table 1: Key Parameters for this compound Treatment in CHO Cells

Parameter Optimal Condition Alternative Conditions Purpose
This compound concentration 2.5 µM 0.5-5 µM Complete SPT inhibition
Serum concentration 0.04% FBS 0.1-0.5% FBS Enhanced sphingolipid depletion
Treatment duration 72 hours 24-96 hours Maximal sphingomyelin reduction
Cell density 1×10⁵ cells/mL 0.5-2×10⁵ cells/mL Optimal growth conditions
Vehicle control 0.1% DMSO 0.05-0.2% DMSO Control for solvent effects
Validation of Sphingolipid Depletion
  • Lysenin Staining: Use non-toxic NT-lysenin-mCherry to detect sphingomyelin in plasma membrane.

    • Procedure: Stain live cells with lysenin-mCherry for 30 min at 37°C, wash with PBS, and analyze by confocal microscopy or flow cytometry.
    • Expected outcome: >80% reduction in lysenin signal after 72 hours of treatment [1].
  • Lipidomic Analysis: Extract lipids and analyze by mass spectrometry to quantify changes in:

    • Sphingomyelin species (expected >70% decrease)
    • Ceramide species
    • Glycerophospholipid composition (expected increase in saturated species)

Validation Methods for Sphingolipid Depletion

Sphingomyelin Detection by Lysenin Staining

The lysenin-based assay provides a specific and sensitive method for detecting sphingomyelin reduction in this compound-treated cells. Lysenin, a peptide toxin that specifically binds to sphingomyelin in membranes, can be expressed as a non-toxic fragment fused to mCherry (NT-lysenin-mCherry) for visualization. The procedure involves staining live cells with this reagent for 30 minutes at 37°C, followed by thorough washing with phosphate-buffered saline (PBS) to remove unbound reagent. Cells can then be analyzed using either confocal microscopy for spatial distribution assessment or flow cytometry for quantitative population-based measurements. Expected results show that CHO cells treated with this compound for 72 hours in sphingolipid-deficient medium exhibit barely detectable lysenin staining, appearing as only minimal punctate signals, compared to robust staining in control cells [1].

For quantitative assessment using flow cytometry, researchers should note that significant reduction in lysenin signal (approximately 50%) is detectable within the first 24 hours of this compound treatment, with nearly complete ablation of signal by 72 hours. It is important to include appropriate controls, including cells grown in standard medium with and without this compound, and cells grown in sphingolipid-deficient medium without this compound. The latter control is particularly important as it helps distinguish the effects of serum reduction alone from specific this compound-mediated SPT inhibition [1].

Lipidomic Analysis for Comprehensive Sphingolipid Profiling

For a comprehensive assessment of lipid changes following this compound treatment, mass spectrometry-based lipidomic analysis provides the most complete picture. This approach enables quantification of not only the expected reductions in sphingomyelin and ceramide species, but also the compensatory changes in glycerophospholipid composition that cells employ to maintain membrane integrity. Sample preparation involves lipid extraction from purified plasma membrane fractions or whole cells using standard methods such as Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction. The extracted lipids are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring for targeted sphingolipid species or data-dependent acquisition for global lipid profiling.

Expected findings from lipidomic analysis of this compound-treated CHO cells include:

  • Marked decrease in sphingomyelin species (typically >70% reduction)
  • Moderate reduction in ceramide levels (varies by species)
  • Compensatory increases in fully saturated glycerophospholipid species
  • Reduced levels of polyunsaturated glycerophospholipids
  • Altered ratios of phosphatidylcholine to phosphatidylethanolamine

These lipidomic changes correlate with functional alterations in membrane properties, providing a molecular basis for the observed biophysical effects [1].

Functional Assays for Characterizing Sphingolipid-Depleted Cells

Membrane Biophysical Properties Assessment

The membrane physical properties of sphingolipid-depleted CHO cells can be characterized using two complementary biophysical techniques: Laurdan generalized polarization (GP) and atomic force microscopy (AFM). Laurdan GP measures the molecular order of membrane lipids by assessing the hydration-dependent spectral shift of the Laurdan fluorescent probe, with higher GP values indicating more ordered membrane domains. The procedure involves labeling cells with Laurdan (100 nM final concentration) for 30 minutes at 37°C, followed by fluorescence measurement with excitation at 350 nm and emission collection at both 440 nm and 490 nm. The GP value is calculated as (I₄₄₀ - I₄₉₀)/(I₄₄₀ + I₄₉₀), where I represents intensity at the specified wavelength. This compound-treated CHO cells typically exhibit significantly lower GP values, indicating increased membrane fluidity due to sphingomyelin depletion [1].

Atomic force microscopy provides complementary information about the mechanical properties of sphingolipid-depleted membranes. Using AFM in force spectroscopy mode, the breakthrough force (also known as nanomechanical resistance) can be quantified by measuring the force required for the AFM tip to penetrate the plasma membrane. The procedure involves cultivating cells on glass coverslips, mounting them in the AFM liquid chamber, and approaching the cell surface with a sharp cantilever (typical spring constant 0.1 N/m) at a constant rate (0.5-1 µm/s). Force-distance curves are collected from multiple points on each cell, and the breakthrough event is identified as a sudden deflection in the retraction curve. This compound-treated CHO cells demonstrate reduced breakthrough forces, reflecting decreased mechanical stability resulting from sphingolipid depletion [1].

Cholesterol Efflux Assays

Sphingomyelin depletion has significant implications for cholesterol trafficking and efflux, making cholesterol transport assays particularly relevant for characterizing this compound-treated cells. The cholesterol efflux assay typically involves labeling cellular cholesterol pools with [³H]-cholesterol (1 µCi/mL) for 24 hours, followed by equilibration in serum-free medium for 4-6 hours. Cells are then incubated with cholesterol acceptors such as apolipoprotein A-I (apoA-I, 5-10 µg/mL) for 4-6 hours, after which the media is collected and centrifuged to remove debris. Radioactivity in both media and cells is measured by scintillation counting, and percent efflux is calculated as 100 × (media dpm)/(media dpm + cell dpm). Studies have shown that sphingomyelin depletion by this compound treatment enhances cholesterol efflux to apoA-I through both ABCA1-dependent and independent mechanisms [2] [4].

The mechanistic basis for enhanced cholesterol efflux in sphingomyelin-depleted cells involves impaired inward translocation (flip) of phosphatidylserine, leading to increased exposure of anionic phospholipids on the outer leaflet. This membrane remodeling creates a favorable environment for cholesterol extraction by acceptors. Researchers can further characterize this mechanism using NBD-labeled phosphatidylserine flip assays, where the rate of fluorescent lipid internalization is measured in control versus this compound-treated cells. Typically, sphingomyelin-depleted cells show reduced NBD-PS internalization, consistent with impaired flippase activity [2].

G This compound This compound SPT SPT This compound->SPT Inhibits Sphingolipids Sphingolipids SPT->Sphingolipids Synthesis MembraneOrder MembraneOrder Sphingolipids->MembraneOrder Maintains CholesterolEfflux CholesterolEfflux Sphingolipids->CholesterolEfflux Regulates NuclearMorphology NuclearMorphology Sphingolipids->NuclearMorphology Supports

Figure 1: this compound's Cellular Effects - This diagram illustrates the central mechanism of this compound action through inhibition of serine palmitoyltransferase (SPT) and the downstream consequences on membrane properties and cellular functions.

Troubleshooting and Technical Considerations

Common Issues and Optimization Strategies

Successful implementation of sphingolipid depletion protocols requires attention to several potential technical challenges. One common issue is incomplete sphingolipid depletion, which may result from insufficient treatment duration or inadequate serum reduction. The optimization experiments indicate that maximal sphingomyelin depletion requires at least 72 hours of treatment with 2.5 µM this compound in medium containing 0.04% FBS. Researchers should verify depletion efficiency through lysenin staining or lipidomic analysis for each experiment. Another frequent concern is reduced cell viability under prolonged sphingolipid depletion conditions. While this compound treatment itself is not highly toxic (approximately 84% viability after 72 hours), the combination with severe serum restriction can impact cell health. Consider testing intermediate serum concentrations (0.1-0.5%) if viability becomes problematic while still maintaining substantial sphingolipid depletion [1].

The specificity of this compound effects should be confirmed through appropriate rescue experiments. Supplementation with 8 µM sphinganine or 40 µM sphingomyelin should partially reverse the phenotypic effects of this compound treatment, confirming that observed changes are specifically due to sphingolipid depletion rather than off-target effects. Additionally, researchers should be aware that this compound treatment triggers homeostatic compensation through remodeling of glycerophospholipid composition, with cells increasing synthesis of fully saturated species while decreasing polyunsaturated glycerophospholipids. This compensatory mechanism partially maintains membrane order but does not fully restore the biophysical properties of sphingolipid-replete membranes [1].

Table 2: Troubleshooting Guide for this compound-Mediated Sphingolipid Depletion

Problem Potential Cause Solution Prevention
Incomplete sphingomyelin depletion Insufficient treatment duration Extend treatment to 72 hours Validate with lysenin staining
Poor cell viability Combined stress of this compound and low serum Increase FBS to 0.1-0.5% Monitor viability with Annexin-V/PI staining
Variable effects between experiments Inconsistent serum batches Test and pre-select FBS batch Use the same FBS batch for series of experiments
Lack of phenotypic response Inadequate this compound activity Verify inhibitor stock concentration and storage Prepare fresh this compound stock solutions
Unspecific effects Off-target drug actions Include sphinganine rescue control Use multiple approaches to confirm findings
Alternative Approaches and Complementary Methods

For studies requiring acute sphingolipid depletion, bacterial sphingomyelinase treatment provides a rapid alternative to this compound-mediated inhibition of synthesis. Sphingomyelinase hydrolyzes plasma membrane sphingomyelin, resulting within minutes in ceramide production and sphingomyelin depletion. This approach is particularly useful for studying acute signaling events or membrane dynamics, though it does not affect intracellular sphingolipid pools. The combination of multiple approaches—chemical inhibition, genetic ablation, and enzymatic degradation—provides the most compelling evidence for sphingolipid-specific effects in cellular processes [2].

Applications in Research and Drug Development

The this compound-mediated sphingolipid depletion protocol has broad applications across biomedical research and drug discovery pipelines. In basic research, this approach enables investigation of fundamental biological processes including membrane trafficking, signal transduction, and organelle biology. Recent studies have revealed that sphingolipid synthesis, particularly the production of long-chain bases, is essential for proper nuclear membrane expansion during cell division. Inhibition of SPT with this compound disrupts nuclear membrane integrity and leads to abnormal nuclear morphology and genomic instability, highlighting the critical role of sphingolipids in cell division [3].

In the context of metabolic disease research and therapeutic development, this compound has demonstrated promising effects in restoring metabolic homeostasis. Preclinical studies have shown that this compound treatment counteracts diet-induced obesity, ameliorates hepatic steatosis, improves glucose homeostasis, and normalizes lipid parameters through activation of AMPK-PGC1α signaling. These systemic metabolic benefits highlight the potential of sphingolipid modulation as a therapeutic strategy for metabolic syndrome and related disorders [5]. The CHO cell protocol described here provides a foundational cellular model for initial screening and mechanism investigation in such therapeutic applications.

For drug development applications, the sphingolipid depletion protocol can be adapted for high-content screening to identify compounds that modulate sphingolipid-dependent processes or compensate for sphingolipid-related defects. The robust biophysical and morphological changes associated with sphingolipid depletion provide quantifiable readouts for such screens. Additionally, this cellular model can help elucidate mechanisms of action for existing drugs and contribute to understanding sphingolipid-related side effects or therapeutic benefits of various pharmaceutical agents.

References

Comprehensive Application Notes and Protocols: Myriocin-Mediated Modulation of Tumor-Associated Macrophage Polarization for Cancer Immunotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myriocin and Tumor-Associated Macrophages

Tumor-associated macrophages (TAMs) represent a predominant immune cell population within the tumor microenvironment (TME), playing pivotal roles in various aspects of tumor progression including initiation, angiogenesis, metastasis, immunosuppression, and therapy resistance. [1] TAMs exhibit remarkable plasticity and heterogeneity, broadly existing along a spectrum between pro-inflammatory, anti-tumor M1-like phenotypes and anti-inflammatory, pro-tumor M2-like phenotypes. [2] [3] Within most solid tumors, TAMs predominantly display M2-like characteristics that promote tumor growth and immune evasion through multiple mechanisms: secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF), expression of immunosuppressive cytokines such as IL-10 and TGF-β, recruitment of regulatory T cells, and enhancement of tumor cell invasion and metastasis. [4] [3]

This compound, a natural compound isolated from Mycelia sterilia, has emerged as a promising immunomodulatory agent capable of reprogramming TAMs. Originally identified as an immunosuppressant, this compound has demonstrated significant anti-tumor activity in preclinical models. [1] Recent research has elucidated that this compound specifically targets macrophage differentiation and polarization processes, shifting the balance from pro-tumor M2-like TAMs toward anti-tumor M1-like phenotypes. This application note provides comprehensive experimental protocols and technical details for researchers investigating this compound's mechanisms and therapeutic potential in modulating TAM polarization, with the goal of facilitating standardized approaches across laboratories and accelerating translational development.

Mechanism of Action and Signaling Pathways

Molecular Targets and Macrophage Modulation

This compound exerts its effects on TAMs through multiple interconnected mechanisms that ultimately reshape the tumor microenvironment. The compound significantly suppresses monocyte-to-macrophage differentiation and specifically inhibits M2 polarization of macrophages while sparing M1 polarization. [1] This selective inhibition is particularly advantageous for cancer immunotherapy, as it preferentially targets the pro-tumor macrophage population while preserving anti-tumor functions. At the molecular level, this compound treatment results in downregulation of M2-associated markers including CD206, CD163, and arginase-1 (Arg1), while maintaining expression of M1 markers such as CD86 and iNOS. [1] Additionally, this compound potently inhibits the secretion of pro-angiogenic factors, most notably VEGF, thereby disrupting the tumor vascular network and impairing nutrient delivery to tumor cells. [1]

The PI3K/Akt/mTOR signaling pathway has been identified as the primary molecular target through which this compound modulates macrophage polarization. [1] This pathway serves as a critical regulatory hub that integrates various environmental cues to determine macrophage polarization fate. This compound treatment significantly suppresses phosphorylation of key signaling components along this pathway, including PI3K p85, Akt Ser473, and mTOR targets. [1] The inhibition of this pathway leads to downstream effects on transcription factors that govern M2 polarization, such as STAT6 and IRF4, while potentially enhancing activity of M1-associated transcription factors including NF-κB and STAT1. [5] [6] This transcriptional reprogramming results in suppressed expression of anti-inflammatory cytokines (e.g., IL-10, TGF-β) and enhanced production of pro-inflammatory mediators (e.g., TNF-α, IL-12) in response to appropriate stimulation.

Visualizing the Mechanism of Action

The diagram below illustrates the core signaling pathway through which this compound modulates macrophage polarization:

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates M2_Polarization M2_Polarization mTOR->M2_Polarization Promotes VEGF VEGF mTOR->VEGF Induces Anti_inflammatory Anti_inflammatory mTOR->Anti_inflammatory Induces M1_Polarization M1_Polarization M2_Polarization->M1_Polarization This compound Reprogramming Tumor_Growth Tumor_Growth M2_Polarization->Tumor_Growth Angiogenesis Angiogenesis VEGF->Angiogenesis Immunosuppression Immunosuppression Anti_inflammatory->Immunosuppression

Figure 1: this compound modulates macrophage polarization through PI3K/Akt/mTOR pathway inhibition. This compound suppresses the PI3K/Akt/mTOR signaling axis, leading to inhibition of M2 polarization and reduction in VEGF secretion and anti-inflammatory cytokine production. This reprogramming effect shifts the balance from pro-tumor M2-like TAMs toward anti-tumor M1-like phenotypes, ultimately inhibiting tumor growth, angiogenesis, and immunosuppression.

Experimental Protocols and Methodologies

In Vitro Assessment of Macrophage Polarization

Protocol 1: Monocyte-Derived Macrophage Differentiation and this compound Treatment

  • Cell Sources: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation (Ficoll-Paque). Alternatively, use commercially available monocytes (e.g., THP-1 cell line) for consistent results. [1] [7]
  • Differentiation: Differentiate monocytes into unpolarized macrophages (M0) by culturing in RPMI-1640 medium supplemented with 100 ng/mL GM-CSF for 6 days. Replace medium and cytokines every 2-3 days. [1]
  • This compound Treatment: Add this compound at optimized concentrations (typically 0.5-5 μM) during differentiation or after M0 polarization. Include vehicle control (DMSO, not exceeding 0.1%) for comparison. [1]
  • Polarization Induction: Following this compound pretreatment, induce polarization using:
    • M1 polarization: 100 ng/mL LPS + 20 ng/mL IFN-γ for 24-48 hours
    • M2 polarization: 20 ng/mL IL-4 + 20 ng/mL IL-13 for 24-48 hours [1] [3]

Protocol 2: Macrophage Phenotype Characterization

  • Flow Cytometry Analysis:

    • Harvest macrophages using non-enzymatic cell dissociation buffer
    • Stain with fluorochrome-conjugated antibodies: anti-CD86 (M1 marker), anti-CD206 (M2 marker), anti-CD80, anti-CD163
    • Include appropriate isotype controls
    • Analyze using flow cytometer; collect minimum 10,000 events per sample
    • Express results as percentage of positive cells and mean fluorescence intensity (MFI) [1] [7]
  • Gene Expression Analysis:

    • Extract total RNA using commercial kits
    • Perform reverse transcription to generate cDNA
    • Quantitative PCR using SYBR Green or TaqMan chemistry
    • M1-associated genes: iNOS, IL-1β, IL-6, TNF-α, CXCL10
    • M2-associated genes: Arg1, Ym1, Fizz1, CCL17, CCL22
    • Normalize to housekeeping genes (GAPDH, β-actin)
    • Calculate fold changes using 2^(-ΔΔCt) method [1] [3]
  • Cytokine Secretion Profiling:

    • Collect cell culture supernatants after polarization
    • Analyze using ELISA or multiplex bead arrays
    • Key analytes: TNF-α, IL-12, IL-10, TGF-β, VEGF
    • Follow manufacturer protocols for specific assays [1] [4]
Functional Assays for TAM Activity

Protocol 3: Angiogenesis and Endothelial Cell Function Assays

  • Endothelial Cell Permeability:

    • Culture endothelial cell monolayers (HUVECs) on Transwell inserts
    • Treat with conditioned media from this compound-treated or control macrophages
    • Measure flux of FITC-dextran across the monolayer
    • This compound should reduce permeability induced by M2 macrophage-conditioned media [1]
  • Tube Formation Assay:

    • Seed endothelial cells on Matrigel-coated plates
    • Add conditioned media from experimental groups
    • Incubate 4-8 hours, then image tube networks
    • Quantify number of branches, tubes, and total tube length
    • This compound treatment should inhibit pro-angiogenic effects of M2 macrophages [1]

Protocol 4: Phagocytosis Assay

  • pHrodo-based Phagocytosis:
    • Label target cells (apoptotic tumor cells) with pHrodo Red dye
    • Co-culture with this compound-treated or control macrophages
    • Measure fluorescence intensity (excitation/emission 560/585 nm)
    • Phagocytosis increases fluorescence in acidic phagolysosomes
    • This compound may enhance phagocytic capacity, especially in combination with CD47-SIRPα blockade [7] [8]
In Vivo Evaluation Protocols

Protocol 5: Animal Models and Treatment Regimens

  • Tumor Models:

    • Utilize mouse allograft models (e.g., 4T1 breast cancer, B16F10 melanoma)
    • Inject 5×10^5 to 1×10^6 tumor cells subcutaneously into syngeneic mice
    • Randomize mice into treatment groups when tumors reach 50-100 mm³ [1] [7]
  • This compound Administration:

    • Prepare this compound in suitable vehicle (e.g., saline with minimal DMSO)
    • Administer via intraperitoneal injection (2.5 mg/kg, every other day)
    • Include vehicle control group
    • For combination therapy: co-administer with cisplatin (3 mg/kg, weekly) or immune checkpoint inhibitors (anti-PD-L1, 10 mg/kg, twice weekly) [1]
  • Tumor Monitoring:

    • Measure tumor dimensions 2-3 times weekly using calipers
    • Calculate volume: (length × width²)/2
    • Monitor body weight for toxicity assessment
    • Euthanize when tumor volume exceeds 1500 mm³ or according to IACUC guidelines [1]

Protocol 6: Immune Cell Profiling in Tumors

  • Tumor Processing:

    • Harvest tumors at endpoint
    • Digest using tumor dissociation kit (enzymatic digestion, 30-45 minutes at 37°C)
    • Generate single-cell suspension by mechanical disruption and filtering
    • Isolate immune cells using density gradient centrifugation if needed [1]
  • Flow Cytometry Panel for TAMs:

    • Stain with viability dye first
    • Use antibody panel: CD45 (leukocytes), CD11b (myeloid cells), F4/80 (macrophages), CD86 (M1), CD206 (M2)
    • Analyze using flow cytometer with appropriate compensation
    • Gate strategy: CD45+ → CD11b+ → F4/80+ → CD86+/CD206+ [1] [3]
  • Immunofluorescence Staining:

    • Embed tumor tissue in OCT, cryosection at 5-10μm thickness
    • Fix with ice-cold acetone or 4% PFA
    • Block with 5% normal serum + 0.3% Triton X-100
    • Stain with primary antibodies: F4/80, CD206, CD86
    • Use appropriate fluorescent secondary antibodies
    • Counterstain with DAPI, mount with anti-fade medium
    • Image using confocal or fluorescence microscope
    • Quantify fluorescence intensity or positive cells per field [1]

Quantitative Data and Experimental Results

Summary of Key Findings from Preclinical Studies

Table 1: this compound effects on macrophage polarization and tumor growth in experimental models

Parameter Effect of this compound Experimental System Measurement Method Significance
M2 Macrophage Polarization ~60% reduction Mouse allograft model Flow cytometry (CD206+ F4/80+) p < 0.001
M1 Macrophage Polarization No significant change Mouse allograft model Flow cytometry (CD86+ F4/80+) p > 0.05
VEGF Secretion ~45% decrease M2 macrophage culture ELISA p < 0.01
Tumor Growth ~50% inhibition Mouse allograft model Tumor volume measurement p < 0.01
Survival Rate Enhanced with cisplatin combo Mouse allograft model Kaplan-Meier analysis p < 0.05
PI3K/Akt/mTOR Pathway Significant suppression M2 macrophage culture Western blot p < 0.001

[1]

Table 2: Optimal this compound concentrations for experimental applications

Application Concentration Range Duration Vehicle Key Outcomes
In vitro macrophage differentiation 0.5-2 μM Throughout differentiation (6 days) DMSO (<0.1%) ~40% reduction in M2 markers
In vitro M2 polarization inhibition 1-5 μM 24-48 hours (during polarization) DMSO (<0.1%) ~60% reduction in CD206+ cells
In vivo monotherapy 2.5 mg/kg Every other day, 3-4 weeks Saline with minimal DMSO ~50% tumor growth inhibition
In vivo combination with cisplatin 2.5 mg/kg + 3 mg/kg This compound: every other day; Cisplatin: weekly Saline Significant survival benefit

[1]

Therapeutic Application and Development Notes

Combination Therapy Strategies

The synergistic potential of this compound with conventional chemotherapeutics and immunotherapies represents a promising avenue for cancer treatment development. Preclinical studies have demonstrated that this compound significantly enhances the efficacy of cisplatin, resulting in improved tumor growth control and survival rates in mouse models. [1] This combination approach leverages complementary mechanisms of action: while cisplatin directly targets rapidly dividing tumor cells, this compound modulates the immunosuppressive tumor microenvironment by reprogramming TAMs, thereby enhancing overall anti-tumor immunity.

Several rational combination strategies can be considered based on current understanding of TAM biology and this compound's mechanism:

  • With Immune Checkpoint Inhibitors: this compound-induced repolarization of M2 TAMs to M1 phenotypes may reverse T-cell suppression and enhance response to anti-PD-1/PD-L1 therapies. [7] [3] The remodeling of the tumor microenvironment through TAM reprogramming can potentially overcome resistance mechanisms that limit the efficacy of checkpoint blockade monotherapy.

  • With Phagocytosis Checkpoint Blockers: Combining this compound with CD47-SIRPα pathway inhibitors may produce synergistic effects by simultaneously enhancing macrophage-mediated phagocytosis while increasing the proportion of phagocytically active M1-like macrophages. [7] [8] This approach targets both the intrinsic phagocytic capability of macrophages and their polarization state.

  • With Angiogenesis Inhibitors: Given this compound's suppressive effects on VEGF secretion from TAMs, combination with anti-angiogenic agents may provide enhanced control of tumor vasculature through targeting both tumor cell-derived and macrophage-derived pro-angiogenic factors. [1]

Formulation and Delivery Considerations

The translational development of this compound as a therapeutic agent requires careful attention to formulation strategies that maximize efficacy while minimizing potential off-target effects. Several innovative approaches show promise for enhancing this compound's therapeutic index:

  • Nanoparticle-Based Delivery Systems: Encapsulation of this compound in targeted nanoparticles can improve tumor-specific delivery while reducing systemic exposure. Approaches utilizing macrophage-specific ligands (e.g., mannose receptors) on nanoparticle surfaces may further enhance specificity for TAMs. [8] These systems leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting while incorporating active targeting moieties for macrophage-specific engagement.

  • Biomaterial-Assisted Delivery: The use of engineered biomaterials such as macrophage-derived microparticles or exosomes can improve this compound's bioavailability and tumor penetration. [8] These platforms potentially allow for enhanced accumulation in the tumor microenvironment and more sustained release kinetics, maintaining effective concentrations at the target site while minimizing peak plasma levels associated with toxicity.

  • TME-Responsive Systems: Designing delivery systems that respond to tumor-specific cues such as acidic pH, elevated protease activity, or reactive oxygen species can further improve the specificity of this compound release within the tumor microenvironment. [8] These smart delivery approaches represent an advanced strategy for maximizing on-target effects while limiting systemic exposure.

Technical Appendix

DOT Language Scripts for Signaling Pathways

The following DOT language scripts can be used to visualize key signaling pathways and experimental workflows discussed in this application note:

G Experimental Workflow for this compound TAM Modulation Studies Start Start Monocyte_Isolation Monocyte_Isolation Start->Monocyte_Isolation M0_Differentiation M0_Differentiation Monocyte_Isolation->M0_Differentiation Myriocin_Treatment Myriocin_Treatment M0_Differentiation->Myriocin_Treatment M1_M2_Polarization M1_M2_Polarization Myriocin_Treatment->M1_M2_Polarization Phenotype_Analysis Phenotype_Analysis M1_M2_Polarization->Phenotype_Analysis Functional_Assays Functional_Assays Phenotype_Analysis->Functional_Assays In_Vivo_Validation In_Vivo_Validation Functional_Assays->In_Vivo_Validation Data_Analysis Data_Analysis In_Vivo_Validation->Data_Analysis

Figure 2: Experimental workflow for evaluating this compound-mediated TAM modulation. This comprehensive approach integrates in vitro characterization with in vivo validation to thoroughly investigate this compound's effects on macrophage polarization and function.

Conclusion

This compound represents a promising therapeutic candidate for reprogramming tumor-associated macrophages through selective inhibition of M2 polarization via the PI3K/Akt/mTOR signaling pathway. The protocols and application notes provided herein establish standardized methodologies for evaluating this compound's effects on macrophage biology across in vitro and in vivo systems. The synergistic potential of this compound with conventional chemotherapeutics and emerging immunotherapies warrants further investigation in preclinical models and ultimately clinical trials. Researchers are encouraged to adapt these protocols to their specific experimental systems while maintaining core methodological principles to ensure reproducibility and comparability across studies.

References

Comprehensive Application Notes and Protocols: Myriocin as an Antifungal Agent Against Fusarium oxysporum

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Myriocin, a sphingosine analogue natural product produced by Bacillus amyloliquefaciens LZN01, demonstrates significant antifungal activity against Fusarium oxysporum f. sp. niveum (Fon), the causal agent of Fusarium wilt in watermelon. This compound's dual mechanism of action targets both the fungal cell membrane and intracellular processes, making it a promising biocontrol agent for managing soil-borne fungal diseases. Through inhibition of serine palmitoyltransferase (SPT), the first committed enzyme in sphingolipid biosynthesis, this compound disrupts membrane integrity and cellular function, leading to fungal cell death. These application notes provide researchers with comprehensive protocols and data to facilitate the development of this compound-based antifungal strategies.

Introduction to this compound and Its Significance

This compound ((2S,3R,4R,6E)-2-Amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid), also known as Antibiotic ISP-1 or thermozymocidin, is a non-proteinogenic amino acid originally derived from the entomopathogenic fungus Isaria sinclairii [1]. This compound is a very potent inhibitor of serine palmitoyltransferase (SPT), which catalyzes the first committed step in sphingolipid biosynthesis [1]. Sphingolipids are essential membrane constituents in eukaryotic cells, playing critical roles in membrane structure, fluidity, and signaling pathways [2] [3].

The interest in this compound as an antifungal agent has grown due to the need for environmentally friendly alternatives to chemical fungicides for managing soil-borne diseases like Fusarium wilt [2]. Traditional chemical fungicides pose environmental risks and can lead to resistance development in pathogen populations [4]. Biological control agents, particularly Bacillus species that produce antimicrobial compounds like this compound, offer sustainable approaches to disease management through multiple modes of action that are less likely to induce resistance [2].

Antifungal Activity and Efficacy Data

Quantitative Antifungal Activity Against Fusarium oxysporum

This compound demonstrates dose-dependent inhibition of Fon growth, with significant effects observed at low concentrations. The table below summarizes key efficacy parameters:

Table 1: Quantitative Antifungal Activity of this compound Against F. oxysporum

Parameter Value Experimental Conditions Reference
Minimum Inhibitory Concentration (MIC) 1.25 μg/mL In vitro assay against Fon [2]
Membrane Damage (Dead Cells) at MIC 54.9% 12h treatment, PI staining [2]
Membrane Damage (Dead Cells) at 8×MIC 77.3% 12h treatment, PI staining [2]
Hypoactive Cells at MIC 26.5% 12h treatment, dual staining [2]
Hypoactive Cells at 8×MIC 9.1% 12h treatment, dual staining [2]
Morphological Changes Induced by this compound Treatment

Microscopic analyses reveal substantial morphological alterations in Fon conidia following this compound treatment:

  • Surface alterations: Scanning electron microscopy (SEM) shows conidial shrinkage and surface indentation, with effects deepening as this compound concentration increases [2]
  • Internal structural changes: Transmission electron microscopy (TEM) reveals larger vacuoles, separation of cell wall and cytoplasm, and inhomogeneity of electron density in the cytoplasm [2]
  • Membrane integrity loss: Confocal laser scanning microscopy with SYTO 9/PI staining shows a concentration-dependent increase in red fluorescence (dead cells) and decrease in green fluorescence (live cells) [2]

Mechanism of Action

Primary Mode of Action: Membrane Disruption

This compound exerts its primary antifungal effect through membrane disruption by inhibiting sphingolipid biosynthesis. Sphingolipids are essential structural components of eukaryotic membranes, and their depletion leads to membrane instability and loss of integrity [2] [3].

Table 2: Membrane-Targeted Effects of this compound on F. oxysporum

Effect Category Specific Effects Experimental Evidence Reference
Physical Membrane Properties Decreased membrane fluidity, Destroyed membrane integrity Laurdan GP, PI staining [2] [5]
Transcriptomic Changes Alterations in sphingolipid metabolism, glycerophospholipid metabolism, steroid biosynthesis RNA sequencing [2]
Proteomic Changes Disordered expression of membrane-related proteins Proteomic analysis [2]
Transport Systems Disrupted ABC transporters Functional assays [2]

The membrane-targeted mechanism is supported by multi-omics analyses revealing that this compound treatment results in 560 common differentially expressed genes (DEGs) and 285 common differentially expressed proteins (DEPs) primarily related to membrane functions [2]. Molecular docking studies confirm that this compound directly affects serine palmitoyltransferase (SPT) activity, the key enzyme in sphingolipid biosynthesis [2] [6].

Secondary Mode of Action: Intracellular Targeting

Recent research demonstrates that this compound also targets intracellular components, particularly through interaction with genetic material and disruption of ribosomal biogenesis:

  • DNA binding activity: Gel electrophoresis shows concentration-dependent reduction in DNA mobility, indicating direct binding of this compound to fungal DNA [4]
  • Transcription and translation disruption: Transcriptomic analysis identifies 2,238 common differentially expressed genes, with significant enrichment in ribosome biogenesis pathways [4]
  • Post-transcriptional alteration: this compound triggers retained intron events in alternative splicing and affects key genes (FOXG_09470) and proteins (RIOK2) in eukaryotic ribosome biogenesis [4]

The following diagram illustrates the dual mechanism of action of this compound against Fusarium oxysporum:

G cluster_membrane Membrane Disruption cluster_intracellular Intracellular Targeting This compound This compound SPT SPT Inhibition This compound->SPT DNA DNA Binding This compound->DNA Ribosome Ribosome Biogenesis Disruption This compound->Ribosome Splicing Alternative Splicing Alteration This compound->Splicing SL Sphingolipid Depletion SPT->SL MemInt Membrane Integrity Loss SL->MemInt MemFluid Fluidity Alteration SL->MemFluid Leakage Ion Leakage MemInt->Leakage CellDeath Fungal Cell Death MemFluid->CellDeath Leakage->CellDeath Expression Gene Expression Changes DNA->Expression Ribosome->Expression Splicing->Expression Expression->CellDeath

Experimental Protocols

Protocol 1: Antifungal Activity Assessment

Purpose: Determine minimum inhibitory concentration (MIC) and growth inhibition of this compound against Fusarium oxysporum [2].

Materials:

  • Fon conidial suspension (1×10⁶ conidia/mL)
  • This compound stock solution (1 mg/mL in appropriate solvent)
  • Potato dextrose broth (PDB) or agar (PDA)
  • Sterile 96-well microtiter plates
  • Incubator at 28°C

Procedure:

  • Prepare two-fold serial dilutions of this compound in PDB (e.g., 0.625-20 μg/mL)
  • Add 100 μL of each concentration to microtiter plate wells
  • Inoculate each well with 100 μL Fon conidial suspension (final 5×10⁵ conidia/mL)
  • Include growth control (Fon without this compound) and sterility control (medium only)
  • Incubate at 28°C for 48-72 hours
  • Measure optical density at 600 nm or visually assess growth
  • MIC defined as lowest concentration showing no visible growth

Notes:

  • For solid media assays, incorporate this compound into PDA before pouring plates
  • Spot 5 μL conidial suspension onto plates and monitor growth for 5-7 days
Protocol 2: Membrane Integrity Assessment

Purpose: Evaluate this compound-induced membrane damage using fluorescent staining [2].

Materials:

  • Fon conidia treated with this compound for 12 hours
  • SYTO 9 and propidium iodide (PI) staining solution (e.g., LIVE/DEAD kit)
  • Phosphate buffered saline (PBS), pH 7.4
  • Confocal laser scanning microscope
  • Centrifuge and microcentrifuge tubes

Procedure:

  • Harvest this compound-treated and control Fon conidia by centrifugation (5,000 × g, 5 min)
  • Wash cells twice with sterile PBS
  • Resuspend in PBS to approximately 1×10⁷ cells/mL
  • Add SYTO 9 and PI according to manufacturer's instructions
  • Incubate in dark for 15-30 minutes at room temperature
  • Wash cells to remove excess dye
  • Apply stained cells to microscope slide and visualize immediately
  • Use appropriate filter sets: green fluorescence (SYTO 9, ~480/500 nm) and red fluorescence (PI, ~490/635 nm)
  • Count at least 200 cells from random fields to calculate percentage of live (green), dead (red), and hypoactive (yellow) cells

Notes:

  • Include untreated control and amphotericin B-treated control for comparison
  • Perform staining in dim light to prevent photobleaching
  • Analyze immediately after staining for accurate results
Protocol 3: Transcriptomic and Proteomic Analysis

Purpose: Identify differentially expressed genes and proteins in response to this compound treatment [2] [4].

Materials:

  • Fon mycelia treated with this compound at MIC and 8×MIC for 12 hours
  • RNA extraction kit with DNase treatment
  • Protein extraction reagents
  • RNA and protein quantification instruments
  • Next-generation sequencing platform
  • LC-MS/MS system for proteomics

Procedure: RNA Sequencing:

  • Extract total RNA using appropriate kit following manufacturer's protocol
  • Assess RNA quality (RIN > 8.0) and quantity
  • Prepare cDNA libraries using standard protocols
  • Sequence on Illumina or similar platform
  • Map reads to Fon reference genome
  • Identify differentially expressed genes (DEGs) with |log2FC| > 1 and adjusted p-value < 0.05

Proteomic Analysis:

  • Extract proteins using appropriate lysis buffer
  • Digest proteins with trypsin
  • Desalt peptides using C18 columns
  • Analyze by LC-MS/MS
  • Identify and quantify proteins using database search algorithms
  • Identify differentially expressed proteins (DEPs) with similar statistical thresholds

Integrated Analysis:

  • Perform KEGG pathway enrichment analysis on DEGs and DEPs
  • Conduct GO term enrichment analysis
  • Correlate transcriptomic and proteomic data
  • Validate key targets by RT-qPCR

Application Considerations

Formulation and Delivery Strategies

For agricultural applications, this compound can be developed as:

  • Soil drench formulations: For direct application to root zone where Fon resides
  • Seed treatment coatings: To protect developing roots from early infection
  • Foliar sprays: For preventive protection against aerial transmission
  • Biofermentate formulations: Using B. amyloliquefaciens LZN01 culture broth containing this compound and other bioactive compounds
Integration with Disease Management Practices

This compound should be incorporated into integrated pest management strategies:

  • Rotation with chemical fungicides: To reduce resistance development
  • Combination with other biocontrol agents: For synergistic effects
  • Cultural practice integration: With soil amendment and sanitation practices
  • Preventive application timing: Before disease symptoms appear for maximum efficacy
Resistance Management

Although this compound has multiple mechanisms of action, resistance management is essential:

  • Monitor fungal sensitivity: Regular assessment of Fon field populations
  • Combine modes of action: Use with fungicides having different targets
  • Limit selection pressure: Avoid continuous exclusive application
  • Implement treatment thresholds: Apply only when necessary

Conclusion and Future Perspectives

This compound represents a promising biocontrol agent with dual mechanisms of membrane disruption and intracellular targeting against Fusarium oxysporum. Its ability to inhibit sphingolipid biosynthesis, disrupt membrane integrity, and interfere with genetic processes provides a multi-faceted approach to fungal control that may delay resistance development. The comprehensive protocols provided herein enable researchers to further investigate this compound's efficacy, mechanism of action, and potential for commercial development.

Future research should focus on:

  • Formulation optimization for enhanced stability and delivery
  • Field efficacy trials under various environmental conditions
  • Synergistic combinations with other antifungal agents
  • Safety assessments for non-target organisms and environmental impact
  • Resistance risk assessment and management strategies

References

Comprehensive Application Notes and Protocols: Myriocin-Mediated Inhibition of Serine Palmitoyltransferase for Sphingolipid Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Serine Palmitoyltransferase Biology and Myriocin Mechanism

Serine palmitoyltransferase (SPT) represents the first and rate-limiting enzyme in the de novo sphingolipid biosynthetic pathway, catalyzing the condensation of palmitoyl-CoA and L-serine to form 3-ketodihydrosphingosine (3-KDS). This reaction serves as the committed step in sphingolipid biosynthesis, making SPT a critical regulatory point for controlling cellular sphingolipid levels. The mammalian SPT complex is a pyridoxal 5'-phosphate (PLP)-dependent enzyme composed of multiple subunits: two large subunits (SPTLC1 paired with either SPTLC2 or SPTLC3) and one small subunit (ssSPT), which together form the functional heteromeric complex. The substrate preference varies between complexes incorporating SPTLC2 (preferring palmitoyl-CoA) versus SPTLC3 (preferring myristoyl-CoA), providing some tissue-specific specialization in sphingolipid production [1].

This compound (also known as ISP-1) is a potent and specific SPT inhibitor originally isolated from the fungus Isaria sinclairii. This natural product exhibits structural similarity to sphinganine, the natural product of SPT, allowing it to function as a substrate analog that effectively blocks the enzyme's active site [2]. This compound's immunosuppressive potency is 10-100 times greater than cyclosporine A, though its therapeutic application has been limited by gastrointestinal toxicity observed in preclinical models [2]. The specificity of this compound for SPT has been well established through both genetic and chemical biological approaches, including studies using SPT-defective cell lines that demonstrate minimal off-target effects [3]. Research applications of this compound have expanded considerably as sphingolipids have been increasingly recognized as key signaling molecules involved in diverse cellular processes including apoptosis, proliferation, differentiation, and insulin resistance [4].

The following diagram illustrates the sphingolipid biosynthesis pathway and this compound's mechanism of inhibition:

Cell-Free SPT Activity Assay Protocol

Background and Principles

The cell-free SPT activity assay enables direct measurement of enzyme function in isolated membrane preparations, eliminating potential confounding factors from cellular compensatory mechanisms. This protocol, adapted from Davis et al. (2019), utilizes radiolabeled L-serine to quantify SPT activity by measuring the incorporation of radioactivity into the 3-ketodihydrosphingosine product [1]. The assay can be performed in the presence or absence of various ceramide species to investigate the ORMDL-dependent feedback regulation of SPT activity, providing insights into the homeostatic control of sphingolipid biosynthesis. One significant advantage of this method is its ability to test insoluble long-chain ceramides by generating them endogenously through the provision of exogenous sphingosine and acyl-CoA substrates to the membrane preparation.

Materials and Reagents
  • Membrane Source: HeLa cell total membranes (or other mammalian cell lines)
  • Radiolabeled Substrate: L-[3H(G)]-Serine (PerkinElmer, catalog #2477301)
  • Enzyme Cofactors: Pyridoxal 5'-phosphate (PLP, 0.5 mM final concentration)
  • SPT Substrates: Palmitoyl-CoA (100 μM final concentration), L-serine (1 mM final concentration)
  • Inhibitors: this compound (Cayman Chemical, catalog #63150) for positive control inhibition
  • Ceramide Generation System: Sphingosine (Avanti, catalog #860490) and 24:1 Coenzyme A (Avanti, catalog #870725) for long-chain ceramide production
  • Assay Buffer: 50 mM HEPES, pH 8.2, 5 mM EDTA, 10 mM DTT, 0.5 mM PLP
  • Termination Solution: Chloroform:methanol (2:1) mixture
  • Equipment: Tabletop ultracentrifuge (Beckman Coulter Optima MAX-XP), scintillation counter (Beckman Coulter LS6500), glass homogenizer, water bath
Step-by-Step Procedure
  • Membrane Preparation:

    • Grow HeLa cells to 80-90% confluence in T150 flasks.
    • Harvest cells using a cell lifter and wash twice with ice-cold PBS.
    • Resuspend cell pellet in homogenization buffer (50 mM HEPES, pH 7.4, 0.25 M sucrose, protease inhibitors).
    • Homogenize cells using a Dounce homogenizer (30-40 strokes).
    • Centrifuge homogenate at 1,000 × g for 10 minutes to remove nuclei and unbroken cells.
    • Collect supernatant and centrifuge at 100,000 × g for 60 minutes to pellet total membranes.
    • Resuspend membrane pellet in assay buffer and determine protein concentration.
    • Aliquot and store membranes at -80°C until use.
  • SPT Activity Assay:

    • Prepare reaction mixture (final volume 100 μL) containing:
      • 50 μg membrane protein
      • 50 mM HEPES, pH 8.2
      • 5 mM EDTA
      • 10 mM DTT
      • 0.5 mM PLP
      • 1 mM L-serine
      • 0.1 μCi/μL L-[3H(G)]-Serine
      • 100 μM palmitoyl-CoA
    • For ceramide inhibition studies, include C8-ceramide (10 μM) or generate long-chain ceramides by adding 25 μM sphingosine and 50 μM 24:1 CoA.
    • Incubate reactions at 37°C for 30 minutes with gentle shaking.
    • Terminate reactions by adding 500 μL chloroform:methanol (2:1) mixture.
    • Add 100 μL alkaline water (2M KOH) and vortex vigorously.
    • Centrifuge at 3,000 × g for 10 minutes to separate phases.
    • Collect the organic phase and wash twice with alkaline water.
    • Transfer organic phase to scintillation vials and evaporate under nitrogen stream.
    • Add scintillation fluid and count radioactivity using a scintillation counter.
  • Data Analysis:

    • Calculate SPT activity as pmol of 3-ketodihydrosphingosine formed per mg protein per minute.
    • Determine specific activity by subtracting blank values (reactions without membrane protein or with 10 μM this compound).
    • For inhibition studies, express activity as percentage of control (no ceramide added).
Technical Notes and Troubleshooting
  • Membrane Quality Control: Ensure membrane preparations maintain SPT-ORMDL complexes intact by avoiding harsh detergents during preparation.
  • Linearity Conditions: The assay should be validated for linearity with respect to protein concentration (10-100 μg) and incubation time (10-60 minutes).
  • Substrate Solubility: Palmitoyl-CoA may form micelles at high concentrations; include fatty acid-free BSA (0.1%) to improve solubility if needed.
  • Inhibition Controls: Always include this compound (1-10 μM) as a specific inhibition control to confirm SPT-dependent activity.
  • Radiolabel Stability: Prepare fresh L-[3H(G)]-Serine solutions periodically as radiolysis can affect specific activity.

Cellular SPT Inhibition Assay Protocols

General Cell Culture Treatment Protocol

The following protocol describes a standardized approach for inhibiting SPT in cultured mammalian cells using this compound, adaptable to various cell types including CHO, L6 myotubes, HeLa, and primary cells [3] [4].

Materials:

  • Cell culture medium appropriate for cell type
  • This compound stock solution (1-10 mM in DMSO or ethanol)
  • Vehicle control (DMSO or ethanol)
  • Serum-free medium for starvation (when required)
  • Cell viability assay reagents (Annexin V/PI, MTT, or trypan blue)

Procedure:

  • Culture cells according to standard methods for the specific cell type.
  • Prepare fresh this compound working solutions in complete culture medium immediately before use.
  • For dose-response studies, treat cells with this compound concentrations ranging from 10 nM to 10 μM for 24-72 hours.
  • For time-course studies, select an optimal inhibitory concentration (typically 1-2.5 μM) and treat cells for 6-72 hours.
  • Include vehicle control (0.1% DMSO or ethanol) and positive controls as appropriate.
  • Assess SPT inhibition efficacy through downstream analyses:
    • Sphingolipid profiling by mass spectrometry
    • Lysenin staining for sphingomyelin detection [3]
    • Western blotting for signaling changes
    • Functional assays (glucose uptake, proliferation, apoptosis)

Cell Type-Specific Considerations:

  • CHO Cells: Treat with 2.5 μM this compound for 72 hours in SL-deficient medium (0.04% FBS) for maximal sphingolipid depletion [3].
  • L6 Myotubes: Pre-treat with 10 μM this compound for 2 hours before palmitate challenge to study insulin resistance [4].
  • Normal Human Lung Fibroblasts: Use 0.1-1 μM this compound for 24-48 hours to study TGF-β signaling and fibrogenesis [5].
Sphingomyelin Detection by Lysenin Staining

Lysenin is a specific sphingomyelin-binding protein that provides a sensitive method to visualize and quantify sphingomyelin depletion following SPT inhibition [3].

Protocol:

  • Culture cells on glass coverslips and treat with this compound as described above.
  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize with 0.1% Triton X-100 for 5 minutes if intracellular staining is required.
  • Block with 5% BSA in PBS for 30 minutes.
  • Incubate with recombinant non-toxic lysenin-mCherry fusion protein (1-5 μg/mL) for 1 hour at room temperature.
  • Wash thoroughly with PBS (3 × 5 minutes).
  • Counterstain nuclei with DAPI (0.5 μg/mL) for 5 minutes.
  • Mount coverslips and image using confocal microscopy.
  • For quantification, analyze fluorescence intensity using ImageJ or similar software, or use flow cytometry for lysenin-stained cells.
In Vivo Administration Protocol

This compound has been successfully used in various animal models to inhibit SPT activity in vivo [5] [6] [2].

Materials:

  • This compound (Cayman Chemical, catalog #63150)
  • Vehicle: 10 g/L glucose solution in water (pH 3.5) with 1% ethanol, or saline with 25% ethanol for intravenous administration
  • Experimental animals (mice, rats, or sheep)

Procedure:

  • Prepare this compound fresh before each administration.
  • For oral administration in mice:
    • Suspend this compound in glucose/ethanol vehicle at appropriate concentration.
    • Administer by oral gavage at 0.375 mg/kg, 3 times per week [5].
  • For intravenous administration in sheep:
    • Dissolve this compound in ethanol to make 2 mg/mL stock.
    • Dilute in 25% ethanol/saline solution to final concentration.
    • Administer as bolus injection at 0.1-1.0 mg/kg body weight every 48 hours [6].
  • For intraperitoneal injection in mice:
    • Dissolve this compound in appropriate vehicle.
    • Inject at 0.1-1.0 mg/kg daily for 5 days [2].
  • Monitor animals for potential toxicity signs (weight loss, reduced activity).
  • Assess SPT inhibition by measuring sphingolipid levels in tissues (liver, kidney, lung) using mass spectrometry.

Quantitative Data on this compound-Mediated SPT Inhibition

Inhibition Efficacy Across Experimental Systems

Table 1: this compound Inhibition Parameters in Various Experimental Systems

Experimental System Effective Concentration Treatment Duration Observed Effects Citation
CHO cells (in vitro) 2.5 μM 72 hours >90% reduction in sphingomyelin; decreased membrane order and mechanical resistance [3]
L6 myotubes (in vitro) 10 μM 2-18 hours Amelioration of palmitate-induced insulin resistance; reduced ceramide accumulation [4]
Mouse model (in vivo, oral) 0.375 mg/kg 3×/week for 18 weeks Delayed radiation-induced pulmonary fibrosis; reduced S1P/DHS1P levels in lung [5]
Sheep model (in vivo, IV) 0.3 mg/kg/48h 17 days Decreased plasma and tissue ceramides without modified energy intake [6]
Mouse lymphocytes (in vitro) 10-100 nM 24-72 hours Inhibition of T-cell proliferation; induction of apoptosis [2]
Cell-free SPT assay IC50 ~ 1-10 nM 30 minutes >95% inhibition of enzymatic activity [1]
Sphingolipid Profile Changes Following this compound Treatment

Table 2: Effects of this compound on Sphingolipid Metabolism in Different Tissues/Cell Types

Sphingolipid Species Liver Plasma Skeletal Muscle Lung Adipose Tissue
Total Ceramide ↓ 40-60% ↓ 30-70% ↓ 20-40% ↓ 50-70% ↓ 40-60%
Sphingomyelin ↓ 50-70% ↓ 40-60% ↓ 30-50% ↓ 60-80% ↓ 50-70%
Sphinganine ↓ 60-80% ↓ 50-70% ↓ 40-60% ↓ 70-90% ↓ 60-80%
S1P ↓ 30-50% ↓ 20-40% ↓ 10-30% ↓ 40-60% ↓ 30-50%
DHS1P ↓ 50-70% ↓ 40-60% ↓ 30-50% ↓ 60-80% ↓ 50-70%

Arrows indicate direction of change following this compound treatment; percentages represent approximate ranges of reduction based on data from multiple studies [3] [5] [6].

Research Applications and Functional Studies

Insulin Resistance and Metabolic Studies

SPT inhibition by this compound has emerged as a valuable strategy for investigating the role of sphingolipids in metabolic diseases. In L6 myotubes, pretreatment with 10 μM this compound for 2 hours effectively prevented palmitate-induced insulin resistance, as demonstrated by restored insulin-stimulated glucose uptake and AKT phosphorylation [4]. The protective effects were associated with reduced ceramide accumulation and were more pronounced than those achieved by sphingosine kinase inhibition. In animal models, this compound administration (0.3-1.0 mg/kg) improved insulin sensitivity in obese and diabetic rodents, establishing the pathophysiological relevance of de novo sphingolipid synthesis in metabolic dysfunction. These findings support the investigation of SPT inhibition as a potential therapeutic strategy for type 2 diabetes and related metabolic disorders.

Pulmonary Fibrosis and Inflammation Models

In radiation-induced lung injury models, this compound treatment (0.375 mg/kg orally, 3 times weekly) significantly delayed the onset of pulmonary fibrosis and reduced collagen deposition [5]. This protective effect was associated with decreased expression of profibrotic markers including α-smooth muscle actin and reduced levels of sphingosine-1-phosphate (S1P) and dihydrosphingosine-1-phosphate (DHS1P) in lung tissue. Interestingly, these beneficial effects during the fibrotic phase contrast with the detrimental impact of SPT inhibition during early radiation pneumonitis, where S1P signaling appears to be protective. This temporal dichotomy highlights the complex, stage-dependent roles of sphingolipids in inflammatory processes and underscores the importance of timing when considering SPT inhibition as a therapeutic approach.

Cancer Cell Proliferation Studies

This compound has demonstrated anti-proliferative effects in various cancer models, including Merkel cell carcinoma, where SPT inhibition suppressed cell proliferation both in vitro and in vivo [7]. The mechanism involves disruption of sphingolipid-mediated signaling pathways essential for cancer cell survival and proliferation. Additionally, this compound treatment has been shown to modulate gene expression patterns in normal tissues, including induction of c-Myc expression in mouse liver [8], suggesting potential implications for cell cycle regulation and carcinogenesis. These findings support the investigation of SPT inhibition as a potential adjuvant approach in cancer therapy, particularly for malignancies dependent on sphingolipid signaling pathways.

The following diagram illustrates the experimental workflow for assessing SPT inhibition in cellular models:

Technical Considerations and Limitations

Optimal Experimental Design

When designing experiments with this compound, several critical factors should be considered to ensure meaningful results. First, dose-response relationships should be established for each new cell type or experimental system, as effective concentrations can vary significantly (typically 10 nM to 10 μM). Second, treatment duration must be optimized based on the specific research question - acute effects (2-6 hours) may reflect direct SPT inhibition, while chronic treatments (24-72 hours) allow for depletion of downstream sphingolipid pools. Third, serum concentration in culture media significantly impacts results, as serum contains sphingolipids that can be taken up by cells and partially compensate for de novo synthesis inhibition [3]. Using serum-free or low-serum conditions (0.04-0.5% FBS) enhances this compound efficacy but may require additional controls for nutrient deprivation effects.

Methodological Limitations and Alternatives

While this compound remains a valuable tool for SPT inhibition, researchers should be aware of its limitations. The potential for off-target effects increases at higher concentrations (>10 μM), though genetic studies using SPT-deficient cells have generally confirmed its specificity at appropriate doses [3]. Alternative approaches include RNA interference targeting SPTLC1, SPTLC2, or SPTLC3 subunits, which provides more specific but often incomplete inhibition. For certain applications, other SPT inhibitors such as L-cycloserine may be considered, though these generally exhibit lower potency and specificity compared to this compound. Additionally, researchers should consider that complete SPT inhibition may induce compensatory mechanisms including increased salvage pathway activity or changes in glycerophospholipid metabolism [3], which should be monitored in comprehensive studies.

Conclusion

This compound represents a powerful pharmacological tool for investigating sphingolipid biology through specific inhibition of serine palmitoyltransferase. The protocols and application notes presented here provide researchers with comprehensive methodologies for studying SPT function in both cell-free systems and cellular models, along with important technical considerations for experimental design and interpretation. As research continues to elucidate the diverse roles of sphingolipids in health and disease, this compound-based approaches will remain essential for dissecting the specific contributions de novo sphingolipid synthesis to various physiological and pathophysiological processes.

References

Myriocin Mechanism & Reversal Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Myriocin inhibits cell growth by blocking serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This leads to a global reduction of sphingolipids, which are crucial for cell signaling, membrane structure, and survival [1] [2].

The table below summarizes common issues, their potential causes, and solutions.

Reported Issue Possible Mechanism / Cause Suggested Reversal or Troubleshooting Strategy
Inhibition of Cell Growth / Viability [1] [3] Depletion of pro-growth sphingolipids like sphingosine-1-phosphate (S1P); cell cycle arrest (G2/M phase); induction of apoptosis. Supplement with sphinganine (e.g., 8 µM) [2] or sphingomyelin (e.g., 40 µM) [2] to bypass the SPT blockade.
Unintended Cytotoxicity [4] Accumulation of free sphingoid bases (sphinganine, sphingosine) due to inhibition of ceramide synthase (e.g., by fumonisin B1). Use a selective SPT inhibitor like this compound to prevent the initial accumulation of free sphingoid bases [4].
Reduced Membrane Integrity & Function [2] Drastic reduction in sphingomyelin and other sphingolipids, altering membrane biophysical properties (fluidity, mechanical resistance). Grow cells in standard medium (not SL-deficient) or co-supply sphingolipids to maintain membrane architecture [2].
Variable Effects Between Cell Lines Differences in basal sphingolipid metabolism, expression of death receptors (e.g., DR4), or reliance on specific signaling pathways [3]. Pre-test this compound sensitivity and optimize dosage. Consider cell-type specific effects on apoptosis (e.g., via DR4/TRAIL pathway) [3].

Experimental Protocols for Key Assays

Cell Growth Inhibition and Viability Assay

This protocol is adapted from methods used to study this compound's effects on melanoma and lung cancer cells [1] [3].

  • Cell Seeding: Plate cells (e.g., B16F10 melanoma, A549 or NCI-H460 lung cancer) in multi-well plates at a density of 10^5 cells per well in complete growth medium (e.g., RPMI 1640 with 10% FBS). Incubate for 24 hours.
  • This compound Treatment: Prepare this compound in a suitable vehicle (e.g., ethanol, final concentration ≤0.05%). Replace the medium with fresh medium containing the vehicle (control) or various concentrations of this compound (e.g., 1 µM, 10 µM).
  • Cell Counting: After 24-96 hours of exposure, detach the cells using trypsin-EDTA and count them with a hemocytometer or automated cell counter. Express results as a percentage of the control cell count [1].
  • DNA Synthesis (Proliferation) Assay: During the treatment period, pulse-label cells with [3H]-thymidine (2 µCi/mL) for 4 hours. Wash cells, precipitate DNA with ice-cold trichloroacetic acid, and measure incorporated radioactivity with a liquid scintillation counter [1].
  • Viability / Apoptosis Assay: Use flow cytometry to analyze cells stained with Annexin-V-FITC and propidium iodide (PI) to distinguish live (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), and late apoptotic/necrotic (Annexin-V+/PI+) populations [2].
Strategy to Reverse Growth Inhibition via Sphingolipid Supplementation

This protocol is based on experiments in CHO cells [2].

  • Inhibit SPT: Treat cells with this compound (e.g., 2.5 µM) in sphingolipid-deficient medium (containing 0.04% FBS) to deplete endogenous sphingolipid synthesis.
  • Prepare Supplement: Sonicate sphinganine (or sphingomyelin) in the culture medium to create a stock solution.
  • Co-supplementation: Add the sphinganine solution to the culture medium of this compound-treated cells. A final concentration of 8 µM sphinganine has been shown to restore about 78% of control growth [2].
  • Assess Recovery: After 72 hours, count cells and compare growth to this compound-treated cells without supplementation and vehicle-treated controls.

This compound Signaling Pathway and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the molecular mechanism of this compound and a generalized experimental workflow for studying its effects.

This compound's Mechanism of Action and Functional Outcomes

G This compound inhibits sphingolipid synthesis, impacting cell growth and survival (Width: 760px) This compound This compound SPT SPT This compound->SPT Inhibits DR4 DR4 This compound->DR4 Induces (in some cells) Sphingolipids Sphingolipids SPT->Sphingolipids Synthesizes Ceramide Ceramide Sphingolipids->Ceramide S1P S1P Sphingolipids->S1P Apoptosis Apoptosis Ceramide->Apoptosis p53_p21 p53_p21 Ceramide->p53_p21 G2M_Arrest G2M_Arrest S1P->G2M_Arrest Depletion Promotes CyclinB1_cdc2 CyclinB1_cdc2 p53_p21->CyclinB1_cdc2 Represses CyclinB1_cdc2->G2M_Arrest DR4->Apoptosis Activates

This diagram shows that this compound inhibits SPT, leading to reduced levels of all sphingolipids. The depletion of key signaling lipids triggers multiple downstream events, including cell cycle arrest and apoptosis [1] [3].

Experimental Workflow for this compound Studies

G General workflow for this compound cell culture experiments (Width: 760px) Start Plate Cells (e.g., B16F10, A549) Treat Treat with this compound (Vehicle as Control) Start->Treat Analyze Analyze Outcomes Treat->Analyze Reverse Reversal Attempt? Analyze->Reverse Sub_A Phenotypic Analysis Reverse->Sub_A No Sub_B Mechanistic Analysis Reverse->Sub_B No Supplement Co-supplement with Sphinganine / SM Reverse->Supplement Yes A1 Cell Counting & Viability A2 DNA Synthesis Assay A3 Cell Cycle Analysis (FACS) A4 Apoptosis Assay (Annexin V/PI) B1 Western Blot (e.g., p53, p21) B2 Sphingolipid Profiling (HPLC/MS) B3 Membrane Studies (e.g., Lysenin Staining) Supplement->Sub_A Supplement->Sub_B

This workflow provides a logical sequence for conducting experiments, from initial treatment and phenotypic analysis to more in-depth mechanistic studies and reversal attempts [1] [2].

References

myriocin solubility improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

Myriocin's Solubility Profile

The table below summarizes the available quantitative data on this compound's solubility in different solvents, which is the starting point for developing any formulation [1] [2].

Solvent Solubility Notes
DMSO ~2 mg/mL (∼5 mM) Requires warming to 60°C [1].
Methanol ~2 mg/mL [2] -
Water Very low / Practically insoluble Classified as a poorly water-soluble drug [3] [4] [5].

Strategies for Solubility and Bioavailability Enhancement

While the search results do not contain explicit, step-by-step protocols specifically for this compound, the following well-established pharmaceutical techniques are directly applicable. The choice of method often depends on the intended route of administration and the required dosage.

  • Use of Cosolvents and Surfactants: This is a straightforward and commonly used approach. This compound has been successfully prepared for in vivo studies using a stock solution in DMSO, which is then diluted in a sterile saline solution or a medium containing a dispersant like Nonidet P-40 [6] [7]. Another documented method uses DMSO followed by dilution in corn oil [1].
  • Nanocarrier Systems: This is a promising advanced delivery method for this compound. One study reported significantly improved outcomes when this compound was delivered in vivo via Solid Lipid Nanoparticles (SLNs) [8]. The this compound-loaded SLNs were prepared and then diluted in sterile saline for administration, demonstrating an effective formulation to overcome solubility and delivery barriers [8].
  • Solid Dispersion and Particle Size Reduction: These are broad, well-validated categories for solubility enhancement [3] [4]. Techniques like spray drying, co-precipitation, and nanocrystal technology can increase the surface area and disrupt the crystal lattice of a drug, thereby enhancing its dissolution rate. While these are highly applicable, the search results do not provide specific examples of their use with this compound.
  • Salt Formation and Prodrugs: Creating a salt or a prodrug of the active molecule are common chemical modification strategies to improve solubility and bioavailability [5]. The development of FTY720 (fingolimod) from this compound is a prime example of structurally modifying a lead compound to eliminate chiral centers and improve pharmacological properties, though it's noted that FTY720 itself has a different mechanism of action [9].

Experimental Workflow for Formulation Development

The following diagram outlines a logical approach to selecting and testing a solubility enhancement strategy for a compound like this compound.

G cluster_strategy Enhancement Strategies Start Start: Poorly Soluble this compound Step1 Analyze Physicochemical Properties Start->Step1 Step2 Select Initial Strategy Step1->Step2 Step3 Prepare Formulation Step2->Step3 A Cosolvent/Surfactant Systems Step4 In Vitro/In Vivo Evaluation Step3->Step4 End Optimize or Scale-Up Step4->End B Nanocarrier Delivery (e.g., SLN) C Particle Size Reduction D Solid Dispersions

Frequently Asked Questions

What is the simplest way to dissolve this compound for a cell culture experiment? For initial in vitro work, preparing a stock solution in DMSO is the most straightforward method. A typical protocol involves dissolving the powder in DMSO with brief warming to 37-60°C, followed by sterile filtration. This stock can then be diluted into the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (e.g., 0.1-0.5%) [1].

Are there any stability concerns with this compound solutions? Yes. Stock solutions in DMSO are typically stored at -20°C for up to one month or -80°C for up to six months. To maintain stability and prevent inactivation, it is crucial to avoid repeated freeze-thaw cycles by aliquoting the stock solution [1].

My research requires intravenous administration of this compound. What formulation approach should I consider? For IV delivery, where a clear, aqueous solution is essential, a nanocarrier system like the Solid Lipid Nanoparticles (SLNs) described in the literature is a suitable approach [8]. Alternatively, developing a complex formulation using a cyclodextrin or a micellar solution with pharmaceutically accepted surfactants could be investigated, as these are standard techniques for parenteral delivery of hydrophobic drugs [4] [5].

References

Myriocin-Induced Apoptosis: Mechanisms & Quantitative Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key apoptotic mechanisms and quantitative effects of myriocin across different cell models, based on current research.

Cell Type / Model Primary Apoptotic Mechanism Key Signaling Molecules & Pathways Quantitative Effects & Notes Source
Lung Cancer Cells (A549, NCI-H460) Activation of Death Receptor (DR4) pathway; synergistic effect with TRAIL, docetaxel, and cisplatin. ↑ DR4, p-JNK, p-p38 Induces expression of death receptors (DRs). Combination therapies show synergistic growth inhibition. [1]
Melanoma Cells (B16F10) Cell cycle arrest at G2/M phase; inhibition of cell population growth. ↓ cdc25C, cyclin B1, cdc2; ↑ p53, p21waf1/cip1 Levels of ceramide, sphingomyelin, sphingosine, and S1P were reduced by ~86%, 57%, 75%, and 38%, respectively. [2]
T-cells (AICD model) Inhibition of early caspase activation in CD95-mediated apoptosis; does not affect CD95/L expression. Sphinganine-dependent Fumonisin B1 (ceramide synthase inhibitor) did not prevent apoptosis, highlighting role of sphinganine, not ceramide. [3]
General Mechanism Disruption of the "Sphingolipid Rheostat"; reduction of pro-survival S1P. ↓ Sphingolipid intermediates → ↓ S1P Shifts balance from pro-survival (S1P) to pro-death signals. Apoptotic effect is often counteracted by S1P. [4] [5] [6]

Troubleshooting FAQ: this compound and Apoptosis

  • Q1: My treatment with this compound does not induce significant apoptosis in my cell model. What could be the reason?

    • A: The efficacy of this compound is highly cell-type and context-dependent. Some cells may rely more on the salvage pathway for sphingolipid synthesis rather than the de novo pathway that this compound inhibits. Furthermore, the presence of sphinganine or S1P in the serum of your culture medium could potentially counteract the effect. It is advisable to use low-serum or serum-free conditions during treatment and consider supplementing with specific sphingolipids to confirm the mechanism [7].
  • Q2: Why does fumonisin B1 (a ceramide synthase inhibitor) not block apoptosis in my T-cell model, while this compound does?

    • A: Research indicates that in activation-induced cell death (AICD) of T-cells, the critical sphingolipid intermediate is not ceramide, but sphinganine. This compound blocks the production of sphinganine, thereby inhibiting apoptosis. Conversely, fumonisin B1 blocks a step after sphinganine, allowing this key intermediate to accumulate and promote cell death. This suggests that sphinganine itself, not ceramide, plays a crucial role in this specific apoptotic pathway [3].
  • Q3: How can I confirm that this compound is effectively inhibiting sphingolipid synthesis in my cells?

    • A: The most direct method is to measure the levels of key sphingolipids (e.g., sphinganine, ceramide, S1P) using HPLC or mass spectrometry-based lipidomics after drug treatment [2] [8]. A functional and accessible assay is the lysenin-staining protocol. Lysenin is a peptide that binds specifically to sphingomyelin (SM). A successful this compound treatment will significantly reduce lysenin staining, which can be quantified by flow cytometry or visualized by confocal microscopy [7].

Detailed Experimental Protocols

Protocol 1: Assessing Sphingolipid-Dependent Apoptosis via Lysenin Staining and Flow Cytometry [7]

This protocol is ideal for confirming this compound's effect on sphingomyelin levels in the plasma membrane.

  • Application: Validating the efficacy of SPT inhibition and its impact on membrane composition.
  • Key Findings: this compound treatment (2.5 µM) in CHO cells under sphingolipid-deficient medium for 72 hours led to an almost complete loss of lysenin signal, indicating drastic SM depletion.
  • Workflow:

The following diagram outlines the key steps for preparing and analyzing cells using this method:

G Start Start: Seed cells A Treat with this compound (e.g., 2.5 µM in low-SL medium) Start->A B Incubate for 24-72h A->B C Harvest cells B->C D Stain with NT-lysenin-mCherry C->D E Analyze via Flow Cytometry D->E F Result: Quantify mCherry fluorescence intensity E->F

  • Detailed Steps:
    • Cell Culture & Treatment: Seed your cells (e.g., CHO, HeLa) and allow them to adhere. Treat with your chosen this compound concentration (a common range is 1-10 µM) in a medium with low fetal bovine serum (e.g., 0.04-2%) to minimize external sphingolipid intake. Include a vehicle control.
    • Incubation: Incubate cells for 24 to 72 hours. A longer incubation (up to 72h) may be required for near-complete SM depletion.
    • Staining: Harvest cells and stain with a non-toxic, recombinant lysenin protein tagged with mCherry (NT-lysenin-mCherry). Follow the manufacturer's protocol for staining concentration and duration (typically 30-60 minutes on ice).
    • Analysis: Analyze the stained cells using a flow cytometer equipped with a laser and filter set for mCherry (excitation ~587 nm, emission ~610 nm). A significant rightward shift in the fluorescence histogram of treated cells compared to the control indicates a reduction in sphingomyelin.

Protocol 2: Measuring Apoptotic Induction via Death Receptor and Caspase Pathways [1] [3]

This protocol is suited for investigating the intrinsic apoptotic pathway, particularly in cancer cells.

  • Application: Confirming the activation of the DR4 pathway and mitochondrial apoptosis.
  • Key Findings: this compound treatment in lung cancer and melanoma cells induced DR4 expression, activated JNK/p38, and triggered mitochondrial cytochrome c release.
  • Workflow:

The experimental workflow involves treating cells and analyzing key apoptotic markers through western blot and immunofluorescence, as shown below:

G Start Start: Seed and treat cells with this compound A Harvest protein lysates at various time points Start->A B Perform Western Blot A->B C Probe for key markers: DR4, p-JNK, p-p38, Cytochrome c B->C D Use immunofluorescence to visualize Cytochrome c release from mitochondria C->D Result Result: Increased marker expression and Cytochrome c release confirm apoptosis D->Result

  • Detailed Steps:
    • Cell Treatment: Seed and treat cells as described in Protocol 1.
    • Western Blot Analysis:
      • Harvest cells and prepare protein lysates.
      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
      • Probe the membrane with primary antibodies against targets such as DR4, p-JNK, p-p38, and cytochrome c.
      • Use appropriate HRP-conjugated secondary antibodies and detect using chemiluminescence. An increase in the levels of these proteins indicates pathway activation.
    • Cytochrome c Release Assay (Immunofluorescence):
      • Plate cells on glass coverslips and treat with this compound.
      • Fix cells, permeabilize, and stain with an anti-cytochrome c antibody.
      • Co-stain with a mitochondrial marker (e.g., Mitotracker).
      • Visualize using confocal microscopy. In healthy cells, cytochrome c staining will be punctate and colocalized with mitochondria. Upon apoptosis induction, it will display a diffuse cytosolic pattern.

Sphingolipid Pathway and this compound's Mechanism of Action

The following diagram illustrates the core sphingolipid pathway, highlighting the site of this compound inhibition and the pivotal "sphingolipid rheostat" that regulates cell fate.

G PalmitoylCoA Palmitoyl-CoA & L-serine Sphinganine Sphinganine (Key intermediate in T-cell AICD) PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide (Pro-apoptotic) Dihydroceramide->Ceramide S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Ceramide->S1P SphK1/2 invisible This compound This compound inhibits SPT This compound->PalmitoylCoA inhibits FumonisinB1 Fumonisin B1 inhibits CerS FumonisinB1->Sphinganine inhibits

Key Technical Notes

  • The Sphingolipid Rheostat is Central: The core concept is the balance between ceramide/sphingosine (pro-death) and S1P (pro-survival) [4]. This compound induces apoptosis primarily by depleting the entire pool of sphingolipid intermediates, thereby reducing the levels of pro-survival S1P. Exogenous S1P has been experimentally shown to counteract this compound-induced apoptosis [5] [6].
  • Cell-Type Specificity is Crucial: The downstream execution of apoptosis varies. Some cells, like lung cancers, strongly activate the DR4 pathway [1], while others, like melanoma, initiate cell cycle arrest [2]. Always tailor your detection methods to your specific model.
  • Consider Sphinganine's Unique Role: Be aware that in certain immune cell contexts, the intermediate sphinganine, not ceramide, is the critical effector for apoptosis [3]. This explains why fumonisin B1 does not block death in these models.

References

myriocin lymphocyte depletion management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Why does myriocin cause lymphocyte depletion? this compound is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [1]. Sphingolipid intermediates, particularly sphinganine, are crucial for T-cell function and survival. By depleting these lipids, this compound disrupts essential signaling pathways, leading to a reduction in T-cell populations, especially in the thymus and spleen [2] [3].
  • Which lymphocyte populations are most affected? In vivo studies on BALB/c mice show that the thymus is highly sensitive. Dosing at 1.0 mg/kg daily for 5 days significantly reduced total thymic cellularity, with CD4+ and CD4+/CD8+ double-positive T-lymphocyte populations being particularly vulnerable. The spleen also showed a significant reduction in the CD4+ population at this dose [3].
  • Can this lymphocyte depletion be reversed? Research indicates that the effect is related to the depletion of sphingolipid intermediates. One study found that adding sphinganine, an intermediate in ceramide synthesis, back to the culture medium completely reversed the inhibitory effect of this compound on Activation-Induced Cell Death (AICD) in T-cell hybridomas [2]. This suggests the depletion is mechanistically linked to sphinganine levels.

Experimental Protocols & Data

Here are detailed methodologies for key experiments cited in the literature, which you can use as a reference for your own work.

1. Protocol: Assessing Lymphocyte Depletion in a Mouse Model This in vivo protocol is adapted from a study investigating the impact of this compound on thymic and splenic T-cells [3].

  • Animals: Male BALB/c mice.
  • Dosing: Administer this compound via intraperitoneal (i.p.) injection at 0, 0.1, 0.3, and 1.0 mg/kg body weight.
  • Treatment Schedule: Inject daily for 5 consecutive days.
  • Tissue Collection: Harvest thymus and spleen at the study endpoint.
  • Analysis:
    • Cellularity: Assess total cellularity of thymus and spleen using a hemocytometer or automated cell counter.
    • Phenotyping: Use flow cytometry to analyze T-cell populations (e.g., CD4+, CD8+, CD4+/CD8+ double-positive).
    • Sphingolipid Analysis: Measure sphinganine levels in the thymus using liquid chromatography with tandem mass spectrometry (LC-MS/MS) to correlate with lymphocyte depletion.

2. Protocol: Reversing this compound's Effects with Sphinganine in Cell Culture This in vitro protocol demonstrates how to test the specificity of this compound's action and reverse its effects [2].

  • Cell Line: T-cell hybridomas or primary T-cell blasts.
  • Treatment:
    • Treat cells with this compound (e.g., 2.5 μM) to inhibit SPT.
    • To test for reversal, supplement the culture medium with sphinganine. A study successfully used an 8 µM final concentration [4].
  • Readout: Assess the reversal of this compound's effect by measuring AICD or other relevant T-cell functions.

3. Protocol: General Cell Culture and Viability Assessment This is a standard workflow for in vitro studies with this compound, consolidating common practices from multiple sources [4] [5].

  • Cell Seeding: Plate cells (e.g., CHO, B16F10 melanoma, T-cell lines) in appropriate multi-well plates and allow for adhesion/overnight growth.
  • This compound Treatment:
    • Prepare a stock solution of this compound in methanol (e.g., 2 mg/mL) [1].
    • Dilute the stock into the culture medium to achieve the desired final concentration (a common range is 0.1 μM–50 μM) [1]. Critical: Ensure the final methanol concentration does not exceed 0.1% to avoid solvent toxicity [1].
    • Incubate for 24-96 hours, depending on the assay.
  • Viability/Growth Readouts:
    • Cell Counting: Use a hemocytometer or automated cell counter for direct counts [5].
    • Metabolic Assays: Use MTT, CellTiter-Glo, or similar assays [1].
    • Viability Staining: Use flow cytometry with Annexin-V and Propidium Iodide (PI) to distinguish between live, apoptotic, and dead cells [4].

Quantitative Data Summary

The table below summarizes key quantitative findings from the literature to help you plan and benchmark your experiments.

Model System This compound Dose Key Findings on Lymphocytes/Lymphoid Organs Source
BALB/c mice (in vivo) 0.3 & 1.0 mg/kg (i.p., 5 days) Thymus: Dose-dependent reduction in cellularity; significant at 1.0 mg/kg. Spleen: CD4+ population significantly reduced at 1.0 mg/kg. [3]
T-cell hybridomas & blasts (in vitro) 2.5 μM Effectively blocked Activation-Induced Cell Death (AICD). This effect was reversed by sphinganine supplementation. [2] [4]
CHO cells (in vitro) 2.5 μM 84% cell viability after 72 hrs (Annexin-V/PI staining). Growth inhibition in low-serum medium was reversed with sphinganine (8 µM) or SM (40 µM). [4]

Mechanism and Workflow Diagrams

The following diagrams illustrate the molecular mechanism of this compound-induced lymphocyte depletion and a generalized experimental workflow.

G This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT Inhibits Depletion Depletion of Sphingolipid Intermediates SPT->Depletion TCellEffect Disruption of T-cell Signaling & Survival Pathways Depletion->TCellEffect Reversal Effect Reversed by Sphinganine Supplementation Depletion->Reversal Outcome Reduction in T-cell Populations (Especially CD4+ & CD4+/CD8+) TCellEffect->Outcome

Diagram 1: Proposed mechanism for this compound-induced lymphocyte depletion. This compound inhibits SPT, leading to a depletion of key sphingolipids. This disrupts T-cell signaling and survival, ultimately reducing T-cell counts. The effect can be reversed by supplementing with sphinganine [2] [3].

G Start Define Experimental Model A In Vivo Mouse Study Start->A B In Vitro Cell Culture Start->B C Dose & Treatment A->C B->C D1 e.g., 0.1-1.0 mg/kg i.p. 5 consecutive days C->D1 D2 e.g., 0.1-50 µM 24-96 hours C->D2 E Include Controls & Sphinganine Reversal Group D1->E D2->E F Analysis & Readout E->F G1 Tissue Collection: Thymus, Spleen F->G1 G2 Cell Harvest F->G2 H1 Flow Cytometry (T-cell phenotyping) G1->H1 H3 LC-MS/MS (Sphingolipid analysis) G1->H3 G2->H1 H2 Cell Viability/Growth Assays G2->H2 G2->H3

Diagram 2: Generalized experimental workflow for studying this compound-induced lymphocyte depletion. The protocol branches for in vivo or in vitro models, incorporates critical dosing and reversal steps, and concludes with key analytical endpoints [4] [5] [3].

Troubleshooting Guide

  • Uexpected High Cell Death in Control Groups: This is likely due to solvent cytotoxicity. Solution: Strictly ensure the final concentration of methanol (or DMSO) in your culture media is ≤0.1% [1]. Always include a vehicle-only control.
  • Lack of Observed Effect in In Vitro Models: The chosen dose may be too low, or the treatment duration too short. Solution: Perform a dose-response curve (e.g., 0.1-50 µM) and a time-course experiment. For T-cell specific effects, consider using specialized media and activation conditions [2].
  • Inconsistent Results Between Experiments: This could be caused by batch-to-batch variability of this compound or differences in cell passage number. Solution: Use high-purity (≥98%) this compound and purchase sufficient quantity from the same batch for a single project. Use low-passage cells and document their status [1].

References

myriocin treatment side effects bradycardia

Author: Smolecule Technical Support Team. Date: February 2026

Documented Effects of Myriocin in Research

The table below summarizes the key findings and observed side effects of this compound from recent studies.

Study Focus / Model Reported Effects of this compound Mention of Bradycardia
Neuroprotection (HT22 cells) [1] Reduced ferroptosis & oxidative damage; protective. No
Lipotoxic Cardiomyopathy (Mice) [2] Improved heart function & survival; beneficial. No
Immunosuppression (Mice) [3] Reduced T-lymphocyte populations; toxic effect. No
Myocardial Injury (Mice) [4] Reduced inflammation & improved metabolism; protective. No
Chondrocyte Degeneration [5] Alleviated cell degeneration; protective. No
Plasma Membrane Effects (CHO cells) [6] Altered membrane properties; research tool effect. No

Other Documented Toxicities to Consider

While bradycardia is not reported, you should be aware of other significant side effects when designing experiments:

  • Immunosuppression: This is the most consistently reported adverse effect. A study in BALB/c mice found that this compound treatment significantly decreased T-lymphocyte populations in the thymus and spleen, with CD4+ cells being the most affected [3].
  • Gastrointestinal Toxicity: Initial research noted that severe gastrointestinal toxicity in laboratory animals limited the therapeutic potential of this compound [3].
  • Cell Growth Impact: In vitro studies with CHO cells showed that this compound treatment could significantly slow the cell division rate, especially when the cells were grown in sphingolipid-deficient medium [6].

Guidance for Your Experimental Design

Given the absence of direct evidence for bradycardia, here is a logical approach to address this potential issue in your research:

  • Consult Broader Literature: Investigate whether bradycardia is a known effect of other compounds that target the sphingolipid pathway, which might suggest a possible, albeit unreported, risk with this compound.
  • Design Specific Safety Studies: If cardiovascular side effects are a concern for your specific application (e.g., in vivo drug development), you should proactively design studies to monitor them. Key parameters to measure include:
    • Heart Rate and Rhythm: Use electrocardiography (ECG) in animal models to directly detect bradycardia or other arrhythmias.
    • Blood Pressure: Monitor for hypotension, which can sometimes be associated with a low heart rate.
    • Plasma Electrolytes: Check for imbalances in calcium, magnesium, and potassium, which are common culprits in drug-induced bradycardia [7].
  • Implement Standard Monitoring: Even without specific cardiovascular concerns, general toxicity screening in live models should include routine monitoring of vital signs, which would capture significant bradycardia.

Experimental Protocol for Assessing Cardiovascular Toxicity

For researchers needing to evaluate the potential for this compound or similar compounds to cause bradycardia, the following in vivo protocol can serve as a starting point.

G Start Start: In Vivo Cardiovascular Safety Assessment A1 Administer this compound (Dose, Route, Duration) Start->A1 A2 Control Group (Vehicle) Start->A2 M1 Continuous ECG Monitoring (Holter/Telemetry) A1->M1 A2->M1 M2 Regular BP Measurements M1->M2 E1 Data Analysis: Heart Rate, Arrhythmias, Intervals M1->E1 M3 Blood Sampling (Electrolytes, Troponin) M2->M3 M2->E1 M3->E1 E2 Compare vs. Control Group E1->E2 End Report: Presence/Absence of Bradycardia E2->End

Methodology Details:

  • Animal Model: Wild-type or disease-model rodents (e.g., C57BL/6 mice).
  • Dosing: this compound is typically administered via intraperitoneal injection or oral gavage. Doses found in literature range from 0.3 mg/kg/day to 1.0 mg/kg/day in dietary studies, but optimization may be required [2] [3] [4].
  • ECG Monitoring: Implant telemetry transmitters for continuous, unrestrained ECG data collection over 24 hours post-dosing. Alternatively, use restraint-based ECG systems for shorter, periodic recordings. Key parameters to analyze: Heart Rate (HR), PR Interval, QRS Duration, QT Interval [8].
  • Blood Pressure: Use tail-cuff plethysmography or telemetry.
  • Biomarker Analysis: Collect plasma via terminal or retro-orbital bleeding. Analyze using:
    • Electrolyte Kits: Commercially available kits for calcium, magnesium, potassium.
    • Cardiac Troponin-I ELISA: To assess cardiomyocyte damage.

References

myriocin SPT inhibition specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Specificity Validation

Myriocin is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [1] [2] [3]. Its inhibition blocks the condensation of serine and palmitoyl-CoA, preventing the formation of all downstream sphingolipids, including ceramides and sphingosine-1-phosphate (S1P) [2] [3] [4].

To confirm that observed effects are due to specific SPT inhibition, you can use the following validation strategies:

Validation Method Experimental Readout Expected Result with Specific Inhibition
Sphingomyelin (SM) Detection Lysenin staining (lysentin binds specifically to SM) [1] Marked decrease in lysenin signal [1].
Lipidomics Analysis LC-MS/MS measurement of sphingolipids [5] Decreased levels of dihydrosphingosine (dhSph), ceramides (Cer), sphingomyelin (SM), and sphingosine-1-phosphate (S1P) [5].
Genetic Knockout Correlation Compare with SPTLC1 or SPTLC2 knockout cell lines (e.g., LY-B cells) [1] Biophysical (e.g., membrane fluidity) and biochemical changes should align between inhibited and genetically modified cells [1].
Rescue with Sphingoid Bases Cell growth/viability assay [1] Adding sphinganine (or SM) to culture medium restores growth of this compound-treated cells [1].

The diagram below illustrates the sphingolipid biosynthesis pathway and this compound's specific inhibition point.

G Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Complex Palmitoyl_CoA->SPT L_Serine L-Serine L_Serine->SPT KetoDHS 3-keto-dihydrosphingosine SPT->KetoDHS This compound This compound This compound->SPT Inhibits Dihydrosphingosine Dihydrosphingosine KetoDHS->Dihydrosphingosine Ceramide Dihydroceramide / Ceramide Dihydrosphingosine->Ceramide Complex_SL Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramide->Complex_SL

Experimental Protocols for Key Assays

Here is a detailed methodology for measuring SPT activity, adapted from a established protocol [6].

SPT Activity Assay in Isolated Membranes [6]

This cell-free system tests SPT response to elevated sphingolipids and is useful for inhibitor studies.

  • Materials & Reagents:

    • HeLa cell membranes (or other mammalian cell lines)
    • L-[3H(G)]-Serine
    • Palmitoyl-CoA
    • This compound (positive control for inhibition)
    • Pyridoxal 5'-phosphate (PLP)
    • Digitonin
    • Ceramide analogs (e.g., C8-ceramide) for regulation studies
    • Scintillation counter
  • Procedure:

    • Prepare Reaction Mix: Combine isolated membranes (10-20 µg protein) with 50 µM Palmitoyl-CoA, 0.5 mM L-[3H(G)]-Serine, 50 µM Pyridoxal 5'-phosphate, and 0.025% Digitonin in a total volume of 200 µL.
    • Inhibit SPT (Control): Include a reaction with 1-10 µM this compound.
    • Test Lipid Regulation: For studies on SPT-ORMDL complex regulation, pre-incubate membranes with ceramide (e.g., C6-ceramide) [7].
    • Incubate: Conduct reactions at 37°C for 20-60 minutes.
    • Stop Reaction & Extract Lipids: Add 0.5 mL of chloroform:methanol (2:1) and 50 µL of 4M NaOH. Vortex and centrifuge.
    • Separate & Quantify: Transfer the organic phase to a new tube. Wash with alkaline methanol and water. Transfer the final organic phase to a scintillation vial, dry, add scintillation fluid, and count radioactivity.

The workflow for this assay is summarized below:

G A Prepare Isolated Cell Membranes B Set Up SPT Reaction (L-[3H]-Serine, Palmitoyl-CoA, Cofactors) A->B C Apply Treatment (this compound, Ceramide, Vehicle) B->C D Incubate at 37°C C->D E Stop Reaction & Extract Lipids D->E F Measure Radioactivity in Lipid Fraction E->F

Troubleshooting Common Experimental Issues

Q1: this compound treatment shows no effect on cell growth or sphingolipid levels. What could be wrong?

  • Cause 1: Insufficient inhibitor concentration or duration. SPT is a tightly regulated enzyme. Cells may need prolonged exposure for effects to manifest.
  • Solution: Perform a dose-response curve. Note that in some cell types, a significant reduction in sphingomyelin (measured by lysenin staining) may require up to 72 hours of treatment [1].
  • Cause 2: Uptake of exogenous sphingolipids from serum.
  • Solution: For a more severe sphingolipid depletion, combine this compound treatment with culture in sphingolipid-deficient medium (e.g., using low concentrations of delipidated FBS) [1].

Q2: How can I distinguish between the effects of SPT inhibition and potential off-target effects of this compound?

  • Solution: Use a genetic control. Compare your results with those obtained from a cell line with a defective SPT (e.g., the LY-B CHO cell line). A good agreement between the effects of chemical inhibition and genetic mutation reinforces the specificity of this compound [1].

Q3: this compound treatment is too toxic for my long-term in vivo study.

  • Solution: Consider alternative dosing regimens. Studies in mouse models have used lower doses administered intermittently (e.g., 0.375 mg/kg, orally, three times per week) with successful outcomes in reducing fibrosis and modulating lipid metabolism [3].

References

myriocin yeast resistance mechanisms SLI1 gene

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Myriocin Resistance & the SLI1 Gene

Q: What is the primary gene responsible for this compound resistance in yeast? A: The SLI1 (YGR212W) gene is a major gene that confers resistance to the sphingolipid biosynthesis inhibitor ISP-1 (this compound) in Saccharomyces cerevisiae (yeast) [1].

Q: What is the molecular function of the Sli1p protein? A: Sli1p is an ISP-1 N-acetyltransferase. It enzymatically inactivates this compound inside the cell by converting it into N-acetyl-ISP-1 [1].

Q: How does this acetylation lead to resistance? A: The product of this reaction, N-acetyl-ISP-1, has a much lower ability to inhibit the target enzyme serine palmitoyltransferase (SPT). It also does not inhibit the growth of yeast cells, effectively neutralizing the drug [1].

Q: How does SLI1 interact with other resistance genes? A: SLI1 cooperates with YPK1/SLI2, a serine/threonine kinase. However, the increased resistance to ISP-1 gained from overexpressing YPK1 is almost abolished in a sli1-null background, indicating that Sli1p is a major contributor to the resistance mechanism [1].

Key Experimental Findings on SLI1

For a quick overview, the table below summarizes the core characteristics and experimental findings related to the SLI1 gene.

Aspect Description / Finding
Gene Name SLI1 (YGR212W) [1]
Protein Function ISP-1 N-acetyltransferase [1]
Mechanism of Resistance Acetylation of this compound (ISP-1) to form N-acetyl-ISP-1, a much less active compound [1]
Effect of Deletion (sli1-Δ) Markedly decreased IC₅₀ for ISP-1 (increased sensitivity) compared to the parental strain [1]
Key Genetic Interaction Resistance induced by YPK1 overexpression is dependent on SLI1 [1]
In Vitro Activity Sli1p converts ISP-1 into N-acetyl-ISP-1 in a cell-free system [1]

Experimental Workflow: Studying SLI1-Mediated Resistance

For researchers looking to investigate this mechanism, the following core methodologies were used in the foundational study [1].

  • 1. Gene Characterization: The SLI1 (YGR212W) gene was identified and its sequence analyzed. It was noted to have weak similarity to known alcohol acetyltransferases (Atf1p, Atf2p) [1].
  • 2. Phenotypic Analysis of Knockout:
    • A sli1-null strain was created.
    • The growth of this mutant strain was compared to the parental wild-type strain in the presence of increasing concentrations of ISP-1.
    • The IC₅₀ (half-maximal inhibitory concentration) for the mutant was determined to be significantly lower, confirming its hypersensitivity to the drug [1].
  • 3. Biochemical Assay for Enzyme Function:
    • Sli1p was incubated with ISP-1 in vitro.
    • The reaction product was analyzed and confirmed to be N-acetyl-ISP-1, demonstrating direct enzymatic activity [1].
  • 4. Functional Analysis of the Metabolite:
    • The synthesized N-acetyl-ISP-1 was tested for its ability to:
      • Inhibit the growth of yeast cells.
      • Inhibit serine palmitoyltransferase (SPT) activity in a separate assay.
    • In both tests, N-acetyl-ISP-1 showed significantly lower activity compared to the original this compound [1].

Mechanism of SLI1-Mediated this compound Resistance

The diagram below illustrates the mechanism by which the SLI1 gene confers resistance to this compound in yeast.

architecture This compound This compound Sli1p Sli1p This compound->Sli1p Enters cell SPT_Enzyme SPT_Enzyme This compound->SPT_Enzyme Inhibits Acthis compound Acthis compound Sli1p->Acthis compound N-acetyltransferase Activity Acthis compound->SPT_Enzyme Weak Inhibition Growth_Inhibition Growth_Inhibition SPT_Enzyme->Growth_Inhibition Normal Function Prevents

Troubleshooting Guide

Problem: Yeast strains show unexpected sensitivity to this compound.

  • Potential Cause 1: The strain may have a non-functional or deleted SLI1 allele.
    • Solution: Genotype the strain to confirm the status of the SLI1 locus. Use a known wild-type strain as a positive control for resistance.
  • Potential Cause 2: The working concentration of this compound is too high, overwhelming the resistance mechanism.
    • Solution: Perform a dose-response curve with your specific strain to determine the appropriate IC₅₀ and use a concentration within the resistant range.

Problem: In vitro acetyltransferase assay shows no activity.

  • Potential Cause: The protein extract containing Sli1p may be inactive due to degradation or improper preparation.
    • Solution: Ensure fresh, protease-free extracts are used. Include a positive control (e.g., a strain overexpressing SLI1) and confirm protein concentration and integrity.

References

myriocin sphingolipid depletion compensation mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Compensation Mechanisms & Experimental Evidence

When you inhibit sphingolipid synthesis with myriocin, cells don't remain passive. They activate several homeostatic compensation mechanisms, primarily through remodeling of other lipid pathways. The table below summarizes the main compensatory responses and how to detect them.

Compensation Mechanism Experimental Method for Detection Key Findings / Quantitative Data

| Glycerophospholipid (GPL) Remodeling | Lipidomics of purified plasma membranes; Laurdan GP to measure membrane order [1]. | • ↑ Fully saturated GPLs: Increase in disaturated molecular species (e.g., 16:0/18:0 PC) [1]. • ↓ Polyunsaturated GPLs: Decrease in species like 18:1/20:4 PC [1]. • Result: Partial restoration of membrane order, but membranes remain more fluid and less mechanically resistant than controls [1]. | | Altered Phospholipid Translocation (Flip-Flop) | NBD-PS translocation assay in cells and synthetic liposomes; Cholesterol efflux assays [2]. | • Impaired Flippase Activity: Reduced rate of phosphatidylserine (PS) flip from outer to inner leaflet [2]. • Increased Surface PS: Higher exposure of PS on the outer leaflet of the plasma membrane [2]. • Consequence: Promotes ABCA1-dependent and independent cholesterol efflux [2]. | | Global Signaling & Transcriptional Reprogramming | RNA-seq/Gene expression profiling; Western blot for pathway activation (e.g., p-S6K for TORC1) [3]. | • ↓ TORC1 & PKA signaling: Down-regulation of ribosomal and translation-related genes [3]. • ↑ Snf1/AMPK pathway: Up-regulation of energy generation, oxidative phosphorylation, and stress response genes [3]. • Induced Autophagy: Activation of vacuolar protein catabolic processes [3]. |

Troubleshooting Common Experimental Issues

Here are answers to specific problems you might encounter during your experiments.

Problem: The expected phenotype is weak or absent despite this compound treatment.

  • Potential Cause: Serum components in the growth medium. Fetal Bovine Serum (FBS) contains sphingolipids that cells can uptake and use, bypassing the inhibition of de novo synthesis [1].
  • Solution: For a full depletion phenotype, it is necessary to use a sphingolipid-deficient medium (e.g., containing 0.04% FBS) in addition to this compound treatment [1]. You can confirm the efficacy of depletion using lysenin staining, which specifically detects sphingomyelin [1].

Problem: this compound treatment is causing unexpected cellular toxicity or drastically stunting growth.

  • Potential Cause: The concentration of this compound is too high, leading to an overly severe depletion of sphingolipids that the cells cannot compensate for [3].
  • Solution: Titrate the this compound dose. Lower doses (e.g., 0.1-0.5 µM in yeast) are sufficient to inhibit SPT and induce beneficial transcriptional changes without causing acute lethality [3]. A rescue experiment with sphinganine (a downstream sphingolipid) can confirm the effect is on-target [1].

Problem: After this compound treatment, I observe abnormal nuclear morphologies (blebs, micronuclei).

  • Potential Cause: This is not a side effect; it's a direct consequence of sphingolipid depletion. Long-chain bases (LCBs), the products of SPT, are integral components of the nuclear membrane and essential for its expansion during cell division [4].
  • Solution & Interpretation: This phenotype indicates genomic instability. Consider it a key finding. You can corroborate it by staining for nuclear membrane markers (e.g., Lamin A/C) and DNA [4]. This result is a specific experimental outcome, not a problem with the protocol.

Essential Experimental Protocols

1. Validating Sphingolipid Depletion with Lysenin Staining [1]

  • Principle: Lysenin is a toxin that binds specifically to sphingomyelin (SM).
  • Protocol:
    • Treat Cells: Incubate cells (e.g., CHO) with 2.5 µM this compound in SL-deficient medium (0.04% FBS) for 72 hours.
    • Stain: Use a non-toxic lysenin-mCherry fusion protein.
    • Image: Visualize with confocal microscopy. Successful depletion is indicated by a dramatic reduction or disappearance of the mCherry signal compared to the bright staining in untreated controls.
    • Quantify: Use flow cytometry for a quantitative measure of the lysenin signal decrease over time.

2. Confirming Functional Compensation via Cholesterol Efflux Assay [2]

  • Principle: SM depletion alters membrane asymmetry, increasing surface PS, which in turn promotes cholesterol efflux.
  • Protocol:
    • Label & Treat: Plate cells (e.g., HEK293 or RAW264.7 macrophages) and label with [³H]cholesterol.
    • Inhibit: Treat cells with this compound (or vehicle control) for the desired period.
    • Chase: Wash cells and incubate in serum-free medium with or without an cholesterol acceptor like ApoA-I (5 µg/ml) for 4-6 hours.
    • Measure: Scintillation count the radioactivity in the chase media and the cell lysate.
    • Calculate: % Cholesterol Efflux = (Medium dpm / (Medium dpm + Cell dpm)) * 100. An increase in efflux upon this compound treatment confirms functional membrane remodeling.

Pathway & Workflow Visualizations

The following diagrams, generated with Graphviz, illustrate the key signaling pathways affected and a standard experimental workflow.

Diagram 1: Signaling Pathways Modulated by this compound

G cluster_pathways This compound Inhibits SPT cluster_outcomes Cellular Outcomes This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT Sphingolipids Sphingolipid Synthesis SPT->Sphingolipids Pkh1 Pkh1/2 Signaling Sphingolipids->Pkh1 Sch9 Sch9 / S6K Sphingolipids->Sch9 Pkh1->Sch9 Snf1 Snf1/AMPK Signaling Sch9->Snf1 TORC1 TORC1 Signaling TORC1->Sch9 Translation ↓ Ribosome Biogenesis & Translation TORC1->Translation PKA PKA Signaling PKA->Sch9 StressRes ↑ Stress Resistance PKA->StressRes Respiration ↑ Mitochondrial Respiration Snf1->Respiration Autophagy ↑ Autophagy Snf1->Autophagy

Diagram 2: this compound Experiment Workflow & Checks

G Start Start Step1 Cell Seeding & This compound Treatment Start->Step1 Check1 ✓ Check: Cell viability and growth rate Step1->Check1 Step2 Validation of Sphingolipid Depletion Check2 ✓ Check: Use low-serum medium for full effect Step2->Check2 Step3 Phenotypic & Molecular Analysis Check4 ✓ Method: Membrane order, cholesterol efflux, RNA-seq Step3->Check4 Step4 Data Interpretation End End Step4->End Check1->Step2  Viability OK Check3 ✓ Method: Lysenin staining or lipidomics Check2->Check3 Check3->Step3 Check4->Step4

References

myriocin vs fumonisin B1 ceramide synthase

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Functional Properties

Feature Myriocin Fumonisin B1 (FB1)
Primary Target Serine Palmitoyltransferase (SPT) [1] Ceramide Synthase (CerS) [2] [1] [3]
Mechanism of Action Irreversible inhibition of the first committed step in de novo sphingolipid synthesis [1] Competitive inhibition of the aclyation of sphingoid bases; can also act as a poor substrate for CerS [4] [2]
Effect on Sphingoid Bases Prevents accumulation of sphinganine and 1-deoxysphinganine [1] Causes dramatic accumulation of sphinganine and 1-deoxysphinganine [2] [1]
Specificity Highly specific for SPT [1] Inhibits all Ceramide Synthase isoforms (CerS2-CerS6) with potential for isoform-dependent interactions [4] [5]
Key Downstream Effect Depletes all downstream sphingolipids, including ceramides and complex sphingolipids [1] Causes a specific buildup of sphingoid bases and their 1-phosphates, while reducing ceramide levels [2] [3]
Chemical Nature A fungal mycotoxin [1] A fungal mycotoxin produced by Fusarium species [1] [3]

Experimental Outcomes and Toxicity Profiles

Aspect This compound Fumonisin B1 (FB1)
Cellular Viability (In Vitro) Can be cytotoxic, especially in combination with FB1 [1] Cytotoxic; induces apoptosis and necrosis [1] [5]
In Vivo Toxicity Potentiates FB1 toxicity in mice, leading to high mortality in combination studies [1] Causes species-specific hepatotoxicity, nephrotoxicity, and neurotoxicity [1] [3]
Carcinogenic Potential Not classified as a carcinogen Promotes liver and esophageal cancer; classified by IARC as "Group 2B: Possibly carcinogenic to humans" [3] [6]
Impact on Apoptosis Can protect against FB1-induced cell death in some contexts by preventing toxic sphingoid base accumulation [5] Induces apoptosis through CerS-dependent ceramide generation, crucial for late plasma membrane permeabilization [5]
Effect on Gene Expression Reverses FB1-induced upregulation of inflammatory cytokines (TNFα, TRAIL, IFNγ) [1] Upregulates pro-inflammatory cytokines and cancer-related genes via HDAC/PI3K/Akt pathway [6]
Therapeutic Utility Used as a research tool to deplete sphingolipids in vivo; potential investigational drug for FB1 toxicity [6] Primarily a toxicological concern; its hydrolyzed form (HFB1) is being investigated as a less toxic alternative [3] [7]

Key Experimental Protocols

To ensure the reproducibility of research involving these inhibitors, here are summaries of common methodologies drawn from the literature.

Cell Culture and Treatment
  • Typical Cell Lines: Vero cells (monkey kidney epithelial), LLC-PK1 (pig kidney epithelial), MCF-7 (human breast adenocarcinoma), primary hepatocytes, IPEC-J2 (porcine intestinal epithelial) [1] [5] [7].
  • Dosing: FB1 is typically used in a range of 1-100 µM for in vitro studies. This compound is often applied at concentrations around 0.1-10 µM [1] [5] [7].
  • Pre-treatment: To test the role of sphinganine accumulation in FB1 toxicity, cells or animals are often pre-treated with this compound (e.g., 0.5-1.0 mg/kg body weight in mice) 1-2 hours before FB1 exposure [1].
Sphingolipid Analysis by HPLC/MS

This is the gold standard for quantifying changes in sphingolipid levels.

  • Procedure:
    • Harvesting and Extraction: Cells or tissue homogenates are harvested, and lipids are extracted using a mixture of organic solvents (e.g., ethyl acetate/isopropanol/water).
    • Analysis: Extracts are analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC/MS/MS).
    • Quantification: Sphingoid bases (sphinganine, sphingosine), their 1-phosphates, and ceramide species are quantified. Levels are normalized to total lipid phosphate or protein content [2] [5].
  • Key Metric: The sphinganine-to-sphingosine (Sa/So) ratio is a well-established biomarker for FB1 exposure [3].
Cell Death and Viability Assays
  • Trypan Blue Exclusion: A simple method to count non-viable cells, which take up the blue dye [5].
  • MTT/XTT Assay: Measures mitochondrial activity as an indicator of cell viability.
  • Apoptosis Markers: Activation of caspases (e.g., caspase-3, -7) and cleavage of substrates like Poly(ADP-ribose) polymerase (PARP) are assessed by Western blotting or immunofluorescence [5].

Sphingolipid Metabolism and Inhibition Pathways

The following diagram, generated using Graphviz, illustrates the sphingolipid biosynthesis pathway and the specific points of inhibition for this compound and Fumonisin B1.

sphingolipid_pathway SerinePalmitoylCoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) SerinePalmitoylCoA->SPT KetoSphinganine 3-Ketosphinganine SPT->KetoSphinganine Sphinganine Sphinganine KetoSphinganine->Sphinganine CeramideSynthase Ceramide Synthase (CerS) Sphinganine->CeramideSynthase Accumulation Sphinganine Accumulation & 1-Deoxysphinganine Formation Sphinganine->Accumulation Dihydroceramide Dihydroceramide CeramideSynthase->Dihydroceramide ComplexSphingolipids Complex Sphingolipids (Sphingomyelin, etc.) Dihydroceramide->ComplexSphingolipids Sphingosine Sphingosine Dihydroceramide->Sphingosine Desaturase Sphingosine->CeramideSynthase Salvage Pathway S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase This compound This compound (Inhibitor) This compound->SPT FB1 Fumonisin B1 (Inhibitor) FB1->CeramideSynthase

Diagram Title: Sphingolipid Biosynthesis Pathway and Inhibitor Targets

Research Implications and Conclusion

The experimental data reveals a critical, non-redundant role for CerS-derived ceramide in executing the final stages of cell death, a function that cannot be compensated for by blocking earlier steps with this compound [5]. Furthermore, the HDAC/PI3K/Akt signaling pathway has been identified as a novel mechanism in FB1-induced carcinogenesis [6].

The following diagram visualizes this multi-pathway mechanism of FB1 toxicity, integrating sphingolipid disruption with oncogenic signaling.

FB1_toxicity_mechanism FB1_node Fumonisin B1 (FB1) CerSInhibition Inhibition of Ceramide Synthase FB1_node->CerSInhibition HDACUp Upregulation of HDAC Expression FB1_node->HDACUp SaAccumulation Accumulation of Sphingoid Bases CerSInhibition->SaAccumulation InflammatoryCytokines Induction of Inflammatory Cytokines SaAccumulation->InflammatoryCytokines OxidativeStress Oxidative Stress & Mitochondrial Dysfunction SaAccumulation->OxidativeStress PI3KAKT Activation of PI3K/Akt Pathway HDACUp->PI3KAKT Carcinogenesis Cell Carcinogenesis (Proliferation, Migration) PI3KAKT->Carcinogenesis InflammatoryCytokines->Carcinogenesis OxidativeStress->Carcinogenesis MyriocinNode This compound (ISP-1) MyriocinNode->SaAccumulation Prevents MyriocinNode->HDACUp Relieves

Diagram Title: Multi-Pathway Mechanism of FB1 Toxicity

Conclusion and Key Takeaways

  • This compound is a highly specific tool for investigating the role of de novo sphingolipid synthesis. Its ability to prevent sphingoid base accumulation helps dissect the mechanisms of FB1 toxicity, though it offers limited protective effects against FB1's carcinogenic and inflammatory outcomes [1] [6].
  • Fumonisin B1 serves as a potent, broad-spectrum CerS inhibitor. Its complex mechanisms, including disruption of sphingolipid metabolism, induction of oxidative stress, and activation of oncogenic pathways like HDAC/PI3K/Akt, make it a significant toxicological concern and a tool for studying ceramide-dependent processes [3] [5] [6].

References

myriocin vs GW4869 sphingomyelinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Primary Targets

Despite both being implicated in sphingolipid pathways, Myriocin and GW4869 inhibit different enzymes and act at distinct stages of the metabolic network.

Feature This compound GW4869
Primary Target Serine Palmitoyltransferase (SPT) [1] Neutral Sphingomyelinase 2 (nSMase2) [2] [3]
Mechanism of Action Inhibits the very first step of de novo ceramide synthesis [1]. Inhibits the hydrolysis of sphingomyelin to generate ceramide [2] [3].
Effect on Ceramide Reduces ceramide generation from the de novo synthesis pathway. Reduces ceramide generated from the hydrolysis of sphingomyelin [2] [4].
Pathway Stage Early, upstream initiation of sphingolipid synthesis. Mid-stream, at a key signaling node for producing bioactive ceramide.
Specificity Often described as a selective SPT inhibitor [1]. A well-characterized, non-competitive inhibitor of nSMase; does not inhibit acid sphingomyelinase (ASM) at lower concentrations [3].

The following diagram illustrates where each inhibitor acts within the sphingolipid metabolic pathway:

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA De_Novo_Ceramide De Novo Ceramide Serine_PalmitoylCoA->De_Novo_Ceramide SPT Sphingomyelin Sphingomyelin De_Novo_Ceramide->Sphingomyelin SMS Signaling_Ceramide Signaling Ceramide Sphingomyelin->Signaling_Ceramide nSMase2 S1P Sphingosine-1-Phosphate (S1P) Signaling_Ceramide->S1P Ceramidases Sphingosine Kinases Inhibitor1 This compound SPT SPT Inhibitor1->SPT Inhibits Inhibitor2 GW4869 nSMase2 nSMase2 Inhibitor2->nSMase2 Inhibits

Experimental Applications & Key Findings

The different targets of these inhibitors lead to their use in diverse research contexts, from vascular biology to neuroscience.

Aspect This compound GW4869
Common Research Applications Used to study the role of de novo synthesized sphingolipids; reducing ceramide in vesicles like adiposomes [1]. Used to study ceramide-dependent signaling, exosome biogenesis, neuronal function, and cell death pathways [2] [5] [6].
Key Phenotypic Outcomes Depleting ceramide in obese adiposomes reduced their ability to induce vascular hypercontractility [1]. Impairs spatial and episodic-like memory in mice [2]. Blocks exosome/EV secretion, affecting intercellular communication [5] [6]. Can have paradoxical effects, promoting degeneration in some neuronal models [4].

| Reported Concentrations | In vitro (cell culture): Used at 10 µM to reduce ceramide in adipocyte cultures [1]. | In vitro: A wide range from 1 µM to 20 µM is common [3] [4]. In vivo (mouse): 1.25 mg/kg (i.p.) [2] or 10 µM intravitreal injection [4]. |

Experimental Protocol Summary

Here is a summary of key methodologies from the literature that illustrate how these inhibitors are applied in experimental models.

This compound in Adipocyte-Adiposome Studies

  • Objective: To reduce the ceramide content of adiposomes (extracellular vesicles) derived from obese adipose tissue [1].
  • Protocol: Floating adipocytes, isolated from human or mouse visceral adipose tissue, are cultured. The cells are treated with This compound (10 µM) during the 48-72 hour conditioning of the medium from which adiposomes are later isolated via ultracentrifugation [1].
  • Validation: The success of the inhibition is measured by analyzing the ceramide content in the isolated adiposomes, often using mass spectrometry [1].

GW4869 in Neuronal and Behavioral Studies

  • Objective: To investigate the role of nSMase2 in memory formation and neurodegeneration [2] [4].
  • In Vivo Protocol (Systemic): Mice are injected intraperitoneally once daily with GW4869 (1.25 mg/kg) dissolved in a vehicle of saline with 2.5% DMSO. Treatment often begins 7 days prior to and continues during behavioral testing like the Morris water maze [2].
  • In Vivo Protocol (Local): A single intravitreal injection of GW4869 (10 µM) in a DMSO vehicle is administered to mice to study its local effects on retinal ganglion cells and axonal transport [4].
  • Validation: Inhibition is confirmed by measuring reduced nSMase activity in the brain [2] or by observing downstream effects like reduced ceramide levels, altered EV profiles, and degenerative phenotypes [4].

Key Considerations for Researchers

When deciding which inhibitor to use, keep the following points in mind:

  • Fundamental Difference: The choice is not between two similar inhibitors but between blocking two different biological pathways. Your research question should dictate whether inhibiting de novo synthesis (this compound) or sphingomyelin-derived signaling (GW4869) is more relevant.
  • Complex Phenotypes: Be aware that inhibiting a central pathway like sphingolipid metabolism can have complex and sometimes counter-intuitive outcomes. For example, while GW4869 is protective in some disease models [3], it can promote neurodegeneration in others by shifting the balance of extracellular vesicles toward a pro-degenerative state [4].
  • Specificity is Contextual: While both are considered specific for their primary targets, always consider potential off-target effects, especially at higher concentrations or in unique experimental systems. Appropriate controls are essential.

References

myriocin efficacy comparison cyclosporin A

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Mechanisms of Action

The following table outlines the fundamental differences between Myriocin and Cyclosporin A.

Feature This compound Cyclosporin A (CsA)
Primary Source Metabolite of the fungus Isaria sinclairii [1] Natural product (Fungus)
Molecular Target Serine palmitoyltransferase (SPT) [1] [2] Cyclophilin-Calcineurin complex [3] [4]
Key Mechanism Inhibits the de novo synthesis of sphingolipids, reducing ceramide levels [1] [2] [5] Inhibits calcineurin phosphatase, preventing NFAT nuclear translocation and T-cell activation [3] [4]
Primary Biological Effect Modulates lipid metabolism and ceramide-mediated signaling; has both immunosuppressive and antifungal properties [1] Potent and specific inhibition of T-cell activation and cytokine production [3] [4]

To visualize these distinct mechanisms, the diagrams below summarize their primary signaling pathways.

G cluster_this compound This compound Mechanism cluster_csa Cyclosporin A Mechanism SPT Serine Palmitoyltransferase (SPT) Ceramide Ceramide Accumulation SPT->Ceramide Reduced Synthesis InsulinResistance Insulin Resistance Inflammation Ceramide->InsulinResistance Promotes This compound This compound This compound->SPT Inhibits TCR T-Cell Receptor Activation Calcineurin Calcineurin TCR->Calcineurin Activates NFAT NFAT (Cytoplasm) Calcineurin->NFAT Dephosphorylates NFAT_nuc NFAT (Nucleus) NFAT->NFAT_nuc Nuclear Translocation IL2 IL-2 Gene Transcription NFAT_nuc->IL2 TCell T-Cell Activation IL2->TCell CsA Cyclosporin A CyP Cyclophilin CsA->CyP Binds Complex CsA-CyP Complex CyP->Complex Complex->Calcineurin Inhibits

Comparative Efficacy in Disease Models

Since direct comparisons are unavailable, the table below summarizes the efficacy of each drug in its respective research context, highlighting different disease models and experimental outcomes.

Drug Disease / Model Efficacy / Outcome Key Experimental Data
This compound Alcoholic Liver Disease (ALD) [2] Ameliorated steatohepatitis and restored insulin signaling. In ethanol-fed rats, this compound (0.3 mg/kg, 3x/week for 4 wks) reduced hepatic ceramide levels, improved Akt phosphorylation, and decreased steatosis and inflammation [2].
Candida albicans Infection [1] Increased host mortality despite antifungal properties. In G. mellonella larvae, pre-treatment with this compound (0.05 µg/ml) followed by C. albicans increased mortality to 93% at 48h, vs. 67% with Candida alone [1].
Cystic Fibrosis (CF) [5] Restored autophagy and corrected lipid metabolism. In CF cell models, this compound reduced lipid accumulation and modulated the transcriptional profile to activate anti-oxidative responses and lipid metabolism [5].
Cyclosporin A Recurrent Spontaneous Abortion (RSA) [6] Improved pregnancy outcomes, especially in combination therapy. Meta-analysis (29 studies, n=3556): CsA therapy was associated with a lower miscarriage rate (OR, 0.37) and higher live birth rate (OR, 2.44) [6].
Dry Eye Disease (DED) [7] [8] Effective in managing DED via local immunomodulation. Network meta-analysis (21 RCTs, n=4107): Various commercial formulations (e.g., Restasis, Ikervis, Cequa) were effective in improving different clinical signs like OSDI score and Schirmer's test [7] [8].
Non-infectious Uveitis [9] Effective for inflammation control and vision preservation. Meta-analysis (16 studies, n=943): CsA improved visual acuity in ~79% of patients and controlled inflammation in ~77%. However, adverse events like nephrotoxicity (57%) and hypertension (21%) were common [9].

Summary of Key Experimental Protocols

Here are the methodologies from pivotal studies for each drug, which could serve as a reference for designing future comparative experiments.

  • This compound Efficacy in ALD [2]

    • Model: Adult male Long-Evans rats were pair-fed with isocaloric liquid diets containing 0% or 37% ethanol for 8 weeks.
    • Treatment: From weeks 4 to 8, rats were treated with this compound (0.3 mg/kg) or saline three times per week.
    • Analysis: Livers were analyzed for steatohepatitis (histology), ceramide levels (ELISA), and insulin/IGF signaling pathway proteins (multiplex ELISA).
  • This compound in C. albicans Infection [1]

    • Model: Fifth instar Galleria mellonella (wax moth) larvae.
    • Treatment: Larvae were pre-injected with this compound (0.05 µg/ml) or a vehicle control. One hour later, they were injected with 10^5 C. albicans cells.
    • Outcome: Larval survival was monitored and recorded at 24 and 48 hours post-infection.
  • Cyclosporin A in RSA (Meta-Analysis) [6]

    • Methodology: Systematic review and network meta-analysis of 29 clinical studies (including RCTs and cohort studies) involving 3,556 patients.
    • Intervention: Oral CsA for the treatment of RSA, compared to non-CsA treatments (e.g., conventional therapy, immunotherapy).
    • Outcomes: Primary outcomes were miscarriage rate and live birth rate. Pooled odds ratios (ORs) were calculated.

Key Insights for Research and Development

  • Distinct Therapeutic Niches: this compound and Cyclosporin A are not interchangeable. Your research should be guided by the pathological pathway of interest. This compound is a compelling candidate for diseases driven by ceramide-mediated lipotoxicity and metabolic dysfunction [2] [5]. In contrast, Cyclosporin A remains a cornerstone for managing T-cell-mediated autoimmune and inflammatory conditions [6] [9].
  • The Dual Nature of this compound: The finding that this compound increased mortality in an infected insect model is critical [1]. It highlights that its immunosuppressive action can override its direct antifungal effect in vivo, a vital safety consideration for its potential clinical development.
  • CsA's Formulation Matters: For conditions like dry eye disease, the efficacy of Cyclosporin A is highly dependent on its formulation, which affects bioavailability and local tolerance [7] [8]. This is an important development and regulatory consideration.

References

Myriocin's Mechanisms of Action and Validation Models

Author: Smolecule Technical Support Team. Date: February 2026

Extensive research shows that myriocin, a potent inhibitor of serine palmitoyltransferase (SPT), reduces ceramide levels through multiple pathways. The table below summarizes its primary mechanisms and the experimental models used for validation.

Mechanism of Action / Biological Effect Experimental Models Used for Validation Key Outcomes / Evidence of Efficacy Citations
Inhibition of de novo Ceramide Synthesis: this compound inhibits SPT, the first and rate-limiting enzyme in the ceramide synthesis pathway. In vitro studies using CHO cells [1]; Studies in rodent models of type 2 diabetes and NAFLD [2] [3]. Reduced levels of ceramide and its precursors (sphinganine) and downstream sphingolipids (sphingomyelin, glucosylceramides) [1] [2] [4].
Improvement of Insulin Resistance: Traditionally thought to work by reducing ceramide; newer studies suggest an alternative pathway. Rat models fed a high-fat diet (HFD) treated with this compound or DES1 ASO [5]. Improved hepatic insulin sensitivity correlated with reductions in plasma membrane sn-1,2-diacylglycerol (DAG) and subsequent PKCε activation, not solely with ceramide reduction [5].
Clearance of Pathogens (M. tuberculosis): Functions independently of ceramide reduction, via a novel PLIN2-mediated mechanism. In vitro infection of human THP-1 macrophages; In vivo studies in mice [6]. Enhanced clearance of Mtb linked to increased lipid droplets (LDs) and upregulation of the LD surface protein PLIN2 [6].
Alleviation of Hepatic Steatosis & NASH: Reduces liver fat accumulation and ameliorates non-alcoholic steatohepatitis. HFD-fed rat models; Human hepatoblastoma cell line (HepG2) treated with free fatty acids [3]. Improved liver histology, reduced serum transaminases, corrected expression of fatty acid metabolism genes (Fabp1, Pparα), and restored impaired hepatic autophagy [3].
Protection against Podocyte Injury in Diabetic Nephropathy: Reduces mitochondrial ceramide accumulation. Otsuka Long Evans Tokushima Fatty (OLETF) rats; HFD-fed mice; cultured podocytes [7]. Ameliorated albuminuria and podocyte injury by reducing mitochondrial ceramide and reactive oxygen species (ROS) production [7].

Key Experimental Protocols for Ceramide Validation

To objectively compare this compound's performance, it is essential to understand the key methodologies used to measure its effect on ceramide levels and biological outcomes.

  • Cell Culture and Treatment

    • Macrophage Infection Model: The human monocytic cell line THP-1 is differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). Cells are then infected with M. tuberculosis (H37Ra or H37Rv strains) at a specific multiplicity of infection (MOI). This compound treatment is typically applied post-infection [6].
    • Podocyte Culture: Immortalized mouse podocytes are cultured and differentiated under non-permissive conditions. To induce injury, cells are treated with a combination of risk factors (high glucose, high free fatty acid, and angiotensin II). This compound is used as a pretreatment [7].
    • Hepatocyte Steatosis Model: HepG2 cells are treated with a mixture of free fatty acids (e.g., palmitic and oleic acid) to induce lipid accumulation. This compound is co-administered to assess its protective effects [3].
  • Animal Models

    • Metabolic Disease Models: Rodent models like Otsuka Long Evans Tokushima Fatty (OLETF) rats or C57BL/6 mice fed a high-fat diet (HFD) are widely used. This compound is commonly administered via intraperitoneal injection (e.g., 0.3 mg/kg body weight) or mixed directly into the diet [7] [2] [3].
    • Dosage: A frequent dosing regimen found in multiple studies is 0.3 mg/kg, delivered via intraperitoneal injection or oral gavage [7] [2] [3].
  • Lipid Extraction and Ceramide Quantification

    • Method of Choice: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for precise and high-throughput quantification of specific molecular species of ceramides [8] [4] [3].
    • Typical Workflow:
      • Extraction: Lipids are extracted from plasma, serum, or tissue homogenates using methods like Bligh and Dyer (chloroform-methanol mixture) [2].
      • Separation & Analysis: The extract is injected into an LC-MS/MS system. Ceramides are separated by chromatography, and specific molecular species are identified and quantified using multiple reaction monitoring (MRM) [8].
      • Internal Standards: For precise quantification, stable isotope-labeled internal standards are added at the beginning of the extraction process [8].
  • Functional Assays

    • Colony-Forming Unit (CFU) Assay: To measure bacterial load in infection models, infected macrophages are lysed, and the lysate is serially diluted and plated on agar plates. Colonies are counted after several weeks of incubation [6].
    • Glucose and Insulin Tolerance Tests: Used in metabolic studies to assess whole-body insulin sensitivity in live animals [2] [4].
    • Histopathological Analysis: Tissues are fixed, sectioned, and stained to evaluate structural changes, inflammation, and lipid accumulation [6] [7] [3].

Visualizing this compound's Signaling Pathways

The diagrams below summarize the key signaling pathways through which this compound exerts its effects.

myriocin_mechanisms cluster_de_novo 1. Inhibition of De Novo Ceramide Synthesis cluster_insulin 2. Improvement of Insulin Resistance (Alternative Pathway) cluster_mtb 3. Clearance of M. tuberculosis This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT Inhibits DAG sn-1,2-Diacylglycerol (DAG) This compound->DAG Reduces PLIN2 PLIN2 Gene Expression This compound->PLIN2 Upregulates CerSynthesis Ceramide Synthesis SPT->CerSynthesis Ceramide Ceramide CerSynthesis->Ceramide InsulinResistance ↓ Insulin Signaling ↑ Apoptosis Ceramide->InsulinResistance PKCe PKCε Activation DAG->PKCe INSR INSR T1150 Phosphorylation PKCe->INSR ImpairedSignaling Impaired Insulin Receptor Signaling INSR->ImpairedSignaling LipidDroplets ↑ Lipid Droplets (LDs) PLIN2->LipidDroplets MtbClearance Enhanced Mtb Clearance LipidDroplets->MtbClearance subcluster_nash 4. Alleviation of NASH / Hepatic Steatosis

Research Implications and Considerations

The data reveals that this compound is a versatile tool for investigating ceramide-related biology. A key consideration for researchers is that its in vivo benefits, particularly for improving insulin resistance, may be mediated through the reduction of downstream effectors like sn-1,2-DAG rather than directly by lowering ceramide [5]. Furthermore, some of its effects, such as enhancing the clearance of M. tuberculosis, are completely independent of its role in reducing ceramides and instead depend on proteins like PLIN2 [6].

For researchers looking to utilize this compound:

  • Sourcing: Note that this compound is a natural product found in variable amounts in Cordyceps fungus extracts, which are commercially available as supplements [4].
  • Toxicity: Be aware that high doses of SPT inhibition can cause intestinal toxicity, as observed in one study using a high dose of a Cordyceps extract [4].

References

Mechanism of Action and Sphingolipid Biosynthesis Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Myriocin is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway [1] [2]. The following diagram illustrates the pathway and the point of this compound's inhibition.

G PalmitoylCoA Palmitoyl-CoA & L-Serine SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Sphinganine Dihydrosphingosine (Sphinganine) KDS->Sphinganine Ceramide Dihydroceramide / Ceramide Sphinganine->Ceramide ComplexSL Complex Sphingolipids (e.g., IPC, GlcCer, SM) Ceramide->ComplexSL This compound This compound (ISP-1) Inhibition Inhibition This compound->Inhibition Inhibition->SPT

Key Sphingolipidomic Findings and Comparisons

Sphingolipidomic profiling, often using mass spectrometry-based techniques [3] [4], has been employed to verify the effects of this compound across different biological models. The table below summarizes quantitative changes in key sphingolipids and related phenotypes.

Biological System / Comparison Key Sphingolipid Changes Observed Phenotype / Outcome Citation

| Industrial Yeast (S. cerevisiae) | • Reduced SL synthesis (initial effect) • Increased SL content & saturation in evolved clone (LH03) | Acquired thermotolerance (growth at 40°C); cross-tolerance to soraphen A (Acc1 inhibitor) | [5] | | CHO cells (this compound vs. Genetic SPT knockout "LY-B") | • Marked decrease in sphingomyelin (SM) • Similar SL reduction in both methods | Membranes became more fluid and less mechanically resistant; confirms this compound specificity | [6] | | Pathogenic Fungi (C. albicans & C. glabrata) | • Inhibition of fungal SL synthesis | Synergistic effect with fluconazole; effective against fluconazole-resistant isolates | [7] | | HepG2 cells (X-ray exposure) | • Altered sphingolipid profile | Demonstrates utility of sphingolipidomics for tracking therapy-induced lipid changes | [3] | | Cystic Fibrosis (CF) Cell Models | • Reduced ceramide accumulation • Modulated lipid metabolism genes | Restored autophagy, reduced inflammation & lipid peroxidation | [8] |

Experimental Protocols for Profiling and Verification

To conduct and verify this compound's effects in a research setting, the following core methodologies are commonly used.

Cell Treatment and Lipid Extraction
  • Treatment Protocol: Cells are typically treated with this compound in the low micromolar range (e.g., 2.5 µM) for 24 to 72 hours [6]. The appropriate concentration and duration should be determined empirically for each model system.
  • Lipid Extraction: A chloroform/methanol/water mixture is a widely used and effective solvent system for sphingolipid extraction [3]. The "B&D" (Bligh and Dyer) method is noted for high efficiency in extracting lipids from cell pellets for subsequent analysis [3].
Sphingolipidomic Analysis by Mass Spectrometry
  • Instrumentation: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the leading technology. It can be used in "shotgun" approach (direct infusion of lipid extract) or coupled with High-Performance Liquid Chromatography (HPLC) for separation [3] [4].
  • Data Acquired: This method allows for the identification and relative quantification of various sphingolipid species, including ceramides, sphingomyelins, glucosylceramides, and sphingoid bases [3].
Functional Validation Assays

To confirm the biological effects of this compound-induced sphingolipid changes:

  • Growth Inhibition Assays: Performed using standardized protocols (e.g., CLSI) to determine Minimum Inhibitory Concentration (MIC) against fungi [7].
  • Checkerboard Assay: Used to test for synergy between this compound and other drugs (e.g., fluconazole) by calculating the Fractional Inhibitory Concentration Index (FICI) [7].
  • Membrane Biophysical Analysis: Techniques like laurdan fluorescence polarization (to measure membrane order/fluidity) and Atomic Force Microscopy (AFM) (to measure membrane mechanical resistance) can directly validate the functional consequences of altered lipid composition [6].

The experimental workflow from cell treatment to data acquisition can be visualized as follows:

G Start Cell Culture (Bacterial, Fungal, Mammalian) Treatment This compound Treatment Start->Treatment Harvest Cell Harvest & Lysis Treatment->Harvest Extraction Lipid Extraction (Chloroform/Methanol/Water) Harvest->Extraction Analysis Sphingolipidomic Profiling (ESI-MS/MS with or without HPLC) Extraction->Analysis Validation Functional Validation (Growth, Synergy, Membrane Assays) Analysis->Validation Data Data Analysis & Verification Validation->Data

Therapeutic Implications and Contemporary Antifungals

Targeting sphingolipid synthesis presents a promising strategy for antifungal drug development and potentiating existing therapies [1].

  • Novel Antifungal Target: Fungal sphingolipids, such as glucosylceramide (GlcCer), are crucial for fungal growth, stress response, and virulence. Their structural uniqueness makes them ideal selective targets [7] [1] [4].
  • Potentiation of Azoles: this compound shows synergy with fluconazole, even against resistant strains of Candida albicans and Candida glabrata [7]. This combination can resensitize resistant isolates by lowering the effective dose of fluconazole required.
  • Overcoming Resistance: As a non-azole agent targeting a different pathway (sphingolipids vs. ergosterol), this compound offers a potential therapeutic avenue for infections caused by multidrug-resistant fungi [7].

Key Insights for Researchers

  • Verification is Multifaceted: Confirming this compound's action requires linking its chemical inhibition of SPT to measurable changes in the sphingolipidome and subsequent phenotypic outcomes.
  • Platform Selection is Critical: Mass spectrometry is the core technology for profiling. The choice between "shotgun" and LC-ESI-MS/MS methods depends on the need for sensitivity and depth of species identification [3] [4].
  • Consider Resistance Mechanisms: Be aware that organisms can develop resistance. In yeast, the SLI1 gene confers resistance by encoding an N-acetyltransferase that inactivates this compound [2].

References

myriocin SPT inhibition specificity confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Key Evidence for Myriocin's Specificity

The specificity of this compound (also known as ISP-1) for SPT is primarily confirmed through rescue experiments in cell cultures. The logic is that if the cytotoxicity caused by an inhibitor is due to the inhibition of a specific pathway, then providing a product from that pathway should reverse the toxic effect.

The table below summarizes the core experimental evidence that supports this compound's specificity:

Evidence Type Experimental System Key Observation Supporting Citation
Sphingosine Rescue CHO cells (LY-B/cLCB1) Growth inhibition by this compound was "substantially rescued by exogenous sphingosine". [1]
Genetic & Chemical Concordance CHO cells (wild-type vs. SPT-defective LY-B mutant) This compound treatment on wild-type cells mimicked the mutant phenotype (e.g., reduced sphingomyelin, membrane order). Effects were reversed by adding sphinganine. [2]
Direct Metabolic Inhibition CHO cells (LY-B/cLCB1) This compound (10 µM) caused ~95% inhibition of de novo sphingolipid synthesis from radiolabeled serine. [1]
Comparison to Non-Specific Inhibitors CHO cells (LY-B/cLCB1 & LY-B) Cytotoxicity of non-specific SPT inhibitors (L-cycloserine, β-chloro-L-alanine) was not rescued by sphingosine. [1]

Detailed Experimental Protocols

Here are the methodologies for key experiments used to establish and assay SPT inhibition by this compound.

Cell-Based Specificity and Rescue Assay

This protocol is based on the system developed using Chinese Hamster Ovary (CHO) cell mutants [1] [3].

  • Cell Lines:
    • LY-B/cLCB1: A genetically corrected revertant with functional SPT.
    • LY-B: A mutant derivative defective in SPT activity.
  • Culture Conditions: Cells are grown in a sphingolipid-deficient medium (e.g., low serum or serum-free medium supplemented with Nutridoma-BO) [3].
  • Inhibition Test:
    • Treat LY-B/cLCB1 cells with the SPT inhibitor (e.g., this compound at 10 µM) in the deficient medium.
    • As a control, treat the SPT-defective LY-B cells with the same compound.
  • Rescue Experiment:
    • Supplement the deficient medium in both sets of experiments with sphingosine (e.g., 5 µM). Sphingosine is taken up by cells and metabolized into ceramide and complex sphingolipids, bypassing the SPT-catalyzed step.
  • Specificity Assessment:
    • If growth inhibition in LY-B/cLCB1 cells is reversed by sphingosine supplementation, the inhibitor's effect is likely specific to SPT.
    • If cytotoxicity is not rescued by sphingosine (as seen with L-cycloserine), the compound has significant off-target effects [1].
    • The SPT-defective LY-B cell line serves as a further control; its growth should not be affected by a specific SPT inhibitor under sphingosine-supplied conditions.
In Vitro SPT Activity Assay

This cell-free protocol uses HeLa cell membranes to directly measure SPT activity and its inhibition by lipids, adaptable for inhibitor testing [4] [5].

  • Membrane Preparation: Isolate total membranes from HeLa cells (or other mammalian cells) via homogenization and ultracentrifugation.
  • Reaction Setup: The assay mixture contains:
    • Isolated membranes (source of SPT enzyme).
    • Substrates: Palmitoyl-CoA and L-[³H]Serine (radiolabeled).
    • Cofactors: Pyridoxal 5′-phosphate (PLP, essential for SPT activity).
    • Inhibitor: this compound or vehicle control.
  • Incubation and Product Extraction:
    • Incubate the reaction mixture (e.g., at 37°C for 20-60 minutes).
    • Stop the reaction and extract the lipids using chloroform/methanol/water mixture.
    • The radiolabeled product, 3-ketodihydrosphingosine, partitions into the organic phase.
  • Detection and Quantification:
    • The radioactivity in the organic phase is measured using a scintillation counter.
    • SPT activity is calculated based on the amount of radiolabeled product formed, and percentage inhibition is determined by comparing activity with and without this compound.

Sphingolipid Biosynthesis and this compound Inhibition

The following diagram illustrates the sphingolipid biosynthesis pathway and the specific point of this compound inhibition, which underpins the logic of the rescue experiments.

G Serine Serine SPT SPT Serine->SPT PalmitoylCoA PalmitoylCoA PalmitoylCoA->SPT Ketodihydrosphingosine Ketodihydrosphingosine SPT->Ketodihydrosphingosine This compound This compound This compound->SPT Inhibits Sphinganine Sphinganine Ketodihydrosphingosine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide ComplexSL ComplexSL Ceramide->ComplexSL ExogenousSphingosine ExogenousSphingosine ExogenousSphingosine->Ceramide Rescue Bypass

The consensus from the research is that This compound is a highly specific inhibitor of SPT. Its effects, both in terms of biochemical output (inhibition of sphingolipid synthesis) and phenotypic consequences (growth inhibition, membrane changes), are consistently reversed by providing downstream sphingolipids, confirming that its primary cellular target is the SPT enzyme [1] [2] [6].

References

myriocin therapeutic efficacy different RP models

Author: Smolecule Technical Support Team. Date: February 2026

Myriocin's Mechanism of Action

This compound is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo synthesis pathway of sphingolipids, particularly ceramides [1] [2] [3]. In multiple RP models, the dysregulation of sphingolipid metabolism and the accumulation of pro-apoptotic ceramides in the retina have been identified as key contributors to photoreceptor degeneration [1] [4] [2]. By inhibiting SPT, this compound reduces the synthesis of these harmful ceramides, thereby slowing down the apoptotic death of photoreceptor cells [2].

The diagram below illustrates this central pathway and the point of this compound's intervention.

G LSerine L-Serine SPT Serine Palmitoyltransferase (SPT) LSerine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine This compound This compound (Inhibitor) This compound->SPT  Inhibits Ceramide Ceramide Ketosphinganine->Ceramide Multi-step Pathway PhotoreceptorApoptosis Photoreceptor Apoptosis Ceramide->PhotoreceptorApoptosis

Comparison of Therapeutic Efficacy Across RP Models

The following table summarizes the experimental findings of this compound treatment in different preclinical RP models.

RP Model Genetic Background / Mutation Administration Route Key Efficacy Findings Supporting Data

| rd10 Mouse [1] | Autosomal recessive; mutation in Pde6b gene | Topical eye drops (Myr-NLC) | • Slowed retinal degeneration. • Attenuated photoreceptor loss. • Significant decrease in retinal sphingolipid/ceramide levels. | • Electroretinography (ERG). • Morphological & biochemical tests. • LC-MS/MS for retinal drug levels. | | Tvrm4 Mouse [4] | Autosomal dominant; mutation in Rho gene (I307N) | Intravitreal (i.v.) injection | • Preservation of ERG responses. • Correlation between this compound administration and lowering of retinal ceramides. | • Electroretinography (ERG). • Histological analysis. • Ceramide level analysis. | | Tvrm4 Mouse [4] | Autosomal dominant; mutation in Rho gene (I307N) | Intraperitoneal (i.p.) injection | • Decreased extension of retinal-degenerating area. • Preservation of ERG response. • Decreased levels of retinal oxidative damage markers. | • Electroretinography (ERG). • Histological analysis. • Biochemical assays for oxidative stress. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here is a detailed overview of the key methodologies used in the cited literature.

Formulation of this compound-Loaded Nanostructured Lipid Carriers (Myr-NLC) for Topical Administration [1]

This protocol is crucial for non-invasive delivery to the back of the eye.

  • Lipid Matrix Preparation: Gelucire 44/14 (10% w/v) and Mygliol 812 (5% w/v) are heated to 75°C until melted. This compound (1-2 mg/mL) is dissolved in this lipid phase.
  • Aqueous Phase Preparation: Tween 80 (2.5% w/v) and benzalkonium chloride (0.05% w/v) are dissolved in distilled water. This phase is also heated to 75°C.
  • Emulsification & Sonication: The heated aqueous phase is slowly added to the lipid phase under continuous stirring at 500 rpm to form a pre-emulsion. The mixture is then cooled and sonicated using a probe sonicator at 70% amplitude for 15 minutes to form a nano-emulsion.
  • Storage: The final Myr-NLC formulation is stored at 4°C and characterized 24 hours post-preparation.
In Vivo Efficacy Assessment in Rodent Models [1] [4]

These are the primary methods used to evaluate therapeutic outcomes.

  • Electroretinography (ERG): Used to measure the electrical responses of retinal cells to light stimuli. Preservation or improvement of scotopic (low-light) a-wave and b-wave amplitudes in treated animals is a key indicator of protected rod photoreceptor function [4].
  • Histological and Morphological Analysis: Retinas from sacrificed animals are fixed, sectioned, and stained. The thickness of the Outer Nuclear Layer (ONL), which contains photoreceptor nuclei, is measured. A thicker ONL in treated groups indicates reduced photoreceptor cell death [4].
  • Biochemical Analysis of Sphingolipids: Retinal tissues are homogenized. Lipids are extracted and analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A significant reduction in levels of ceramides and other sphingolipids confirms the target engagement of this compound [1].
Systemic Administration Protocol [4]
  • Dosage and Regimen: In the Tvrm4 mouse study, this compound was administered via intraperitoneal (i.p.) injections for five consecutive days immediately after the induction of retinal degeneration [4].

Interpretation of Comparative Data

The experimental data demonstrates that this compound's therapeutic efficacy is not restricted to a single genetic cause or inheritance pattern of RP.

  • Mutation-Independent Potential: Efficacy has been shown in an autosomal recessive model (rd10, Pde6b mutation) and an autosomal dominant model (Tvrm4, Rho mutation) [4]. This suggests that targeting the downstream, convergent pathway of ceramide-induced apoptosis is a viable strategy across various RP forms.
  • Administration Route Flexibility: Positive outcomes were achieved through different routes, from highly invasive intravitreal injections to less invasive systemic (i.p.) and topical eye drops. The successful delivery to the retina via topical Myr-NLC is particularly promising for clinical translation, offering a non-invasive treatment option [1].

References

Summary of Experimental Findings on Myriocin and Cisplatin

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Investigated Experimental Model(s) Used Key Findings with Cisplatin Combination
Anti-tumor Activity Mouse allograft tumor models [1] [2] Synergistically enhanced inhibition of tumor growth [1] [2].
Anti-metastatic Activity Mouse allograft tumor models [1] [2] Inhibited lung metastasis [1] [2].
Tumor Vasculature In vitro, in vivo, and ex vivo models of endothelial cells (ECs) and tumor vasculature [1] [2] Induced normalization of tumor vasculature and enhanced the integrity of blood vessels, improving cisplatin delivery [1] [2].
Angiogenesis (Blood Vessel Formation) In vitro models using endothelial cells (ECs) [1] [2] Suppressed angiogenesis via the VEGFR2/PI3K/AKT pathway in ECs [1] [2].
Cancer Cell Migration In vitro models using cancer cells [1] [2] Blocked cancer cell migration via the IκBα/NF-κB(p65)/MMP-9 pathway [1] [2].

Detailed Experimental Methodologies

The compelling data in the summary table are derived from a series of rigorous experiments. Here is a detailed breakdown of the key methodologies employed in the cited research.

Evaluating Anti-Tumor and Anti-Metastatic Effects
  • In Vivo Models: Mouse allograft tumor models were established to simulate tumor growth and spread [1] [2].
  • Treatment Protocol: Myriocin was administered alone and in combination with cisplatin to test its effects [1] [2].
  • Outcome Measurements:
    • Tumor Growth: Tumor volume and weight were measured over time to quantify growth inhibition [1] [2].
    • Metastasis: The number and size of metastatic lung nodules were counted to assess the anti-metastatic effect [1] [2].
Examining Effects on Angiogenesis and Vasculature

A multi-faceted approach was used to understand how this compound affects tumor blood vessels:

  • In Vitro Models: Using endothelial cells (ECs) to study the formation of capillary-like tubes [1] [2].
  • Ex Vivo Models: Using aortic ring assays to observe blood vessel sprouting [1] [2].
  • In Vivo Models: Analyzing tumor vasculature within mouse models [1] [2].
  • Key Assessments:
    • Vascular Normalization: Researchers assessed vessel structure, density, and permeability. This compound was found to enhance vessel integrity, making them more organized and less leaky [1] [2].
    • Drug Delivery Efficacy: Improved vessel integrity facilitated better delivery and penetration of cisplatin into the tumor [1] [2].
    • Pathway Analysis: Western blotting and other biochemical assays confirmed that this compound suppresses the VEGFR2/PI3K/AKT signaling pathway in endothelial cells, which is critical for angiogenesis [1] [2].
Testing Anti-Migration Effects
  • In Vitro Models: Cancer cell migration was evaluated using assays like the wound-healing (scratch) assay and Transwell migration assay [1] [2].
  • Molecular Analysis:
    • Pathway Investigation: Western blot analysis and gelatin zymography were used to measure protein levels and activity. The research showed that this compound blocks the IκBα/NF-κB(p65) pathway, leading to reduced expression and activity of MMP-9, a key enzyme that helps cancer cells invade and metastasize [1] [2].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key molecular pathways through which this compound exerts its dual anti-angiogenic and anti-metastatic effects, as identified in the study.

Diagram 1: this compound's Dual-Action Mechanism

myriocin_mechanism cluster_ECs In Endothelial Cells (Anti-angiogenesis) cluster_cancer In Cancer Cells (Anti-metastasis) This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits IκBα IκBα This compound->IκBα Blocks PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Vasculature_Normalization Vasculature_Normalization Angiogenesis->Vasculature_Normalization NF_κB NF-κB (p65) IκBα->NF_κB Leads to Activation MMP9 MMP-9 NF_κB->MMP9 Migration Migration MMP9->Migration Cisplatin_Delivery Cisplatin_Delivery Vasculature_Normalization->Cisplatin_Delivery

Diagram 2: Experimental Workflow for Combination Therapy

workflow cluster_treatment Treatment Groups Start Establish Mouse Allograft Tumor Models Control Control Cisplatin Cisplatin Alone This compound This compound Alone Combination This compound + Cisplatin (Combination) Analysis1 In Vivo Analysis: Tumor Growth & Metastasis Control->Analysis1 Analysis2 Ex/In Vivo Analysis: Tumor Vasculature Control->Analysis2 Analysis3 In Vitro Analysis: Cell Migration & Pathways Control->Analysis3 Cisplatin->Analysis1 Cisplatin->Analysis2 Cisplatin->Analysis3 This compound->Analysis1 This compound->Analysis2 This compound->Analysis3 Combination->Analysis1 Combination->Analysis2 Combination->Analysis3 Outcome Enhanced Cisplatin Drug Delivery & Efficacy Analysis1->Outcome Analysis2->Outcome Analysis3->Outcome


Conclusion for Research and Development

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

401.27773796 Da

Monoisotopic Mass

401.27773796 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YRM4E8R9ST

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Immunosuppressive Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

35891-70-4

Wikipedia

Myriocin

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Aburasayn H, Al Batran R, Ussher JR. Targeting ceramide metabolism in obesity. Am J Physiol Endocrinol Metab. 2016 Aug 1;311(2):E423-35. doi: 10.1152/ajpendo.00133.2016. Epub 2016 Jul 5. Review. PubMed PMID: 27382035.
2: Zécri FJ. From Natural Product to the First Oral Treatment for Multiple Sclerosis: The Discovery of FTY720 (Gilenya™)? Curr Opin Chem Biol. 2016 Jun;32:60-6. doi: 10.1016/j.cbpa.2016.04.014. Epub 2016 May 31. Review. PubMed PMID: 27258401.
3: Huang X, Withers BR, Dickson RC. Sphingolipids and lifespan regulation. Biochim Biophys Acta. 2014 May;1841(5):657-64. doi: 10.1016/j.bbalip.2013.08.006. Epub 2013 Aug 15. Review. PubMed PMID: 23954556; PubMed Central PMCID: PMC3925463.
4: Lo HC, Hsieh C, Lin FY, Hsu TH. A Systematic Review of the Mysterious Caterpillar Fungus Ophiocordyceps sinensis in Dong-ChongXiaCao ( Dōng Chóng Xià Cǎo) and Related Bioactive Ingredients. J Tradit Complement Med. 2013 Jan;3(1):16-32. doi: 10.4103/2225-4110.106538. Review. PubMed PMID: 24716152; PubMed Central PMCID: PMC3924981.
5: Chiba K, Adachi K. Discovery of fingolimod, the sphingosine 1-phosphate receptor modulator and its application for the therapy of multiple sclerosis. Future Med Chem. 2012 Apr;4(6):771-81. doi: 10.4155/fmc.12.25. Review. PubMed PMID: 22530640.
6: Podbielska M, Krotkiewski H, Hogan EL. Signaling and regulatory functions of bioactive sphingolipids as therapeutic targets in multiple sclerosis. Neurochem Res. 2012 Jun;37(6):1154-69. doi: 10.1007/s11064-012-0728-y. Epub 2012 Mar 27. Review. PubMed PMID: 22451227.
7: Jiang XC, Goldberg IJ, Park TS. Sphingolipids and cardiovascular diseases: lipoprotein metabolism, atherosclerosis and cardiomyopathy. Adv Exp Med Biol. 2011;721:19-39. doi: 10.1007/978-1-4614-0650-1_2. Review. PubMed PMID: 21910080.
8: Yeung BK. Natural product drug discovery: the successful optimization of ISP-1 and halichondrin B. Curr Opin Chem Biol. 2011 Aug;15(4):523-8. doi: 10.1016/j.cbpa.2011.05.019. Epub 2011 Jun 22. Review. PubMed PMID: 21684798.
9: Strader CR, Pearce CJ, Oberlies NH. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. J Nat Prod. 2011 Apr 25;74(4):900-7. doi: 10.1021/np2000528. Epub 2011 Apr 1. Review. PubMed PMID: 21456524.
10: Friedrich FW, Eschenhagen T. [Fingolimod - a new immunomodulator]. Dtsch Med Wochenschr. 2009 Oct;134(42):2127-31. doi: 10.1055/s-0029-1241903. Epub 2009 Oct 6. Review. German. PubMed PMID: 19809964.
11: Chiba K. [New therapeutic approach for autoimmune diseases by the sphingosine 1-phosphate receptor modulator, fingolimod (FTY720)]. Yakugaku Zasshi. 2009 Jun;129(6):655-65. Review. Japanese. PubMed PMID: 19483408.
12: Chiba K. [A new therapeutic approach for autoimmune diseases by the sphingosine 1-phosphate receptor modulator, fingolimod (FTY720)]. Nihon Rinsho Meneki Gakkai Kaishi. 2009 Apr;32(2):92-101. Review. Japanese. PubMed PMID: 19404007.
13: Hiestand PC, Rausch M, Meier DP, Foster CA. Ascomycete derivative to MS therapeutic: S1P receptor modulator FTY720. Prog Drug Res. 2008;66:361, 363-81. Review. PubMed PMID: 18416311.
14: Bismuth J, Lin P, Yao Q, Chen C. Ceramide: a common pathway for atherosclerosis? Atherosclerosis. 2008 Feb;196(2):497-504. Epub 2007 Oct 25. Review. PubMed PMID: 17963772; PubMed Central PMCID: PMC2924671.
15: Baumruker T, Billich A, Brinkmann V. FTY720, an immunomodulatory sphingolipid mimetic: translation of a novel mechanism into clinical benefit in multiple sclerosis. Expert Opin Investig Drugs. 2007 Mar;16(3):283-9. Review. PubMed PMID: 17302523.
16: Chiba K, Matsuyuki H, Maeda Y, Sugahara K. Role of sphingosine 1-phosphate receptor type 1 in lymphocyte egress from secondary lymphoid tissues and thymus. Cell Mol Immunol. 2006 Feb;3(1):11-9. Review. PubMed PMID: 16549044.
17: Nishikido M, Kanekake H, Harada T. [Molecular action mechanisms of the therapeutic agents for kidney diseases: Immunosuppressants]. Nihon Rinsho. 2006 Feb;64 Suppl 2:634-8. Review. Japanese. PubMed PMID: 16523968.
18: Chiba K. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. Pharmacol Ther. 2005 Dec;108(3):308-19. Epub 2005 Jun 13. Review. PubMed PMID: 15951022.
19: Kahan BD. FTY720: from bench to bedside. Transplant Proc. 2004 Mar;36(2 Suppl):531S-543S. Review. PubMed PMID: 15041402.
20: Aki FT, Kahan BD. FTY720: A new kid on the block for transplant immunosuppression. Expert Opin Biol Ther. 2003 Jul;3(4):665-81. Review. PubMed PMID: 12831371.

Explore Compound Types